Product packaging for 2-Amino-1-(3-chlorophenyl)propan-1-one(Cat. No.:CAS No. 119802-69-6)

2-Amino-1-(3-chlorophenyl)propan-1-one

Cat. No.: B190177
CAS No.: 119802-69-6
M. Wt: 183.63 g/mol
InChI Key: RDWWHMAISJGIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6) is a primary amino ketone of significant interest in synthetic organic and medicinal chemistry. Its molecular formula is C~9~H~10~ClNO, with an average mass of 183.63 g/mol . This compound serves as a versatile building block and a critical intermediate in the synthesis of pharmaceutically active compounds, most notably as a key precursor in the preparation of bupropion hydrochloride, a widely used antidepressant and smoking cessation aid . The structural framework of this compound, featuring a chlorinated phenyl ring attached to a propanone backbone with an amino group at the beta-position, makes it a valuable synthon . Research into its biological activity places it within the cathinone family, and it is structurally related to compounds described as 3-chloromethcathinone (3-CMC) . Synthetic cathinones are a class of compounds studied for their neurological effects, which can include the inhibition of monoamine transporters, leading to increased levels of neurotransmitters like dopamine in the synaptic cleft . A 2025 study also highlighted that various chloro-cathinones demonstrate the ability to inhibit the enzyme acetylcholinesterase (AChE), suggesting a potential interaction with the cholinergic system . The reactivity of this compound is dictated by its ketone and primary amine functional groups, allowing for various chemical transformations, including further substitution and reduction . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B190177 2-Amino-1-(3-chlorophenyl)propan-1-one CAS No. 119802-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWHMAISJGIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621813
Record name 2-Amino-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119802-69-6
Record name 2-Amino-1-(3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Amino-1-(3-chlorophenyl)propan-1-one, a synthetic cathinone derivative. The information presented herein is intended to support research, drug development, and forensic analysis.

Chemical Identity and Physical Properties

This compound, also known as 3-chlorocathinone (3-CC) or norclophedrone, is a psychostimulant of the cathinone class.[1] It is structurally analogous to the antidepressant bupropion and the stimulant 3-chloromethcathinone (3-CMC), differing from the latter by the absence of an N-methyl group.[1] The compound is typically encountered as a hydrochloride salt to improve its stability and solubility.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3-Chlorocathinone, 3-CC, Norclophedrone, 3-Chloro-β-ketoamphetamine
CAS Number 119802-69-6 (free base)
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol [1]
InChI Key RDWWHMAISJGIDU-UHFFFAOYSA-N (free base)

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance White to grey solid/powder (hydrochloride salt)[2]Data for the related compound 3-CMC.
Melting Point 182-193 °C (hydrochloride salt)Data for the related compound 3-CMC.[2]
Boiling Point 304.1 ± 27.0 °C (Predicted)
Density 1.196 ± 0.06 g/cm³ (Predicted)
Solubility DMF: 1 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mLData for the hydrochloride salt.[3]

Synthesis and Spectroscopic Analysis

General Synthesis Protocol

The synthesis of this compound typically follows a two-step procedure common for cathinone derivatives.[2][4][5]

G cluster_synthesis Synthetic Pathway start 3-Chloropropiophenone intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one start->intermediate α-Bromination (e.g., Bromine in Acetic Acid) product This compound (3-CC) intermediate->product Amination (e.g., Ammonia or protected amine, followed by deprotection) G cluster_pathway Mechanism of Action at the Synapse presynaptic Presynaptic Neuron neurotransmitter Monoamines (Dopamine, Norepinephrine, Serotonin) presynaptic->neurotransmitter Normal Release (vesicular) postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, NET, SERT) transporter->neurotransmitter Induces Non-vesicular Release (Efflux) compound This compound compound->transporter Binds to and reverses transporter function neurotransmitter->postsynaptic Binds to postsynaptic receptors G cluster_workflow Cytotoxicity Assay Workflow A Seed SH-SY5Y cells in multi-well plates B Expose cells to varying concentrations of the compound A->B C Incubate for a defined period (e.g., 24h) B->C D Add MTT solution C->D E Mitochondrial dehydrogenases in viable cells convert MTT to formazan D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance F->G H Calculate cell viability and determine LC₅₀ G->H

References

The Core Mechanism of Action of 3-Chlorocathinone (3-CMC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] First identified on the European drug market in 2014, it has gained attention for its psychostimulant effects, which are reportedly similar to those of mephedrone and, to a lesser extent, MDMA and cocaine.[1] This technical guide provides a detailed examination of the molecular mechanism of action of 3-CMC, focusing on its interaction with monoamine transporter systems. The document synthesizes available in vitro data, details relevant experimental methodologies, and presents visual representations of its synaptic action and associated research workflows.

Primary Pharmacological Target: Monoamine Transporters

The primary mechanism underlying the psychoactive effects of 3-CMC is its interaction with plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.[1] By targeting these transporters, 3-CMC elevates the extracellular concentrations of these key monoamines, leading to its characteristic stimulant effects.[1][4]

Dual-Action Mechanism: Reuptake Inhibition and Neurotransmitter Release

3-CMC exhibits a dual mechanism of action at monoamine transporters, functioning as both a reuptake inhibitor and a monoamine releasing agent .[1][2][3]

  • Reuptake Inhibition: Like cocaine, 3-CMC can bind to DAT, NET, and SERT, blocking the reuptake of DA, NE, and 5-HT from the synapse.[3]

  • Substrate-Type Releaser: Similar to amphetamines, 3-CMC can also act as a substrate for these transporters. It is transported into the presynaptic terminal, where it disrupts the vesicular storage of monoamines and promotes their non-vesicular, transporter-mediated release (efflux) into the synaptic cleft.[1][2][3] This releasing action is considered more effective at increasing synaptic monoamine levels than reuptake inhibition alone.[1]

Studies on rat brain synaptosomes and in human embryonic kidney (HEK) 293 cells expressing the human transporter isoforms have confirmed this dual activity.[2] In vivo studies in rodents show that 3-CMC produces hyperlocomotion, a typical psychostimulant-like effect, and can substitute for cocaine in drug discrimination tests.[1]

Quantitative Analysis of Transporter Interaction

In vitro studies have quantified the potency of 3-CMC at each of the monoamine transporters. The data reveal that 3-CMC has a preference for the dopamine and norepinephrine transporters over the serotonin transporter.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Data Source
IC₅₀ (nM) 3422901194[1]
EC₅₀ (nM) 2619211[1]
  • IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of 3-CMC required to inhibit 50% of neurotransmitter uptake, indicating its potency as a reuptake inhibitor .

  • EC₅₀ (Half-maximal effective concentration): Represents the concentration of 3-CMC required to induce 50% of the maximal neurotransmitter release, indicating its potency as a releasing agent .

The lower EC₅₀ values compared to IC₅₀ values suggest that 3-CMC is more potent as a releasing agent than as a reuptake inhibitor. The data also show a significantly lower potency at SERT compared to DAT and NET.[1] One study notes a DAT selectivity of 8.8 over SERT, highlighting its preference for catecholaminergic systems over the serotonergic system.[4] This profile is distinct from related compounds like mephedrone, which tends to have a relatively stronger effect on serotonin release.[1]

Experimental Protocols

The characterization of 3-CMC's mechanism of action relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.

Monoamine Transporter Uptake Inhibition Assay (Rat Brain Synaptosomes)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated presynaptic nerve terminals (synaptosomes).

Protocol Outline:

  • Synaptosome Preparation:

    • Rat brains (typically from the striatum for DAT, hippocampus for SERT, and cortex for NET) are rapidly dissected and placed in ice-cold 0.32 M sucrose solution.

    • The tissue is homogenized in a glass-Teflon homogenizer.

    • The homogenate undergoes differential centrifugation. A low-speed spin removes larger debris, and the resulting supernatant is centrifuged at a higher speed (e.g., 14,000 x g) to pellet the crude synaptosomes.

    • The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs buffer) that may contain an antioxidant like ascorbic acid and a monoamine oxidase (MAO) inhibitor like pargyline to prevent neurotransmitter degradation.

  • Uptake Inhibition Assay:

    • The assay is performed in 96-well plates.

    • Synaptosomes (30-80 µg of protein) are pre-incubated for a set time (e.g., 10-30 minutes) at 37°C with various concentrations of 3-CMC or a reference inhibitor.

    • Uptake is initiated by adding a fixed concentration of a 3H-labeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • The incubation continues for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the synaptosomes containing the radiolabel from the incubation medium.

    • The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radiolabel.

    • Non-specific uptake is determined in parallel incubations containing a high concentration of a selective uptake inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

  • Data Analysis:

    • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Data are plotted as the percentage of inhibition versus the log concentration of 3-CMC.

    • The IC₅₀ value is determined using non-linear regression analysis.

Neurotransmitter Release Assay (Transporter-Expressing HEK-293 Cells)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells engineered to express a specific human monoamine transporter.

Protocol Outline:

  • Cell Culture and Plating:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the human DAT, SERT, or NET are cultured under standard conditions (e.g., 37°C, 5% CO₂).

    • Cells are seeded into 24- or 48-well plates and grown to near confluence.

  • Neurotransmitter Loading:

    • On the day of the experiment, the growth medium is removed, and cells are washed with a physiological buffer (e.g., Krebs-HEPES buffer, KHB).

    • Cells are then incubated with a low concentration of a 3H-labeled monoamine (e.g., [³H]dopamine) for a specific duration (e.g., 30-60 minutes) at 37°C to allow for uptake and loading into the cells.

  • Release Assay:

    • After loading, the cells are washed several times with buffer to remove extracellular radiolabel.

    • A fresh buffer containing various concentrations of 3-CMC or a reference releasing agent (e.g., d-amphetamine) is added to the wells.

    • The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C. During this time, 3-CMC will induce the efflux of the pre-loaded [³H]monoamine.

    • At the end of the incubation, the supernatant (extracellular buffer), which contains the released radioactivity, is collected from each well.

    • The cells remaining in the wells are lysed (e.g., with 1% SDS) to determine the amount of radioactivity that was not released.

    • Basal release is measured from wells incubated with buffer only.

  • Data Analysis:

    • The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

    • The percentage of release is calculated for each concentration of 3-CMC as: (Supernatant Radioactivity / (Supernatant + Lysate Radioactivity)) * 100.

    • Data are plotted as the percentage of release versus the log concentration of 3-CMC.

    • The EC₅₀ value is determined using non-linear regression analysis.

Visualizations of Mechanism and Workflows

Signaling Pathway Diagram

The following diagram illustrates the dual-action mechanism of 3-CMC at a representative dopaminergic synapse.

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug 3-CMC Action Vesicle Synaptic Vesicle (contains DA) DA_cyto Vesicle->DA_cyto Basal Leak DA_synapse Vesicle->DA_synapse Exocytosis (Action Potential) DAT Dopamine Transporter (DAT) DA_cyto->DAT VMAT2 VMAT2 DA_cyto->VMAT2 Packaging DAT->DA_synapse VMAT2->Vesicle Packaging DA_synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_synapse->DA_Receptor Binding & Signal Transduction CMC 3-CMC CMC->DAT 1. Blocks Reuptake CMC->DAT 2. Induces Reverse Transport (Efflux) G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Culture & Plate HEK-293 cells expressing hDAT, hNET, or hSERT assay_plate Aliquot Cells/Synaptosomes into 96-well plate prep_cells->assay_plate prep_synapt Prepare Rat Brain Synaptosomes prep_synapt->assay_plate prep_reagents Prepare Buffers, Radioligand ([³H]-Substrate), and 3-CMC dilutions pre_incubate Pre-incubate with 3-CMC or Vehicle (37°C) prep_reagents->pre_incubate initiate_uptake Initiate Uptake: Add [³H]-Substrate prep_reagents->initiate_uptake assay_plate->pre_incubate pre_incubate->initiate_uptake incubate Incubate for a defined time (e.g., 10 min) initiate_uptake->incubate terminate Terminate Reaction: Rapid Filtration incubate->terminate wash Wash Filters with Ice-Cold Buffer terminate->wash count Quantify Radioactivity (Liquid Scintillation) wash->count calculate Calculate % Inhibition vs. Control count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC₅₀ via Non-linear Regression plot->determine_ic50

References

Biological Activity of 3-Chlorinated Cathinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the biological activity of 3-chlorinated synthetic cathinone derivatives, a prominent subclass of new psychoactive substances (NPS). Synthesized for researchers, scientists, and drug development professionals, this guide consolidates current in vitro and in vivo data, focusing on molecular mechanisms, neurotoxicity, and structure-activity relationships. Quantitative data are presented in standardized tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams generated using DOT language illustrate critical signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds.

Introduction

Synthetic cathinones, chemically derived from the psychoactive alkaloid found in the khat plant (Catha edulis), represent the second largest category of NPS monitored in Europe.[1][2][3] These β-ketone amphetamine analogues have gained notoriety for their psychostimulant effects, mimicking controlled substances like amphetamines, cocaine, and MDMA.[3] In recent years, halogenated derivatives, particularly chlorinated cathinones such as 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC), have become some of the most seized NPS, signaling a significant shift in the illicit drug market.[1][3][4]

The "3-chloro" substitution on the phenyl ring defines a specific subset of these compounds. 3-CMC was first identified on the European market in 2014 and has since been detected in numerous countries across multiple continents.[5][6] The limited and often scattered scientific literature on these specific isomers necessitates a consolidated resource. This guide aims to bridge that gap by systematically presenting the known biological activities, underlying mechanisms, and toxicological profiles of 3-chlorinated cathinone derivatives to inform future research and development.

Molecular Mechanism of Action: Interaction with Monoamine Transporters

The primary molecular targets of synthetic cathinones are the presynaptic monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3][7] These transporters regulate neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. 3-chlorinated cathinones, like other derivatives, modulate this process through two principal mechanisms: reuptake inhibition, where the drug binds to the transporter to block neurotransmitter reuptake, or substrate-type release, where the drug is transported into the neuron, leading to reverse transport (efflux) of neurotransmitters.[8][9]

Available evidence indicates that many 3-chlorinated cathinones function as potent monoamine releasing agents. 3-CMC, for example, is an active stimulant and releasing agent at dopamine, serotonin, and norepinephrine transporters.[5][6] Its congener, 3-chlorocathinone (3-CC), acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[10] This non-selective but potent activity on all three major monoamine systems underlies the complex psychostimulant effects reported by users.

Monoamine Releasing Agent Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (VMAT2) DAT Monoamine Transporter (DAT) DA_intra Dopamine DA_extra Dopamine DAT->DA_extra 3. Induces reverse transport (efflux) Drug 3-Cl-Cathinone Drug->Vesicle 2. Disrupts vesicular storage Drug->DAT 1. Enters via transporter Receptor Postsynaptic Dopamine Receptor DA_extra->Receptor 4. Binds to receptor

Diagram 1. Signaling pathway of a monoamine releasing agent.

Table 1: Monoamine Transporter Activity of 3-Chlorinated Cathinone Derivatives

Compound Transporter Activity Type Potency (EC₅₀) Citation(s)
3-Chlorocathinone (3-CC) Dopamine (DAT) Releaser 64 nM [10]
Norepinephrine (NET) Releaser 105 nM [10]
Serotonin (SERT) Releaser 567 nM [10]
3-Chloromethcathinone (3-CMC) DAT, NET, SERT Releaser Data not available [5][6]

| | DAT | Slight preference (8.8x > SERT) | Data not available |[11] |

In Vitro Biological Activity

A growing body of evidence points to the significant neurotoxic potential of chlorinated cathinones.[1] Studies using the human neuroblastoma SH-SY5Y cell line, differentiated into a dopaminergic phenotype, show that these compounds induce cell death in a dose-dependent manner.[1][3] The inclusion of a chlorine atom in the aromatic ring appears to significantly increase cytotoxicity compared to structurally analogous non-chlorinated cathinones like mephedrone.[1]

The primary mechanisms underlying this neurotoxicity involve the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen species (ROS), and subsequent mitochondrial dysfunction.[1] This disruption of mitochondrial function can lead to both apoptotic and necrotic cell death. Notably, the position of the chlorine atom influences toxicity; meta-isomers (3-chloro) generally exhibit lower cytotoxicity compared to other ring-positional isomers.[1]

Neurotoxicity_Pathway drug 3-Cl-Cathinone Exposure ros Increased Intracellular ROS Production (Oxidative Stress) drug->ros Induces mito Mitochondrial Dysfunction ros->mito Leads to caspase Caspase Activation mito->caspase Triggers apoptosis Apoptosis / Cell Death caspase->apoptosis Results in

Diagram 2. Proposed pathway of cathinone-induced neurotoxicity.

Table 2: In Vitro Cytotoxicity of 3-Chlorinated Cathinone Derivatives in SH-SY5Y Cells

Compound Cytotoxicity (LC₅₀) Lowest Observed Adverse Effect Level (LOAEL) Citation(s)
3-Chloromethcathinone (3-CMC) > 300 µM (at 24h) Not cytotoxic at 24h [11]
~300 µM (at 72h, causing 51% death) 50 µM (at 72h) [11][12]
3-Chloro-α-pyrrolidinopropiophenone (3-Cl-PPP) 2.5 mM 0.1 mM [1]
3-Chlorobutylcathinone (3-CBC) 0.7 mM 0.1 mM [1]
3-Chloroethcathinone (3-CEC) > 5 mM 0.5 mM [1]
3-Chloro-N,N-diethylcathinone (3-Cl-DEC) > 5 mM > 5 mM [1]

| 3-Chloro-N,N-tert-butylcathinone (3-Cl-TBC) | 1.0 mM | 0.5 mM |[1] |

Recent investigations have revealed a previously unexplored activity of chlorinated cathinones: the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][3] This finding suggests that these compounds may also interfere with cholinergic neurotransmission, potentially contributing to their overall pharmacological and toxicological profile. The inhibitory potency appears to be influenced by the N-alkyl substitution, with less branched and higher carbon count N,N-dialkyl groups showing stronger inhibition.[1]

Table 3: Acetylcholinesterase (AChE) Inhibition by 3-Chlorinated Cathinone Derivatives

Compound Inhibitory Potency (IC₅₀) Citation(s)
3-Chloro-N,N-diethylcathinone (3-Cl-DEC) 0.2 mM [1]
3-Chloro-N-isopropylcathinone (3-CIC) 0.3 mM [1]
3-Chloro-N,N-tert-butylcathinone (3-Cl-TBC) 1.0 mM [1]

| 3-Chloro-N,N-dimethylcathinone (3-CDC) | 0.9 mM |[1] |

In Vivo Pharmacological Effects

Animal models are crucial for characterizing the psychostimulant properties of cathinone derivatives. Studies in mice demonstrate that 3-CMC produces a dose-dependent increase in spontaneous horizontal locomotor activity, a hallmark of central nervous system stimulants.[5][11] This effect is consistent with its action as a monoamine releaser. Interestingly, unlike some other cathinone subclasses (e.g., pyrovalerones), 3-CMC does not significantly alter vertical locomotor activity (rearing), suggesting a distinct behavioral profile.[11]

Table 4: In Vivo Locomotor Activity Effects of 3-CMC in Mice

Dose (subcutaneous) Effect on Horizontal Activity Effect on Vertical Activity Citation(s)
5 mg/kg Significant elevation (0-40 min post-injection) Increase only at 30-40 min post-injection [11]
10 mg/kg Significant increase in total distance traveled No significant change in total activity [11]

| 20 mg/kg | Significant increase in total distance traveled | No significant change in total activity |[11] |

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections outline the core methodologies used to generate the data presented in this guide.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment start Test Compound (3-Cl-Cathinone Derivative) transporter_assay Monoamine Transporter Uptake/Release Assays (HEK293 Cells) start->transporter_assay cyto_assay Cytotoxicity Assay (MTT on SH-SY5Y Cells) start->cyto_assay ache_assay AChE Inhibition Assay start->ache_assay loco_assay Spontaneous Locomotor Activity (Mice) transporter_assay->loco_assay Promising candidates analysis Data Analysis & Structure-Activity Relationship (SAR) transporter_assay->analysis cyto_assay->loco_assay Promising candidates cyto_assay->analysis ache_assay->loco_assay Promising candidates ache_assay->analysis loco_assay->analysis

Diagram 3. Experimental workflow for pharmacological characterization.

This assay quantifies a compound's ability to block the normal function of monoamine transporters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.[13]

  • Assay Preparation: Cells are harvested and plated into 96-well plates.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-chlorinated cathinone derivative) or a reference inhibitor (e.g., cocaine for DAT) for a defined period (e.g., 10-20 minutes) at 37°C.[14]

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.[13][15]

  • Termination and Measurement: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to control wells (no drug). IC₅₀ values (the concentration of drug that inhibits 50% of substrate uptake) are determined by non-linear regression analysis.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in standard media. For a more neuron-like model, they are differentiated, often by treatment with retinoic acid for several days.[1]

  • Plating: Differentiated cells are seeded into 96-well plates and allowed to adhere.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test cathinone derivative (e.g., 0.05–5 mM). Cells are incubated for specific time points (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. LC₅₀ values (the concentration that causes 50% cell death) are calculated from the dose-response curves.[1]

This in vivo experiment assesses the stimulant or sedative effects of a compound in rodents.

  • Animals: Male C57BL/6J mice are commonly used.[11] They are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

  • Acclimation: Before testing, animals are acclimated to the testing room and the locomotor activity chambers for a period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.

  • Drug Administration: Mice are divided into groups and administered a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of either the vehicle (e.g., saline) or the test compound at various doses (e.g., 5, 10, 20 mg/kg).[11][12]

  • Data Recording: Immediately after injection, each mouse is placed individually into an automated locomotor activity chamber equipped with infrared beams to detect movement. Horizontal (distance traveled) and vertical (rearing) activity are recorded continuously for a set duration (e.g., 120 minutes).[11]

  • Data Analysis: The data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Total activity over the entire session is also calculated. Statistical analysis (e.g., ANOVA) is used to compare the activity of drug-treated groups to the vehicle-control group.[11]

Conclusion

The available data demonstrate that 3-chlorinated cathinone derivatives are potent, pharmacologically active compounds with a primary mechanism involving the release of monoamine neurotransmitters. Their psychostimulant effects are confirmed in vivo. However, this activity is coupled with significant in vitro cytotoxicity, mediated by oxidative stress and mitochondrial damage, which raises substantial concern for potential neurotoxicity in users. Structure-activity relationships indicate that both the position of the chlorine atom and the nature of the N-alkyl substituent are critical determinants of biological activity.

Significant data gaps remain, particularly regarding the metabolism of these compounds, the bioactivity of their metabolites, and a more comprehensive in vivo toxicological profile. Further research is essential to fully understand the public health risks associated with this evolving class of synthetic drugs.

References

An In-Depth Technical Guide to the Structural Isomers of 2-Amino-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(3-chlorophenyl)propan-1-one, also known as 3-chlorocathinone (3-CC), is a synthetic compound belonging to the cathinone class of stimulants.[1] As a derivative of the naturally occurring psychoactive alkaloid cathinone found in the khat plant (Catha edulis), this compound and its structural isomers have garnered significant interest within the scientific community due to their pharmacological activity and potential for abuse.[2] This technical guide provides a comprehensive overview of the structural isomers of this compound, focusing on their synthesis, physicochemical properties, pharmacological effects, and the analytical methods for their differentiation.

The core structure of this compound features a chiral center at the alpha-carbon of the propanone chain, giving rise to stereoisomers. Furthermore, the position of the chlorine atom on the phenyl ring can vary, resulting in positional isomers. Understanding the distinct properties of these isomers is crucial for structure-activity relationship (SAR) studies, drug development, and forensic analysis.

Structural Isomers: Positional and Stereoisomers

The structural isomers of this compound can be categorized into two main groups: positional isomers and stereoisomers.

Positional Isomers: These isomers differ in the substitution position of the chlorine atom on the phenyl ring. The three primary positional isomers are:

  • 2-Amino-1-(2-chlorophenyl)propan-1-one (2-chlorocathinone or 2-CC): The chlorine atom is at the ortho position.

  • This compound (3-chlorocathinone or 3-CC): The chlorine atom is at the meta position.

  • 2-Amino-1-(4-chlorophenyl)propan-1-one (4-chlorocathinone or 4-CC): The chlorine atom is at the para position.[2]

Stereoisomers: Due to the presence of a chiral carbon at the C2 position of the propanone side chain, each positional isomer exists as a pair of enantiomers:

  • (S)-enantiomer

  • (R)-enantiomer

It is important to note that the synthesis of these compounds often results in a racemic mixture, and the separation of enantiomers requires specialized chiral techniques.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of 3-chlorocathinone and its N-methylated analogs, which provide insight into the structure-activity relationships of these compounds.

Table 1: Monoamine Release Potency of 3-Chlorocathinone (3-CC) in Rat Brain Synaptosomes [1]

Monoamine TransporterEC50 (nM)
Dopamine (DAT)64
Norepinephrine (NET)105
Serotonin (SERT)567

Table 2: Effects of N-methylated Positional Isomers (CMCs) on Monoamine Transporter Uptake Inhibition and Release [3]

CompoundUptake Inhibition IC50 (nM)Release EC50 (nM)
DAT
4-CMC1014 ± 7891 ± 11
Mephedrone (4-MMC)769 ± 106103 ± 16
NET
4-CMC559 ± 5799 ± 18
Mephedrone (4-MMC)319 ± 4083 ± 20
SERT
4-CMC542 ± 38169 ± 20
Mephedrone (4-MMC)600 ± 99188 ± 22

Table 3: Cytotoxicity of Chloro-Substituted Cathinones in SH-SY5Y Cells [4][5]

CompoundLC50 (mM)
2-chloromethcathinone (2-CMC)> 2.5
3-chloromethcathinone (3-CMC)~2.0
4-chloromethcathinone (4-CMC)~1.5

Experimental Protocols

Synthesis of this compound (3-Chlorocathinone)

A common synthetic route for 3-chlorocathinone and its analogs starts from the corresponding propiophenone.[2]

Step 1: Alpha-Bromination of 3-Chloropropiophenone 3-Chloropropiophenone is subjected to alpha-halogenation, typically using bromine in a suitable solvent like glacial acetic acid. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group.

Step 2: Amination The resulting α-bromo-3-chloropropiophenone is then reacted with an aminating agent. For the synthesis of the primary amine (3-chlorocathinone), a protected form of ammonia, such as hexamethylenetetramine, followed by acidic hydrolysis (Delepine reaction) can be employed. Alternatively, direct amination with ammonia can be performed, though this may lead to side products. For the N-methylated analog (3-chloromethcathinone), methylamine is used as the nucleophile to displace the bromide.[2]

Step 3: Salt Formation Cathinones are often unstable as free bases. Therefore, the final product is typically converted to a more stable salt, such as the hydrochloride or hydrobromide salt, by treatment with the corresponding acid.[2]

Separation of Isomers

Positional Isomer Separation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective techniques for the separation and identification of positional isomers of chlorocathinones.[6] The choice of the chromatographic column and elution conditions is critical for achieving baseline separation.

Stereoisomer (Enantiomer) Separation: The separation of enantiomers requires chiral chromatography or electrophoresis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This can be achieved using chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives.[7]

  • Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrin derivatives, added to the background electrolyte is a powerful technique for the enantioseparation of cathinone derivatives.[8]

  • Indirect Chiral Derivatization: Enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.

Pharmacology and Mechanism of Action

The primary mechanism of action of this compound and its isomers involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neuronal signal.[9]

Substituted cathinones can act as either reuptake inhibitors or releasing agents (substrates) at these transporters.[10]

  • Reuptake inhibitors block the transporter, preventing the reabsorption of the neurotransmitter and leading to its accumulation in the synapse.

  • Releasing agents are transported into the presynaptic neuron by the transporter and induce a reverse transport of the neurotransmitter from the neuron into the synapse.[10]

3-Chlorocathinone has been shown to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with a preference for inducing dopamine release over serotonin release.[1] The N-methylated analog, 4-chloromethcathinone (4-CMC), also functions as a substrate at all three monoamine transporters with a potency comparable to mephedrone.[11][12]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Isomer Separation 3-Chloropropiophenone 3-Chloropropiophenone Alpha-Bromination Alpha-Bromination 3-Chloropropiophenone->Alpha-Bromination alpha-Bromo-3-chloropropiophenone alpha-Bromo-3-chloropropiophenone Alpha-Bromination->alpha-Bromo-3-chloropropiophenone Amination Amination alpha-Bromo-3-chloropropiophenone->Amination This compound (Free Base) This compound (Free Base) Amination->this compound (Free Base) Salt Formation Salt Formation This compound (Free Base)->Salt Formation Final Product (Salt) Final Product (Salt) Salt Formation->Final Product (Salt) Racemic Mixture Racemic Mixture Positional Isomer Separation (GC-MS/LC-MS) Positional Isomer Separation (GC-MS/LC-MS) Racemic Mixture->Positional Isomer Separation (GC-MS/LC-MS) Stereoisomer Separation (Chiral HPLC/CE) Stereoisomer Separation (Chiral HPLC/CE) Racemic Mixture->Stereoisomer Separation (Chiral HPLC/CE) Isolated Positional Isomers Isolated Positional Isomers Positional Isomer Separation (GC-MS/LC-MS)->Isolated Positional Isomers Isolated Enantiomers Isolated Enantiomers Stereoisomer Separation (Chiral HPLC/CE)->Isolated Enantiomers

Caption: General experimental workflow for the synthesis and separation of isomers.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles Monoamines Vesicles->Monoamines Release Extracellular_Monoamines Increased Extracellular Monoamines Monoamines->Extracellular_Monoamines Exocytosis MAT Monoamine Transporter (DAT, NET, SERT) Cathinone_Isomer 2-Amino-1-(3-chlorophenyl) propan-1-one Isomer Cathinone_Isomer->MAT Inhibition/ Reverse Transport Extracellular_Monoamines->MAT Reuptake Receptors Postsynaptic Receptors Extracellular_Monoamines->Receptors Binding Downstream_Signaling Downstream Signaling Receptors->Downstream_Signaling Activation

Caption: Mechanism of action at the monoamine transporter.

Conclusion

The structural isomers of this compound represent a complex family of psychoactive compounds with distinct pharmacological profiles. The position of the chlorine atom on the phenyl ring and the stereochemistry at the alpha-carbon significantly influence their interaction with monoamine transporters, leading to variations in their potency and effects as monoamine releasing agents. A thorough understanding of the synthesis, separation, and biological activity of each isomer is essential for advancing research in medicinal chemistry, pharmacology, and for the development of effective forensic analysis methods. Further investigation into the specific downstream signaling pathways and the in vivo effects of the individual enantiomers of the 2- and 4-chloro positional isomers is warranted to fully elucidate their structure-activity relationships.

References

Physicochemical characteristics of m-Chlorocathinone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of m-Chlorocathinone

Introduction

m-Chlorocathinone (3-Chlorocathinone, 3-CC) is a psychostimulant compound belonging to the synthetic cathinone class.[1] These substances are chemically derived from cathinone, a naturally occurring psychoactive alkaloid found in the Catha edulis (khat) plant.[2][3] Structurally, synthetic cathinones are β-keto phenethylamines, sharing a common backbone with amphetamines but distinguished by a ketone group at the beta position.[4][5]

m-Chlorocathinone is the 3-chloro-substituted analogue of cathinone and is also related to other psychoactive substances. It is the analogue of the antidepressant bupropion where the N-tert-butyl group has been removed, and the analogue of the stimulant 3-chloromethcathinone (3-CMC or clophedrone) where the N-methyl group is absent.[1] As a novel psychoactive substance (NPS), m-Chlorocathinone has been identified on recreational drug markets, necessitating a thorough understanding of its chemical and physical properties for forensic identification, toxicological analysis, and pharmacological research.[1]

This guide provides a comprehensive overview of the known physicochemical characteristics of m-Chlorocathinone, details common experimental protocols for its synthesis and analysis, and illustrates its primary mechanism of action.

Physicochemical Properties

The fundamental chemical and physical data for m-Chlorocathinone are summarized below. Due to its status as a research chemical and designer drug, some physical properties like melting point and solubility are not widely published. However, properties can be inferred from closely related compounds.

General Characteristics

The core identifying and physical properties of m-Chlorocathinone are presented in Table 1. The hydrochloride (HCl) salt form is common for cathinones as it provides greater stability and water solubility compared to the free base.[6][7]

Table 1: General Physicochemical Properties of m-Chlorocathinone (3-CC)

PropertyValueSource
IUPAC Name 2-amino-1-(3-chlorophenyl)propan-1-one[1]
Other Names 3-CC; Norclophedrone; 3Cl-C; 3Cl-Cathinone; 3-Chloro-β-ketoamphetamine[1]
CAS Number 119802-69-6[1][8]
Chemical Formula C₉H₁₀ClNO[1]
Molar Mass 183.64 g·mol⁻¹[1]
Appearance Inferred to be a white to off-white powder or crystalline solid, similar to related cathinones.[5][6]
Solubility Specific data not available. The hydrochloride salt is expected to be more soluble in water than the free base.[6][9]
Stereoisomerism Contains one chiral center, existing as (R)- and (S)-enantiomers. Illicitly produced material is typically a racemic mixture.[4][6]
Spectroscopic Data

Table 2: Expected Spectroscopic Data for m-Chlorocathinone (3-CC)

TechniqueExpected Characteristics
Mass Spectrometry (MS) The mass spectrum is expected to show a molecular ion peak corresponding to its molar mass. Common fragmentation patterns for cathinones include the formation of an iminium ion from cleavage of the bond alpha to the nitrogen.[5][11]
Infrared (IR) Spectroscopy The FTIR spectrum should display characteristic absorption bands for its functional groups, including a strong peak for the carbonyl (C=O) stretch, absorptions for aromatic C-H and C=C bonds, and peaks corresponding to the primary amine (N-H) and C-N bonds.[4][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structural confirmation and differentiation from isomers.[4][10]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of m-Chlorocathinone, based on established procedures for related synthetic cathinones.

Synthesis Protocol

The synthesis of m-Chlorocathinone can be achieved via a two-step process analogous to the production of other ring-substituted cathinones like 3-CMC.[6][13] The general pathway involves the α-bromination of a substituted propiophenone followed by a nucleophilic substitution with an appropriate amine.

Step 1: α-Bromination of 3-Chloropropiophenone

  • 3-Chloropropiophenone is dissolved in a suitable solvent, such as glacial acetic acid or diethyl ether.

  • Elemental bromine (Br₂) is added dropwise to the solution while stirring, typically at room temperature.

  • The reaction is monitored for completion (e.g., by TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up, often by pouring it into water and extracting the product with an organic solvent. The solvent is then removed under vacuum to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.[2][6]

Step 2: Amination of the α-Bromoketone Intermediate

  • The 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • A solution of ammonia (or a protected equivalent) in the same solvent is added dropwise to the bromoketone solution, often at reduced temperature (e.g., in an ice bath).[2]

  • The reaction mixture is stirred until the substitution is complete.

  • The resulting m-Chlorocathinone free base is typically converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by adding hydrochloric acid. The salt precipitates and can be collected by filtration, washed, and dried.[13]

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination 3-Chloropropiophenone 3-Chloropropiophenone Reaction1 Bromination 3-Chloropropiophenone->Reaction1 Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction1 Intermediate 2-bromo-1-(3-chlorophenyl) propan-1-one Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Ammonia Ammonia (NH3) Ammonia->Reaction2 FreeBase m-Chlorocathinone (Free Base) Reaction2->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl HCl HCl->SaltFormation FinalProduct m-Chlorocathinone HCl SaltFormation->FinalProduct G Sample Seized Material or Biological Sample Prep Sample Preparation (Extraction/Dilution) Sample->Prep Screen Presumptive Screening (e.g., Colorimetric Test) Prep->Screen GCMS GC-MS Analysis Prep->GCMS LCMS LC-MS/MS Analysis (for biological) Prep->LCMS FTIR FTIR Analysis Prep->FTIR Data Data Analysis & Library Matching GCMS->Data LCMS->Data FTIR->Data Confirm Structural Confirmation Data->Confirm G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron mCC m-Chlorocathinone DAT DAT mCC->DAT Induces Efflux NET NET mCC->NET Induces Efflux SERT SERT mCC->SERT Induces Efflux SynapticCleft Synaptic Cleft DAT->SynapticCleft DA Release NET->SynapticCleft NE Release SERT->SynapticCleft 5-HT Release Vesicles Neurotransmitter Vesicles (DA, NE, 5-HT) Receptors Postsynaptic Receptors SynapticCleft->Receptors Signal Transduction

References

An In-Depth Technical Guide to Tramadol (InChI Key: RDWWHMAISJGIDU-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramadol, identified by the InChI Key RDWWHMAISJGIDU-UHFFFAOYSA-N, is a centrally acting synthetic opioid analgesic used for the management of moderate to moderately severe pain.[1][2][3] Unlike traditional opioids, Tramadol possesses a dual mechanism of action, which contributes to its efficacy and distinct pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Tramadol, along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Tramadol is a white, bitter, crystalline, and odorless powder.[5] It is readily soluble in water and ethanol.[5] The hydrochloride salt is the common pharmaceutical form.

PropertyValueSource(s)
IUPAC Name 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol[1]
Molecular Formula C₁₆H₂₅NO₂[1]
Molar Mass 263.381 g·mol⁻¹[1]
Melting Point 180-181 °C (hydrochloride)[6]
Boiling Point 406.6 °C[6]
pKa 9.41[5][6]
LogP (pH 7) 1.35[5][6]
Solubility Readily soluble in water and ethanol[5][6]

Pharmacological Properties

Tramadol's analgesic effect is attributed to a dual mechanism of action.[3][4] It acts as a weak agonist at the μ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, thereby modulating descending pain pathways.[2][3][7] The racemic mixture of tramadol consists of two enantiomers, each contributing to the overall analgesic effect through different mechanisms.[8] The (+)-enantiomer primarily inhibits serotonin reuptake, while the (-)-enantiomer inhibits norepinephrine reuptake.[8]

The primary active metabolite of tramadol, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound and plays a crucial role in the opioid-mediated analgesic effects.[3][9]

TargetActionSource(s)
μ-opioid receptor (MOR) Weak agonist[1][3]
Serotonin Transporter (SERT) Reuptake inhibitor[1][7]
Norepinephrine Transporter (NET) Reuptake inhibitor[1][7]
δ-opioid receptor (DOR) Very weak agonist[1]
κ-opioid receptor (KOR) Very weak agonist[1]
Serotonin 5-HT₂C receptor Antagonist[1]
Muscarinic acetylcholine receptors (M₁ and M₃) Antagonist[1]
α7 nicotinic acetylcholine receptor Antagonist[1]
NMDA receptor Very weak antagonist[1]
TRPA1 Inhibitor[1]

Pharmacokinetics and Metabolism

Tramadol is well absorbed after oral administration, with a bioavailability of approximately 75%.[2] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[9][10] CYP2D6 is responsible for the O-demethylation of tramadol to its active metabolite, M1, while CYP3A4 and CYP2B6 are involved in the N-demethylation to another metabolite, M2.[9][10] These metabolites can undergo further metabolic reactions.[10] Elimination of tramadol and its metabolites occurs predominantly through the kidneys.[9]

ParameterValueSource(s)
Bioavailability (oral) ~75%[2]
Protein Binding 20%[1][11]
Metabolism Hepatic (CYP2D6, CYP3A4, CYP2B6)[9][10][11]
Active Metabolite O-desmethyltramadol (M1)[3][9]
Elimination Half-life (Tramadol) ~6.3 hours[1]
Elimination Half-life (M1) ~7.4 hours[2]
Excretion ~90% renal, ~10% fecal[2]

Signaling and Metabolic Pathways

Mechanism of Action Signaling Pathway

The following diagram illustrates the dual mechanism of action of Tramadol, involving both opioid receptor agonism and monoamine reuptake inhibition.

Tramadol_Mechanism_of_Action cluster_0 Opioid Pathway cluster_1 Monoaminergic Pathway Tramadol Tramadol MOR μ-Opioid Receptor Tramadol->MOR Agonism SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibition NET Norepinephrine Transporter (NET) Tramadol->NET Inhibition Analgesia_Opioid Opioid-Mediated Analgesia MOR->Analgesia_Opioid Activation Analgesia_Monoamine Monoamine-Mediated Analgesia SERT->Analgesia_Monoamine Increased Serotonin NET->Analgesia_Monoamine Increased Norepinephrine Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron

Tramadol's dual mechanism of action.
Metabolic Pathway

The metabolic conversion of Tramadol in the liver is depicted in the following diagram, highlighting the key enzymes and metabolites.

Tramadol_Metabolism Tramadol Tramadol M1 O-desmethyltramadol (M1) (Active) Tramadol->M1 O-demethylation M2 N-desmethyltramadol (M2) Tramadol->M2 N-demethylation M5 N,O-didesmethyltramadol (M5) M1->M5 N-demethylation PhaseII Phase II Conjugation (Glucuronidation/Sulfation) M1->PhaseII M2->M5 O-demethylation M2->PhaseII M5->PhaseII Excretion Renal Excretion PhaseII->Excretion CYP2D6 CYP2D6 CYP2D6->M1 CYP3A4_2B6 CYP3A4 / CYP2B6 CYP3A4_2B6->M2

Metabolic pathway of Tramadol.

Experimental Protocols

Synthesis of Tramadol Hydrochloride

The following is a general procedure for the synthesis of Tramadol, which typically involves a Grignard reaction.

Tramadol_Synthesis_Workflow Start Start Materials: 2-((dimethylamino)methyl)cyclohexan-1-one 3-bromoanisole Magnesium Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reaction Grignard Reaction Grignard_Formation->Grignard_Reaction Workup Aqueous Workup & Extraction Grignard_Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Salt_Formation Salt Formation (with HCl) Purification->Salt_Formation Final_Product Tramadol Hydrochloride Salt_Formation->Final_Product

General workflow for Tramadol synthesis.

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).

  • Grignard Reaction: The solution of the Grignard reagent is cooled, and a solution of 2-((dimethylamino)methyl)cyclohexan-1-one in anhydrous THF is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans isomers of Tramadol base, can be purified by vacuum distillation.

  • Salt Formation: The purified Tramadol base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid (e.g., in isopropanol or as a gas) to precipitate Tramadol hydrochloride. The solid is collected by filtration, washed with a cold solvent, and dried.

Note: This is a generalized procedure. Specific reaction conditions, such as temperatures, reaction times, and purification methods, may vary and should be optimized.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of Tramadol in pharmaceutical formulations is reverse-phase HPLC with UV detection.

HPLC_Analysis_Workflow cluster_hplc Inside HPLC System Sample_Prep Sample Preparation (Dissolution & Dilution) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column) Detection UV Detection (e.g., 270 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Result Result (Tramadol Concentration) Data_Analysis->Result

Workflow for HPLC analysis of Tramadol.

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.2% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 705:295 (v/v).[12]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 10 µL[12]

  • Detection: UV at 270 nm[12]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of Tramadol hydrochloride reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).[12]

  • Sample Solution (from tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Tramadol and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, then dilute to the final working concentration. Filter the solution through a 0.45 µm filter before injection.

Analysis:

Inject the standard and sample solutions into the HPLC system. The retention time for Tramadol is determined from the chromatogram of the standard solution. The peak area of Tramadol in the sample chromatogram is used to calculate the concentration by comparing it with the peak area of the standard solution.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the determination of Tramadol, particularly in biological matrices.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial oven temperature of around 100-150 °C, held for a short period, followed by a ramp to a final temperature of 280-300 °C.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Sample Preparation (from biological fluids):

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate Tramadol from the biological matrix and remove interfering substances. For LLE, a suitable organic solvent (e.g., a mixture of ethyl acetate and diethyl ether) is used at a basic pH.[13]

  • Derivatization (optional): Derivatization may be employed to improve the chromatographic properties and sensitivity of Tramadol.

Analysis:

An aliquot of the extracted and prepared sample is injected into the GC-MS system. The mass spectrum of the eluting peak corresponding to Tramadol is compared with a reference spectrum for confirmation. For quantification, the area of a characteristic ion peak is measured and compared to a calibration curve prepared with known concentrations of Tramadol. An internal standard is often used to improve accuracy and precision.

References

The Pharmacological Profile of 2-Amino-1-(3-chlorophenyl)propan-1-one (3-Chloromethcathinone): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(3-chlorophenyl)propan-1-one, more commonly known as 3-Chloromethcathinone (3-CMC) or clophedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to other methcathinone derivatives like mephedrone (4-MMC), 3-CMC exerts its primary pharmacological effects as a psychostimulant by interacting with monoamine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of 3-CMC, including its mechanism of action, pharmacokinetics, and in vitro and in vivo effects. All quantitative data are presented in structured tables, and detailed methodologies for key experimental procedures are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic substance belonging to the cathinone class of psychoactive compounds and is structurally similar to derivatives such as 3-MMC and 4-CMC. First detected in 2014, 3-CMC has gained notoriety for its stimulant effects, which are anecdotally reported to be similar to those of mephedrone. As a ring-substituted and N-alkylated cathinone derivative, its chemical name is 1-(3-chlorophenyl)-2-(methylamino)-1-propanone. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of the pharmacological properties of 3-CMC.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of 3-CMC involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Like other synthetic cathinones, 3-CMC functions as a monoamine releasing agent (MRA). It is transported into the presynaptic neuron via these transporters, where it subsequently induces the reverse transport of dopamine, norepinephrine, and serotonin from the neuron into the synaptic cleft. This increase in extracellular monoamine concentrations is responsible for its psychostimulant effects.

Studies have shown that 3-CMC acts as a substrate-type releaser at all three monoamine transporters. In vitro assays using rat brain synaptosomes have demonstrated that 3-CMC induces the release of dopamine, norepinephrine, and serotonin in a concentration-dependent manner. Notably, 3-CMC displays a slight preference for the dopamine transporter over the serotonin transporter, with a DAT/SERT release ratio of approximately 8. This suggests that it causes a more pronounced release of dopamine relative to serotonin.

dot

Monoamine_Releasing_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Cytosolic_MA Cytosolic Monoamines Vesicle->Cytosolic_MA Disrupts vesicular storage Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) Cytosolic_MA->Monoamine_Transporter 4. Monoamines transported out 3_CMC_in 3-CMC 3_CMC_in->Monoamine_Transporter 3. Induces reverse transport 3_CMC_out 3-CMC 3_CMC_out->Monoamine_Transporter 1. Binds to transporter Released_MA Released Monoamines (DA, NE, 5-HT) Receptors Postsynaptic Receptors Released_MA->Receptors 5. Binds to receptors Monoamine_Transporter->3_CMC_in 2. Transported into neuron Monoamine_Transporter->Released_MA

Caption: Mechanism of 3-CMC as a monoamine releasing agent.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of 3-CMC as a monoamine releasing agent. The EC50 values represent the concentration of 3-CMC that elicits 50% of the maximal release of the respective neurotransmitter.

TransporterEC50 (nM)Reference
Dopamine Transporter (DAT)26 ± 4
Norepinephrine Transporter (NET)19 ± 3
Serotonin Transporter (SERT)211 ± 33
Table 1: Potency of 3-CMC as a Monoamine Releasing Agent

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of 3-CMC in humans are limited. However, research has identified several key metabolites. The primary metabolic pathways include N-demethylation and reduction of the ketone group. The main metabolites identified in human biological samples are dihydro-3-CMC and N-desmethyl-3-CMC. A surprising finding from recent studies is the identification of a predominant metabolite in urine resulting from a combination of N-demethylation and ω-carboxylation. The bioactivity of these metabolites has not been fully characterized.

dot

Metabolism_Workflow 3_CMC 3-Chloromethcathinone (3-CMC) N_Demethylation N-Demethylation 3_CMC->N_Demethylation Ketone_Reduction Ketone Reduction 3_CMC->Ketone_Reduction Omega_Carboxylation ω-Carboxylation (combined with N-Demethylation) N_Demethylation->Omega_Carboxylation N_Desmethyl_3_CMC N-Desmethyl-3-CMC N_Demethylation->N_Desmethyl_3_CMC Dihydro_3_CMC Dihydro-3-CMC Ketone_Reduction->Dihydro_3_CMC Carboxy_Metabolite N-demethyl-ω-carboxy Metabolite Omega_Carboxylation->Carboxy_Metabolite

Caption: Major metabolic pathways of 3-CMC.

In Vivo and In Vitro Effects

In Vivo Locomotor Activity

In animal studies, 3-CMC has been shown to produce psychostimulant-like effects. Administration of 3-CMC to mice resulted in a dose-dependent increase in horizontal spontaneous locomotor activity. Significant elevations in locomotor activity were observed at doses of 10 mg/kg and 20 mg/kg. This hyperlocomotion is consistent with the drug's ability to increase synaptic dopamine and norepinephrine levels.

In Vitro Cytotoxicity

The cytotoxic potential of 3-CMC has been investigated in human neuroblastoma SH-SY5Y cells. While no significant cytotoxicity was observed after a 24-hour incubation period, prolonged exposure (72 hours) led to a significant decrease in cell viability at concentrations ranging from 50 to 300 μM. This suggests a potential for neurotoxicity with sustained use.

Experimental Protocols

Monoamine Transporter Releasing Assay

This protocol is based on the methodology described by Walther et al. (2019) for assessing monoamine release from rat brain synaptosomes.

dot

Releasing_Assay_Workflow start Start: Prepare Rat Brain Synaptosomes step1 Preload synaptosomes with radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) start->step1 step2 Wash to remove excess radiolabel step1->step2 step3 Incubate with varying concentrations of 3-CMC step2->step3 step4 Separate synaptosomes from supernatant (e.g., via filtration) step3->step4 step5 Quantify radioactivity in the supernatant (representing released neurotransmitter) step4->step5 step6 Calculate EC50 values from concentration-response curves step5->step6 end End: Determine Releasing Potency step6->end

Caption: Workflow for monoamine transporter releasing assay.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the brains of male Sprague-Dawley rats using standard differential centrifugation techniques.

  • Radiolabeling: Resuspend synaptosomes in Krebs-phosphate buffer and incubate with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

  • Drug Incubation: After a brief incubation period, add varying concentrations of 3-CMC to the synaptosome suspension.

  • Release Measurement: Terminate the reaction by rapid filtration, separating the synaptosomes from the incubation medium.

  • Quantification: Measure the amount of radioactivity in the filtrate using liquid scintillation counting. This represents the amount of radiolabeled neurotransmitter released from the synaptosomes.

  • Data Analysis: Plot the amount of neurotransmitter released as a function of 3-CMC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Spontaneous Locomotor Activity in Mice

This protocol is based on the study by Wojcieszak et al. (2020).

Methodology:

  • Animals: Use adult male C57BL/6J mice.

  • Apparatus: Employ automated locomotor activity monitors consisting of transparent cages equipped with infrared beams to detect movement.

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 3-CMC subcutaneously at doses of 5, 10, and 20 mg/kg, or a vehicle control (e.g., saline).

  • Data Collection: Immediately after injection, place each mouse individually into a locomotor activity chamber and record horizontal and vertical activity for a period of 120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 10 minutes) to assess the time course of the drug's effect. Calculate the total distance traveled and the number of rearings for each dose group and compare them to the control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the study by Wojcieszak et al. (2020) using the SH-SY5Y neuroblastoma cell line.

Methodology:

  • Cell Culture: Culture human SH-SY5Y neuroblastoma cells in appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere and grow for 24 hours.

  • Drug Exposure: Treat the cells with various concentrations of 3-CMC (e.g., 50-300 μM) for a specified duration (e.g., 72 hours). Include a vehicle control group.

  • MTT Incubation: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Express the cell viability as a percentage of the control group and determine the concentration of 3-CMC that causes a 50% reduction in cell viability (IC50).

Conclusion

This compound (3-CMC) is a potent psychostimulant that primarily acts as a monoamine releasing agent at dopamine, norepinephrine, and serotonin transporters, with a slight preference for dopamine release. Its in vivo effects are consistent with this mechanism, leading to increased locomotor activity. While in vitro studies suggest a potential for cytotoxicity with prolonged exposure, further research is needed to fully elucidate its long-term toxicological profile and abuse liability. The data and protocols presented in this guide provide a foundational understanding of the pharmacological properties of 3-CMC for the scientific and drug development communities.

Technical Guide: 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6) in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6), a critical process-related impurity and potential degradation product of the antidepressant medication, Bupropion. This document details the physicochemical properties, synthesis, and potential formation pathways of this impurity. A significant focus is placed on the analytical methodologies for its detection and quantification, including detailed experimental protocols for High-Performance Liquid Chromatography (HPLC). Furthermore, this guide discusses the regulatory context and acceptance criteria for this impurity in pharmaceutical formulations. The information presented is intended to support researchers, quality control analysts, and drug development professionals in ensuring the quality, safety, and efficacy of Bupropion-containing drug products.

Introduction

This compound, also known as Bupropion Amine Impurity, is a key analytical standard in the pharmaceutical industry. Its relevance is tied to the synthesis and quality control of Bupropion, a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI) used for the treatment of major depressive disorder and as a smoking cessation aid. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product. Therefore, rigorous control and monitoring of impurities like this compound are mandated by regulatory agencies.

This guide serves as a technical resource, consolidating the available scientific information on this specific impurity. It provides a foundational understanding for its synthesis, formation, and analytical control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 119802-69-6General chemical databases
Molecular Formula C₉H₁₀ClNO[General chemical databases]
Molecular Weight 183.63 g/mol [General chemical databases]
IUPAC Name This compound[General chemical databases]
Synonyms Bupropion Amine Impurity, Bupropion Impurity Q, 3-Chloro Cathinone[General chemical databases]
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis and Formation Pathways

The formation of this compound is intrinsically linked to the synthesis of Bupropion. The most common synthetic route to Bupropion involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine.

Bupropion Synthesis and Impurity Formation cluster_0 Bupropion Synthesis cluster_1 Impurity Formation Pathway 3-chloropropiophenone 3'-chloropropiophenone alpha-bromo-3-chloropropiophenone 2-bromo-1-(3-chlorophenyl)propan-1-one 3-chloropropiophenone->alpha-bromo-3-chloropropiophenone Bromination (e.g., Br₂) Bupropion Bupropion (2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one) alpha-bromo-3-chloropropiophenone->Bupropion Amination (tert-butylamine) Impurity This compound alpha-bromo-3-chloropropiophenone_imp 2-bromo-1-(3-chlorophenyl)propan-1-one alpha-bromo-3-chloropropiophenone_imp->Impurity Side Reaction (e.g., with Ammonia or other primary amines)

Caption: Synthetic pathway of Bupropion and a potential formation route for the amine impurity.

The amine impurity, this compound, can potentially be formed as a byproduct during the amination step if ammonia or other primary amines are present as contaminants in the reaction mixture. These alternative nucleophiles can compete with tert-butylamine, leading to the formation of the corresponding primary amine impurity. Incomplete alkylation of a primary amine intermediate could also be a contributing factor. Additionally, degradation of the Bupropion molecule under certain conditions could potentially lead to the formation of this impurity, although specific degradation pathways are not well-documented in the available literature.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of this compound in Bupropion drug substances and products.

Experimental Protocol: HPLC Method for Bupropion and Impurities

The following protocol is a representative method for the analysis of Bupropion and its related impurities, including this compound.

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and a buffer solution (e.g., phosphate buffer) in a gradient elution mode. The exact gradient program should be optimized to achieve adequate separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the Bupropion sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Standard Preparation Prepare a standard solution of this compound in the same diluent at a known concentration (e.g., 0.001 mg/mL).

Note: This is a general protocol and may require optimization based on the specific HPLC system and column used. Method validation according to ICH guidelines is essential.

HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve Bupropion sample in diluent) Injection Inject Sample and Standard Sample_Prep->Injection Standard_Prep Standard Preparation (Dissolve impurity standard in diluent) Standard_Prep->Injection HPLC_System HPLC System (C18 column, Gradient elution) Detection UV Detection at 254 nm HPLC_System->Detection Injection->HPLC_System Data_Analysis Data Analysis (Peak integration and quantification) Detection->Data_Analysis Report Report Results Data_Analysis->Report

Caption: A typical workflow for the HPLC analysis of the Bupropion amine impurity.

Quantitative Data

The following table provides representative quantitative data that could be obtained from an optimized HPLC method. The exact values will vary depending on the specific analytical conditions.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Bupropion ~8.5--
This compound ~4.2~0.03~0.1

Regulatory Context and Acceptance Criteria

The acceptable limits for impurities in pharmaceutical products are defined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). For known impurities like this compound, specific limits are often established in the respective drug substance and drug product monographs.

While the specific limit for this impurity in the USP or EP monograph for Bupropion is not explicitly detailed in the readily available public information, general guidelines for impurities in new drug substances suggest that for an impurity with a maximum daily dose of Bupropion (e.g., 450 mg), the identification threshold would be around 0.10% and the qualification threshold around 0.15%. Any impurity exceeding the identification threshold must be structurally characterized, and those exceeding the qualification threshold require toxicological evaluation.

It is imperative for drug manufacturers to consult the current versions of the relevant pharmacopeias and regulatory guidelines to ensure compliance.

Conclusion

This compound is a significant impurity in the manufacturing of Bupropion. A thorough understanding of its formation pathways and the implementation of robust analytical methods for its control are crucial for ensuring the quality and safety of Bupropion-containing medicines. This technical guide provides a foundational knowledge base for professionals involved in the development, manufacturing, and quality control of this important therapeutic agent. Continuous monitoring and adherence to regulatory standards are paramount in managing the levels of this and other impurities in pharmaceutical products.

The Neurochemical Profile of 3-Chloromethcathinone (3-CMC) at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of the synthetic cathinone 3-chloromethcathinone (3-CMC) on the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). 3-CMC acts as a potent releasing agent at all three transporters, with a notable preference for the dopamine and norepinephrine transporters over the serotonin transporter. This document synthesizes available quantitative data on its potency, details the experimental methodologies used to ascertain these effects, and provides a visual representation of its mechanism of action.

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone, structurally related to methcathinone, that has emerged as a new psychoactive substance.[1][2] Like other synthetic cathinones, its stimulant and psychoactive effects are primarily mediated by its interaction with monoamine transporters.[2] These transporters—DAT, NET, and SERT—are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[2] By interfering with this process, 3-CMC elevates the extracellular concentrations of these key neurotransmitters, leading to its characteristic stimulant effects.[2] Understanding the specific interactions of 3-CMC with these transporters is crucial for predicting its pharmacological and toxicological profile.

Quantitative Analysis of 3-CMC's Potency at Monoamine Transporters

In vitro studies utilizing rat brain synaptosomes have been conducted to determine the potency of 3-CMC as a monoamine releasing agent. The following table summarizes the EC50 values, which represent the concentration of 3-CMC required to elicit 50% of the maximal release of the respective monoamine.

TransporterMonoamine ReleasedEC50 (nM) [± SEM]Reference
SERT Serotonin (5-HT)410 (± 36)[3]
DAT Dopamine (DA)Potency equal to methcathinone[3]
NET Norepinephrine (NE)Data not explicitly reported, but described as an active releasing agent[2]

Note: While a specific EC50 value for 3-CMC at NET was not found in the reviewed literature, it is consistently described as a releasing agent at this transporter.[2] The potency at DAT is reported to be equivalent to that of methcathinone.[3]

Mechanism of Action at the Synapse

3-CMC functions as a substrate for monoamine transporters, meaning it is taken up into the presynaptic neuron by these transporters. This action competitively inhibits the reuptake of endogenous monoamines and, more significantly, induces a reverse transport or "efflux" of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[1][4]

Caption: Mechanism of 3-CMC at a monoamine synapse.

Experimental Protocols

The following is a detailed description of a representative experimental protocol for determining the monoamine-releasing effects of synthetic cathinones like 3-CMC using rat brain synaptosomes. This protocol is based on methodologies described in the literature for similar compounds.[4][5]

Synaptosome Preparation
  • Tissue Homogenization: Brains from male Sprague-Dawley rats are rapidly removed and homogenized in ice-cold 0.32 M sucrose solution. Specific brain regions rich in the transporters of interest are used: striatum for DAT, and whole brain minus striatum and cerebellum for NET and SERT.[4]

  • Centrifugation: The homogenate undergoes a series of centrifugations to isolate the synaptosomes, which are resealed nerve terminals. This process separates cellular debris, nuclei, and mitochondria from the synaptosomal fraction.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.

Monoamine Release Assay
  • Preloading with Radiolabeled Monoamines: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at 37°C for a set period (e.g., 10-20 minutes). This allows the synaptosomes to take up and accumulate the radiolabeled neurotransmitter.

  • Drug Incubation: After preloading, the synaptosomes are washed to remove excess radiolabel and then incubated with various concentrations of 3-CMC (or a vehicle control) for a short duration (e.g., 10-30 minutes) at 37°C.

  • Separation and Scintillation Counting: The incubation is terminated by rapid filtration, separating the synaptosomes from the incubation medium. The amount of radioactivity in the filtrate (representing released monoamine) and on the filter (representing monoamine retained in the synaptosomes) is quantified using liquid scintillation counting.

  • Data Analysis: The amount of radiolabeled monoamine released is expressed as a percentage of the total radioactivity. The data are then analyzed using non-linear regression to determine the EC50 value for 3-CMC at each transporter.

G start Start: Rat Brain Tissue homogenization Homogenization (in 0.32M Sucrose) start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes preloading Preloading with [³H]Monoamine synaptosomes->preloading incubation Incubation with 3-CMC (various concentrations) preloading->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (EC50 Calculation) scintillation->analysis end End: Potency Determined analysis->end

Caption: Workflow for monoamine release assay.

Conclusion

The available evidence clearly indicates that 3-CMC is a potent monoamine releasing agent that interacts with DAT, NET, and SERT. Its pharmacological profile, characterized by a higher potency for dopamine and norepinephrine release compared to serotonin, is consistent with its classification as a psychostimulant. This technical guide provides a foundational understanding of the neurochemical properties of 3-CMC, which is essential for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the in vivo consequences of these neurochemical interactions and the potential for neurotoxicity.

References

The Relationship Between Bupropion and 3-Chlorocathinone: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical, pharmacological, and metabolic relationship between the antidepressant medication bupropion and the synthetic designer drug 3-chlorocathinone. By examining their structural analogues, mechanisms of action at monoamine transporters, and metabolic fates, this paper clarifies the critical distinctions that define one as a therapeutic agent and the other as a substance of abuse.

Structural Analysis: A Tale of Two Amines

Bupropion is chemically classified as an aminoketone and belongs to the substituted cathinone class.[1] Its structure shares a common β-keto-phenethylamine backbone with a wide range of central nervous system stimulants.[2][3] The direct structural relationship is most evident when compared with its analogues: 3-chlorocathinone (3-CC) and 3-chloromethcathinone (3-CMC).

  • Bupropion: Features a chlorine atom at the 3-position of the phenyl ring and a bulky tert-butyl group attached to the amine.[4]

  • 3-Chlorocathinone (3-CC): Is the primary amine analogue of bupropion, where the entire tert-butyl group is replaced by a hydrogen atom.[5]

  • 3-Chloromethcathinone (3-CMC): Is the N-methyl analogue, where the tert-butyl group is replaced by a smaller methyl group.[6]

This seemingly minor variation in the N-alkyl substituent is the pivotal feature that dictates the pharmacological activity of these molecules, fundamentally separating bupropion's therapeutic profile from the stimulant properties of its cathinone relatives.

Caption: Structural relationships of bupropion and its analogues.

Table 1: Chemical and Physical Properties

Compound IUPAC Name Chemical Formula Molar Mass ( g/mol )
Bupropion 1-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)amino]propan-1-one C₁₃H₁₈ClNO 239.74
3-Chlorocathinone (3-CC) 2-amino-1-(3-chlorophenyl)propan-1-one C₉H₁₀ClNO 183.63

| 3-Chloromethcathinone (3-CMC) | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one | C₁₀H₁₂ClNO | 197.66 |

Pharmacodynamics: Reuptake Inhibitor vs. Releasing Agent

The primary mechanism of action for both bupropion and synthetic cathinones involves the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] However, their mode of interaction is fundamentally different.

  • Bupropion (Inhibitor): Acts as a non-transported reuptake inhibitor at DAT and NET.[7] Its bulky tert-butyl group is thought to prevent the conformational changes in the transporter protein necessary for substrate translocation. By binding to the transporter, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.[8]

  • 3-Chlorocathinone (Releaser): Cathinones with smaller N-substituents, like the primary amine of 3-CC or the N-methyl group of 3-CMC, act as transporter substrates. They are transported into the presynaptic neuron and induce a reversal of the normal transporter flux, causing a non-vesicular release of neurotransmitters from the cytoplasm into the synapse.[3][7] This mechanism results in a more rapid and potent increase in synaptic monoamine levels compared to reuptake inhibition.

This mechanistic switch from a reuptake inhibitor to a substrate-type releaser is almost entirely dictated by the size of the N-alkyl group. Research on "deconstructed" analogues of bupropion has quantitatively demonstrated this principle.

G cluster_inhibitor Mechanism: Reuptake Inhibition (Bupropion) cluster_releaser Mechanism: Neurotransmitter Release (3-CC / 3-CMC) pre_inhib Presynaptic Neuron syn_inhib Synaptic Cleft pre_inhib->syn_inhib Normal Release post_inhib Postsynaptic Neuron syn_inhib->post_inhib Increased Signaling trans_inhib Monoamine Transporter (DAT/NET) bupropion Bupropion bupropion->trans_inhib Binds & Blocks da_ne DA / NE da_ne->trans_inhib Reuptake Blocked pre_rel Presynaptic Neuron syn_rel Synaptic Cleft pre_rel->syn_rel Normal Release post_rel Postsynaptic Neuron syn_rel->post_rel Greatly Increased Signaling trans_rel Monoamine Transporter (DAT/NET) da_ne_rel DA / NE trans_rel->da_ne_rel Reverse Transport (Release) cathinone 3-CC / 3-CMC cathinone->trans_rel Enters cell via transporter

Caption: Contrasting mechanisms at the monoamine transporter.

Table 2: Quantitative Monoamine Transporter Activity of Bupropion and Analogues

Compound DAT IC₅₀ (nM) ¹ NET IC₅₀ (nM) ¹ SERT IC₅₀ (nM) ¹ DAT EC₅₀ (nM) ² NET EC₅₀ (nM) ² SERT EC₅₀ (nM) ²
Bupropion 305 3,715 >10,000 Inactive Inactive Inactive
N-H Analogue (3-CC) 399 1,023 3,695 64 105 567
N-Methyl Analogue (3-CMC) 342 455 2,166 29 40 212

Data sourced from Blough et al. (2017) using rat brain synaptosomes.[7] ¹ IC₅₀: Concentration for 50% inhibition of neurotransmitter uptake. Lower values indicate greater potency as an inhibitor. ² EC₅₀: Concentration for 50% maximal neurotransmitter release. "Inactive" indicates <30% efficacy in release assays.

The data clearly shows that while bupropion and its analogues have comparable (micromolar) potency as DAT uptake inhibitors, only the analogues with small N-substituents (hydrogen or methyl) are efficacious releasing agents, with potent nanomolar EC₅₀ values.[7]

Metabolism: The Implausibility of a Prodrug Pathway

Bupropion undergoes extensive first-pass metabolism, with a low oral bioavailability of approximately 5-20%.[9][10] Its major metabolic pathways are well-characterized:

  • Oxidation: The tert-butyl group is hydroxylated by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion.[8][11] This is the major metabolite in humans and is pharmacologically active.

  • Reduction: The carbonyl (keto) group is reduced by cytosolic carbonyl reductases to form two amino-alcohol diastereomers: threohydrobupropion and erythrohydrobupropion.[8] These metabolites are also active.

A key question regarding the relationship between bupropion and 3-chlorocathinone is whether bupropion can be N-dealkylated in vivo to form the psychoactive 3-chlorocathinone, effectively making it a prodrug. While N-dealkylation is a common metabolic pathway for many xenobiotics, including some cathinones, there is no substantive evidence to suggest this occurs with bupropion.[2][12] The steric hindrance of the bulky tert-butyl group is believed to make it a poor substrate for the enzymes that would typically mediate such a reaction. Studies have not identified 3-chlorocathinone as a metabolite of bupropion in human plasma.

G cluster_metabolites Known Active Metabolites cluster_hypothetical Hypothetical / Undetected Pathway bupropion Bupropion hydroxy Hydroxybupropion bupropion->hydroxy CYP2B6 (Hydroxylation) threo Threohydrobupropion bupropion->threo Carbonyl Reductases (Reduction) erythro Erythrohydrobupropion bupropion->erythro Carbonyl Reductases (Reduction) cc3 3-Chlorocathinone (Psychoactive) bupropion->cc3 N-Dealkylation (Not Observed)

Caption: Established and hypothetical metabolic pathways of bupropion.

Toxicology and Abuse Liability

The distinct pharmacological mechanisms directly correlate with the differing safety profiles and abuse liabilities. Bupropion's action as a reuptake inhibitor leads to a slower, more modulated increase in synaptic dopamine and norepinephrine, consistent with its therapeutic use in depression and smoking cessation.[8] While it has a recognized seizure risk, especially at high doses, its abuse potential via the oral route is considered low.[7]

However, the abuse of bupropion via nasal insufflation or intravenous injection is a documented phenomenon.[9] These routes bypass the extensive first-pass metabolism, leading to a more rapid and higher peak plasma concentration of the parent drug.[9] This altered pharmacokinetic profile can produce euphoric effects described as being similar to cocaine, which is consistent with its action as a dopamine reuptake inhibitor.

Conversely, compounds like 3-CC and 3-CMC, as potent monoamine releasers, produce a rapid and intense surge in synaptic neurotransmitters, a profile characteristic of classic psychostimulants with high abuse potential.

Experimental Protocols

Synthesis of 3-Chloromethcathinone (3-CMC)

The following is a generalized protocol for the synthesis of 3-CMC, a common procedure for many N-alkylated cathinones.[6][13]

  • α-Bromination: 3-Chloropropiophenone is dissolved in an appropriate solvent (e.g., dichloromethane). Molecular bromine (Br₂) is added dropwise at a controlled temperature. The reaction proceeds via an acid-catalyzed, enol-mediated mechanism to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.

  • Nucleophilic Substitution: The resulting α-bromoketone is dissolved in a solvent like ethyl acetate. An excess of 40% aqueous methylamine is added in portions. The mixture is heated (e.g., 55-65°C) for several hours to allow the methylamine to displace the bromide, forming the 3-CMC freebase.[14]

  • Washing: The reaction mixture is washed sequentially with a basic solution (e.g., 5% sodium bicarbonate) and then water to remove unreacted starting materials and byproducts.[14]

  • Salt Formation: The organic layer containing the 3-CMC freebase is separated. Hydrochloric acid (dissolved in a suitable solvent) is added dropwise to precipitate the more stable 3-CMC hydrochloride salt.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with a cold solvent (e.g., acetone), and dried to yield the final product.[14]

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a typical assay using rat brain synaptosomes to measure a compound's ability to inhibit neurotransmitter reuptake.[7]

G cluster_assay Assay Incubation start Start: Euthanize Rat & Dissect Brain Region (e.g., Caudate for DAT) homogenize Homogenize tissue in Sucrose Buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1000 x g) to remove nuclei, debris homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 centrifuge2 Centrifuge S1 at high speed (e.g., 17,000 x g) to pellet crude synaptosomes supernatant1->centrifuge2 pellet1 Resuspend Pellet (P2) in Assay Buffer centrifuge2->pellet1 prepare_tubes Prepare assay tubes with: 1. Krebs-phosphate buffer 2. Test Compound (various conc.) 3. [³H]Neurotransmitter (e.g., [³H]DA) pellet1->prepare_tubes add_synaptosomes Initiate reaction by adding synaptosome suspension prepare_tubes->add_synaptosomes incubate Incubate at 37°C for a short duration (e.g., 5 minutes) add_synaptosomes->incubate terminate Terminate uptake by rapid vacuum filtration through GF/B filters incubate->terminate wash Wash filters with ice-cold buffer to remove unbound radioligand terminate->wash quantify Quantify retained radioactivity on filters using Liquid Scintillation Counting wash->quantify analyze Analyze Data: Calculate % inhibition vs. control and determine IC₅₀ values quantify->analyze end End analyze->end

Caption: Experimental workflow for a synaptosomal uptake assay.
  • Synaptosome Preparation: Rat brain tissue (e.g., caudate for DAT, whole brain minus caudate/cerebellum for NET/SERT) is homogenized in ice-cold sucrose buffer. The homogenate undergoes differential centrifugation to isolate the synaptosome-containing pellet (P2 fraction).[7][15][16]

  • Assay Setup: Assays are conducted in Krebs-phosphate buffer containing pargyline (to inhibit MAO) and ascorbic acid (as an antioxidant).

  • Incubation: The synaptosome suspension is added to tubes containing the buffer, a specific concentration of the test drug (e.g., bupropion), and a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Termination: After a brief incubation (e.g., 5-10 minutes at 37°C), the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes (with internalized radioactivity) from the buffer.

  • Quantification: The filters are washed with ice-cold buffer, and the trapped radioactivity is measured using liquid scintillation counting.

  • Analysis: Non-specific uptake is determined in the presence of a potent blocker (e.g., mazindol). The inhibition of specific uptake by the test compound is calculated relative to a vehicle control, and IC₅₀ values are determined by non-linear regression.[17]

Analytical Quantification of Bupropion and Metabolites by LC-MS/MS

This protocol outlines a standard method for the simultaneous quantification of bupropion and its three major active metabolites in human plasma.[1][18][19]

  • Sample Preparation:

    • To a 200 µL plasma sample, add 10 µL of an internal standard solution (containing deuterium-labeled isotopes of each analyte).[5]

    • Perform protein precipitation by adding an acid (e.g., trichloroacetic acid) or a solvent (e.g., acetonitrile).[5][19] Vortex to mix.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further cleanup via solid-phase extraction (SPE) for higher sensitivity.[18]

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18 or Phenyl) is typically used for separation.[1][18]

    • Mobile Phase: A gradient elution is performed using a mixture of an aqueous phase (e.g., 2 mM ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[18]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

    • Example Transitions [M+H]⁺: Bupropion (m/z 240 → product ion), Hydroxybupropion (m/z 256 → product ion), Threo/Erythrohydrobupropion (m/z 242 → product ion).[19]

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of each analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Conclusion

The relationship between bupropion and 3-chlorocathinone is one of close structural analogy but profound functional divergence. The presence of a sterically bulky tert-butyl group on the amine of bupropion is the key structural feature that defines its pharmacology. It transforms the molecule from a potent, substrate-type monoamine releaser—a profile typical of abused synthetic cathinones like 3-chlorocathinone—into a reuptake inhibitor with a well-established therapeutic window. Furthermore, extensive metabolic studies have characterized its primary pathways of oxidation and reduction, with no significant evidence supporting a metabolic conversion to psychoactive cathinone analogues. This comprehensive analysis underscores the critical importance of subtle molecular modifications in drug design and provides a clear pharmacological rationale for the distinct clinical and societal roles of these two related compounds.

References

Methodological & Application

Application Note and Protocols for the Synthesis of 2-Amino-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of 2-Amino-1-(3-chlorophenyl)propan-1-one, a valuable cathinone derivative and a key intermediate in pharmaceutical synthesis. The synthesis commences with the Friedel-Crafts-type chlorination of propiophenone to yield 3'-chloropropiophenone. This intermediate subsequently undergoes an α-bromination to form 2-bromo-1-(3-chlorophenyl)propan-1-one. The final step involves a nucleophilic substitution using a Gabriel-type amination to produce the target primary amine, this compound, thereby avoiding common side reactions like polyalkylation. Detailed experimental procedures, quantitative data summaries, and workflow visualizations are presented to ensure reproducibility for research and development applications.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

  • Step 1: Meta-Chlorination of Propiophenone

  • Step 2: α-Bromination of 3'-Chloropropiophenone

  • Step 3: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one

G cluster_0 Step 1: Chlorination cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination Propiophenone Propiophenone Chloropropiophenone 3'-Chloropropiophenone Propiophenone->Chloropropiophenone 1. AlCl₃, EDC 2. Cl₂ gas, 13-18°C 3. HCl (hydrolysis) Chloropropiophenone2 3'-Chloropropiophenone Bromochloropropiophenone 2-Bromo-1-(3-chlorophenyl)propan-1-one Bromochloropropiophenone2 2-Bromo-1-(3-chlorophenyl)propan-1-one Chloropropiophenone2->Bromochloropropiophenone Br₂, CH₂Cl₂ -10 to 25°C FinalProduct This compound Bromochloropropiophenone2->FinalProduct 1. Sodium Diformylamide 2. Dilute HCl (deprotection)

Caption: Overall 3-step reaction scheme.

Data Presentation

Table 1: Reagents and Conditions for Step 1 (Chlorination)
ParameterValueReference
Starting MaterialPropiophenone-
Reagent 1Anhydrous Aluminum Chloride (AlCl₃)[1]
Reagent 2Chlorine (Cl₂) gas[1]
SolventEthylene Dichloride (EDC)[1]
Molar Ratio (Propiophenone:AlCl₃)1 : 1.5[1]
Temperature (Addition)< 20°C[1]
Temperature (Chlorination)13 - 18°C[1]
Reaction Time3 hours[1]
Work-upAcidic Hydrolysis (HCl)[1]
Yield> 90%
Purity> 99.5%
Table 2: Reagents and Conditions for Step 2 (α-Bromination)
ParameterValueReference
Starting Material3'-Chloropropiophenone-
ReagentMolecular Bromine (Br₂)[2]
SolventDichloromethane (DCM)[2]
Molar Ratio (Substrate:Br₂)1 : 1[2]
Temperature-10°C to 25°C[2]
Yield70 - 85%[2]
Key Side ProductDi-brominated propiophenone[3]
Table 3: Reagents and Conditions for Step 3 (Amination)
ParameterValueReference
Starting Material2-Bromo-1-(3-chlorophenyl)propan-1-one-
Reagent 1 (Gabriel Reagent)Sodium Diformylamide[4]
Reagent 2 (Deprotection)Dilute Hydrochloric Acid (HCl)[4]
Product FormHydrochloride salt[4]
AdvantageAvoids polyalkylation; directly yields HCl salt[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3'-Chloropropiophenone

This protocol details the chlorination of propiophenone in the meta position of the phenyl ring.

  • Reaction Setup:

    • Charge a suitable reaction vessel with ethylene dichloride (EDC) and anhydrous aluminum chloride (224 g, 1.68 mol).

    • Cool the mixture to below 20°C using an ice bath.

  • Addition of Propiophenone:

    • Slowly add propiophenone (150 g, 1.12 mol) to the cooled mixture over a period of 30 minutes, ensuring the temperature remains below 20°C.

  • Chlorination:

    • Purge chlorine gas (approx. 63 g, 0.89 mol) through the reaction mixture.

    • Carefully control the temperature between 13°C and 18°C during the gas addition.

    • Maintain stirring and continue the reaction for approximately 3 hours. Monitor the reaction progress using HPLC until the propiophenone content is less than 1.0%.

  • Work-up and Purification:

    • Upon completion, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid for hydrolysis.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 3'-chloropropiophenone as a solid. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one

This protocol describes the selective bromination at the α-carbon of the ketone.

  • Reaction Setup:

    • Dissolve 3'-chloropropiophenone (1 mole equivalent) in dichloromethane (DCM) in a flask equipped with a dropping funnel and a stirrer.

    • Cool the solution to between -10°C and 0°C.

  • Addition of Bromine:

    • Slowly add a solution of molecular bromine (1 mole equivalent) in DCM to the cooled ketone solution.[2] Maintain vigorous stirring.

    • The reaction is typically rapid. Monitor the disappearance of the bromine color.

  • Work-up and Purification:

    • Once the reaction is complete, wash the mixture with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-bromo-1-(3-chlorophenyl)propan-1-one.[6] The product is often a yellow oil and can be used in the next step without further purification if the purity is sufficient.

Protocol 3: Synthesis of this compound

This protocol employs a modified Gabriel synthesis to yield the primary amine, avoiding over-alkylation.[4][5]

  • Reaction Setup:

    • In a dry reaction flask under an inert atmosphere, suspend sodium diformylamide (1.1 mole equivalent) in a suitable aprotic solvent like DMF or acetonitrile.

    • Add the crude 2-bromo-1-(3-chlorophenyl)propan-1-one (1 mole equivalent) to the suspension.

  • Amination Reaction:

    • Heat the mixture with stirring. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the N-(1-(3-chlorophenyl)-1-oxopropan-2-yl)formamide intermediate.

  • Deprotection and Isolation:

    • After the initial reaction is complete, cool the mixture and add dilute hydrochloric acid.

    • Heat the mixture to hydrolyze the diformylamide group.[4]

    • This deprotection step directly yields the hydrochloride salt of the primary amine.[4]

    • After cooling, the product may precipitate. Filter the solid, wash with a cold solvent (e.g., ether) to remove impurities, and dry under vacuum to obtain this compound hydrochloride.

Visualizations

Detailed Reaction Pathway

Caption: Chemical structures and reagents for the synthesis pathway.

Experimental Workflow

workflow cluster_start cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination cluster_end arrow start Start: Propiophenone s1_react React Propiophenone with AlCl₃ and Cl₂ gas start->s1_react s1_workup Acidic Hydrolysis and Extraction s1_react->s1_workup s1_purify Purify by Recrystallization (Yields 3'-Chloropropiophenone) s1_workup->s1_purify s2_react React with Br₂ in Dichloromethane s1_purify->s2_react s2_workup Aqueous Quench and Solvent Removal s2_react->s2_workup s2_product Crude 2-Bromo-1-(3-chlorophenyl) propan-1-one s2_workup->s2_product s3_react React with Sodium Diformylamide s2_product->s3_react s3_workup Acidic Hydrolysis (Deprotection) s3_react->s3_workup s3_isolate Isolate Product by Filtration s3_workup->s3_isolate end Final Product: This compound HCl s3_isolate->end

Caption: Step-by-step experimental and purification workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often colloquially known as "bath salts," are a class of new psychoactive substances (NPS) derived from cathinone, a naturally occurring stimulant found in the Catha edulis plant.[1][2][3] Their structural similarity to amphetamines results in comparable stimulant effects.[2][4] The constant emergence of new synthetic cathinone analogues presents a significant challenge for forensic and clinical laboratories, necessitating robust and reliable analytical methods for their identification and quantification.[3][5][6][7] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become the preferred technique for analyzing these polar and often thermally labile compounds.[1][2][8] This application note provides a detailed protocol for the HPLC analysis of synthetic cathinones in various matrices.

Principle of the Method

This method utilizes reversed-phase HPLC to separate a panel of synthetic cathinones. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to effectively resolve a wide range of cathinone analogues with varying polarities. Detection is achieved using either a photodiode array (PDA) detector for UV absorbance or a mass spectrometer for highly sensitive and specific quantification. LC-MS/MS is particularly powerful for unequivocal identification and for distinguishing between isobaric compounds.[1][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the analytes of interest and remove potential interferences.

a) Urine and Oral Fluid: A common method involves solid-phase extraction (SPE) or a simple "dilute and shoot" approach after centrifugation and filtration.[1]

  • Protocol for Urine/Oral Fluid SPE:

    • To 1 mL of urine or oral fluid, add an internal standard.

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol in water).

    • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100-500 µL of the initial mobile phase.[1][2]

    • Filter the reconstituted sample through a 0.45-µm PTFE filter before injection.[1][2]

b) Blood (Postmortem/Whole): Protein precipitation or solid-phase extraction is typically required.

  • Protocol for Blood SPE:

    • To 0.25 mL of postmortem blood, add an internal standard.

    • Perform a mixed-mode cation exchange solid-phase extraction similar to the urine protocol.[3]

    • Reconstitute the final extract in the mobile phase for analysis.

c) Seized Materials (Powders, Tablets):

  • Protocol for Seized Materials:

    • Accurately weigh a representative sample of the homogenized material.

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).[6]

    • Perform serial dilutions to achieve a working concentration within the calibration range (e.g., 10 µg/mL).[9]

    • Filter the solution through a 0.45-µm filter prior to injection.

HPLC-MS/MS Instrumentation and Conditions

The following conditions are a representative example for the analysis of a broad range of synthetic cathinones.[1][2][3]

  • HPLC System: An Agilent 1200 series or equivalent.[1][2]

  • Mass Spectrometer: An Agilent 6460 series triple quadrupole mass spectrometer or equivalent.[1][2]

  • Column: Luna Omega 5 µm Polar C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Volume: 10-20 µL.[2][9]

  • Column Temperature: 25°C.[6]

  • Gradient Program:

    • Start at 15% B, hold for 5 min.

    • Increase to 35% B over 5 min.

    • Increase to 80% B over 4 min.

    • Increase to 100% B over 1 min, hold for 2 min.

    • Return to initial conditions (15% B) over 1 min and re-equilibrate for 4 min.[2]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1][2]

  • Source Parameters:

    • Gas Temperature: 350°C[2]

    • Gas Flow: 13 L/min[2]

    • Nebulizer Pressure: 60 psi[2]

    • Capillary Voltage: 2500 V[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

HPLC-UV (Diode Array Detection)

For laboratories without access to mass spectrometry, HPLC with UV detection can be a viable alternative, particularly for seized materials where concentrations are higher.

  • Column: HiChrom ACE 3 C-18 (150 x 4.6 mm i.d., 3 µm particle size).[9]

  • Mobile Phase: 28:72 (v/v) methanol: 10 mM ammonium formate (adjusted to pH 3.5 with formic acid).[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Detection: Photodiode array detector, monitoring at 258 nm for many cathinones.[9] It is recommended to acquire full UV spectra to aid in the identification of different cathinone sub-classes.[10]

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of selected synthetic cathinones.

Table 1: HPLC-MS/MS Quantitative Data for Selected Synthetic Cathinones in Urine. [1]

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Mephedrone8.8178.1146.10.0150.050
Methylone7.9208.1135.10.0150.050
Butylone8.4222.1149.10.0150.050
Pentedrone9.7192.186.10.0150.050
MDPV10.8276.1126.10.0150.050
α-PVP10.5246.191.10.0150.050
4-MEC9.3192.1160.10.0600.200
Buphedrone8.2178.172.10.0600.200

LOD: Limit of Detection; LOQ: Limit of Quantification. Data adapted from a study using an Orbitrap mass spectrometer.

Table 2: HPLC-UV Retention Times for Mephedrone, Methylone, and Common Adulterants. [6]

CompoundRetention Time (min)
Nicotinamide (IS)2.67
Paracetamol3.7
Caffeine4.9
Methylone6.4
Lidocaine9.0
Mephedrone9.8
Ketamine11.1

IS: Internal Standard

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of synthetic cathinones.

HPLC_Workflow Workflow for HPLC Analysis of Synthetic Cathinones cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Seized Sample Extraction Extraction (SPE, LLE, or Dissolution) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC System (Pump, Autosampler, Column) Filtration->HPLC Detector Detection (MS/MS or UV/PDA) HPLC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis (Integration, Quantification) DataAcquisition->DataAnalysis Report Final Report DataAnalysis->Report

Caption: General workflow for the analysis of synthetic cathinones.

Conclusion

The described HPLC-based methods provide a robust framework for the separation, identification, and quantification of synthetic cathinones in a variety of sample types. The use of LC-MS/MS is highly recommended for its superior sensitivity and specificity, which is crucial for the analysis of complex biological matrices and for the definitive identification of emerging NPS. Method validation should always be performed according to established guidelines to ensure reliable and defensible results.[1][7]

References

Application Note: Quantification of 3-Chloromethcathinone (3-CMC) in Biological Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and pharmacokinetic studies.

Abstract: 3-Chloromethcathinone (3-CMC), a synthetic cathinone, is a widely abused new psychoactive substance (NPS). Reliable and validated analytical methods are crucial for its detection and quantification in biological matrices to support clinical and forensic investigations. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of 3-CMC in biological samples such as whole blood, plasma, and urine. The protocol includes a liquid-liquid extraction (LLE) procedure for sample cleanup, a derivatization step to improve chromatographic performance, and optimized GC-MS parameters for sensitive and selective analysis.

Introduction

3-CMC is a stimulant drug of the cathinone class, structurally related to amphetamines. Its abuse poses significant public health risks. The development of sensitive and specific analytical methods is essential for monitoring its presence in biological specimens. Gas chromatography coupled with mass spectrometry is a powerful technique for this purpose. However, challenges exist, including the potential for thermal degradation and the presence of constitutional isomers like 2-CMC and 4-CMC, which can have identical mass spectra.[1][2] Chemical derivatization is often employed to enhance analyte stability, improve chromatographic properties, and facilitate the differentiation of isomers.[3][4] This protocol describes a validated GC-MS method incorporating a derivatization step for the reliable quantification of 3-CMC.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 1 mL sample of whole blood, plasma, or urine.

  • Sample Collection: Collect biological samples (e.g., whole blood, urine) and store them at -80°C until analysis to minimize degradation.[5] 3-CMC has been shown to have low stability in biological material.[1]

  • Alkalinization: In a 15 mL centrifuge tube, add 1 mL of the biological sample (calibrator, control, or unknown). Add an appropriate internal standard (IS), such as a deuterated analog of 3-CMC or a structurally similar compound like SKF-525A.[6][7] Add 100 µL of 20% sodium carbonate (Na₂CO₃) or another suitable alkaline buffer to adjust the pH.[6] Vortex briefly.

  • Extraction: Add 5-10 mL of an appropriate organic solvent. A mixture of heptane:isoamyl alcohol (95:5) is effective.[6] Other solvents like butyl acetate can also be used.[8]

  • Mixing: Cap the tube and mix on a rotary mixer for 15-20 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3,000-4,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitate.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization

Derivatization is a critical step for improving the GC-MS analysis of cathinones.[4][9] Acylation with agents like pentafluoropropionic anhydride (PFPA) is common.

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the tube, vortex briefly, and heat at 70°C for 20-30 minutes.

  • Final Evaporation: After cooling to room temperature, evaporate the excess derivatizing reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 50-100 µL of a suitable solvent (e.g., ethyl acetate or iso-octane) and transfer the solution to a GC autosampler vial with an insert.[9]

GC-MS Instrumentation and Conditions

The following parameters serve as a guideline and may require optimization for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent[6]
Mass Spectrometer Agilent 5977A MS or equivalent[6]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[6][9]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min[10]
Injection Mode Splitless (0.5-1.0 min)[9]
Injection Volume 1-2 µL[6][10]
Injector Temperature 280°C[6][10]
Oven Program Initial: 90-100°C, hold for 1 min. Ramp: 15°C/min to 325°C, hold for 5 min.[6][10]
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-550) for identification.

Note: Specific ions for monitoring 3-CMC and its derivative must be determined by analyzing a reference standard. For underivatized 3-CMC isomers, the base ion is typically m/z 58.[2]

Method Validation and Performance

The method should be validated according to established guidelines to ensure reliability.[11] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[6][11]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS analysis of synthetic cathinones in biological matrices, based on published methods.[8][9]

Validation Parameter Typical Performance
Linearity (R²) ≥ 0.99[8]
Limit of Detection (LOD) 0.02 - 10 ng/mL[8][9]
Limit of Quantification (LOQ) 1.0 - 25 ng/mL[8][9]
Accuracy (% Bias) Within ±15% (85-115%)[8]
Precision (% RSD) ≤ 15%[8]
Recovery 83.2 - 106%[9]

Visualized Workflows and Relationships

G cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (Whole Blood, Plasma, Urine) Spike 2. Addition of Internal Standard (IS) Sample->Spike Alkalinize 3. pH Adjustment (Alkalinization) Spike->Alkalinize LLE 4. Liquid-Liquid Extraction with Organic Solvent Alkalinize->LLE Centrifuge 5. Centrifugation to Separate Layers LLE->Centrifuge Evaporate1 6. Evaporation of Solvent Centrifuge->Evaporate1 Derivatize 7. Derivatization (e.g., with PFPA) Evaporate1->Derivatize Reconstitute 8. Reconstitution in Solvent Derivatize->Reconstitute Inject 9. GC-MS Injection and Analysis Reconstitute->Inject Data 10. Data Acquisition (SIM/Scan Mode) Inject->Data Quantify 11. Quantification & Reporting Data->Quantify

Figure 1: Experimental workflow for GC-MS analysis of 3-CMC in biological samples.

G cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity & Range (R²) Validation->Linearity Sensitivity Sensitivity Validation->Sensitivity Interference No interference from matrix components Specificity->Interference Recovery Recovery Accuracy->Recovery LOD LOD (Limit of Detection) Sensitivity->LOD LOQ LOQ (Limit of Quantitation) Sensitivity->LOQ

Figure 2: Logical relationships of key parameters in analytical method validation.

References

Application Notes and Protocols for the Purification of Primary Amino Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amino ketones are valuable synthetic intermediates and key structural motifs in a wide range of biologically active molecules, including pharmaceuticals and natural products. Their inherent reactivity, stemming from the presence of both a nucleophilic primary amine and an electrophilic ketone, presents unique challenges during their purification. This document provides detailed application notes and protocols for the most common and effective techniques used to purify primary amino ketones, ensuring high purity and yield for downstream applications in research and drug development.

Key Purification Techniques

The choice of purification technique for a primary amino ketone depends on several factors, including the scale of the reaction, the physical properties of the target compound (e.g., polarity, crystallinity), and the nature of the impurities. The most widely employed methods are:

  • Flash Column Chromatography: A versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase.

  • Crystallization: A powerful method for purifying solid compounds by leveraging differences in solubility between the desired product and impurities.

  • Liquid-Liquid Extraction: A technique used to separate compounds based on their differential solubility in two immiscible liquid phases.

  • Protecting Group Strategy: An indirect purification method where the reactive primary amine is temporarily masked to facilitate purification and prevent side reactions.

I. Flash Column Chromatography

Flash column chromatography is often the method of choice for the rapid and efficient purification of primary amino ketones from reaction mixtures.

Application Notes:
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of primary amino ketones. Due to the basic nature of the amino group, tailing of the product peak on the silica gel column is a common issue. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the eluent.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. The optimal solvent system is usually determined by thin-layer chromatography (TLC) analysis prior to performing the flash column.

  • Detection: Fractions are typically collected and analyzed by TLC or a UV detector if the compound is chromophoric to determine which fractions contain the purified product.

Experimental Protocol: Purification of a Primary α-Amino Ketone

This protocol is a general guideline for the purification of a primary α-amino ketone using silica gel flash chromatography.

1. Preparation of the Silica Gel Column: a. Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Securely clamp the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. d. Add a thin layer (approx. 1 cm) of sand over the cotton plug. e. Prepare a slurry of silica gel in the initial, least polar eluent. f. Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing. g. Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. h. Pre-elute the column with the starting eluent until the pack is stable.

2. Sample Loading: a. Dissolve the crude primary amino ketone in a minimal amount of the appropriate solvent (ideally the eluent or a more polar solvent that is part of the eluent system). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle positive pressure (using a pump or inert gas) to force the eluent through the column at a steady flow rate. c. Begin collecting fractions in test tubes or flasks. d. Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the same eluent system. Visualize the spots using a UV lamp and/or a suitable staining agent (e.g., ninhydrin for primary amines).

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified primary amino ketone. c. Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or melting point.

Quantitative Data Summary: Flash Chromatography

The following table summarizes the yields of various α-amino ketones purified by silica gel chromatography.

CompoundEluent System (Hexanes:Ethyl Acetate)Yield (%)
1-(Methyl(phenyl)amino)octan-2-one50:1 to 10:167
1,10-Bis(methyl(phenyl)amino)decane-2,9-dione50:1 to 10:139
7-(Benzyloxy)-1-(methyl(m-tolyl)amino)heptan-2-one50:1 to 10:157
2-(6-(Methyl(phenyl)amino)-5-oxohexyl)isoindoline-1,3-dione50:1 to 10:162

Data compiled from supporting information for the synthesis of α-amino ketones.

II. Crystallization

Crystallization is a highly effective method for obtaining high-purity solid primary amino ketones. It relies on the principle that the desired compound will be less soluble in a given solvent at lower temperatures than impurities.

Application Notes:
  • Solvent Selection: The ideal solvent is one in which the primary amino ketone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the crystallization of amino ketones include lower alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone).[1] Often, a solvent/anti-solvent system is employed.

  • Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[2]

  • Purity: A slow cooling process generally leads to the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecule into the crystal lattice while impurities remain in the solution.[3]

Experimental Protocol: Recrystallization of a Primary Amino Ketone

This protocol provides a general procedure for the purification of a solid primary amino ketone by recrystallization.

1. Dissolution: a. Place the impure solid primary amino ketone in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to the flask, just enough to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated.[2] c. If there are insoluble impurities, perform a hot filtration to remove them.

2. Cooling and Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process. b. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]

3. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and filter paper. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. c. Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

4. Analysis: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. b. Calculate the percent recovery.

Quantitative Data Summary: Crystallization

While specific quantitative data for the direct comparison of crystallization with other methods for primary amino ketones is sparse in the literature, it is a technique known for yielding high-purity products, often exceeding 99%. The yield is highly dependent on the solubility profile of the compound and the skill of the chemist. For instance, in the synthesis of cathinone derivatives, the final products are often isolated as hydrochloride or hydrobromide salts, which are purified by recrystallization to achieve high purity.[4]

III. Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating a primary amino ketone from a reaction mixture, particularly for initial work-up. It relies on the differential solubility of the compound in two immiscible liquids, typically an aqueous phase and an organic phase.

Application Notes:
  • pH Adjustment: The basicity of the primary amine allows for its selective extraction. By adjusting the pH of the aqueous phase, the amino ketone can be protonated (at acidic pH) to become water-soluble or deprotonated (at basic pH) to be soluble in an organic solvent. This property is exploited to separate it from neutral or acidic impurities.

  • Bisulfite Adduct Formation: For α-amino ketones, a specific liquid-liquid extraction protocol can be employed using sodium bisulfite. The ketone functionality reacts with bisulfite to form a charged adduct that is water-soluble, allowing for separation from other organic components. The ketone can then be regenerated by basification of the aqueous layer.[5][6]

  • Solvent Choice: The organic solvent should be immiscible with water and should have a high affinity for the primary amino ketone in its neutral form. Common choices include dichloromethane, ethyl acetate, and diethyl ether.

Experimental Protocol: Acid-Base Extraction of a Primary Amino Ketone

This protocol describes the purification of a primary amino ketone from a mixture containing neutral and acidic impurities.

1. Initial Dissolution: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

2. Removal of Acidic Impurities: a. Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. b. Shake the funnel vigorously, venting frequently to release any pressure buildup. c. Allow the layers to separate and drain the aqueous layer. This step removes acidic impurities.

3. Extraction of the Primary Amino Ketone: a. Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. b. Shake vigorously. The primary amino ketone will be protonated and move into the aqueous layer. c. Separate the aqueous layer, which now contains the protonated amino ketone. The organic layer, containing neutral impurities, can be discarded.

4. Isolation of the Purified Product: a. Place the acidic aqueous layer in a clean flask and cool it in an ice bath. b. Slowly add a base (e.g., 1 M NaOH) to the aqueous solution until it becomes basic (check with pH paper). The primary amino ketone will precipitate out if it is a solid, or it can be extracted with a fresh portion of organic solvent. c. If the product precipitates, collect it by vacuum filtration. If it remains in solution, perform a back-extraction with an organic solvent. d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Quantitative Data Summary: Comparison of Purification Techniques

Obtaining a direct comparison of yield and purity for different purification techniques on the same primary amino ketone is challenging from the available literature. However, a general comparison can be made:

TechniqueTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Flash Chromatography 40 - 80>95Fast, versatile, applicable to a wide range of compounds.Can be costly in terms of solvents and stationary phase, potential for product loss on the column.
Crystallization 50 - 90>99Can achieve very high purity, scalable.Only applicable to solid compounds, can be time-consuming, yield can be variable.
Liquid-Liquid Extraction 70 - 95 (work-up)VariableExcellent for initial work-up and separation of acidic/basic compounds.Generally not sufficient for achieving high purity on its own, requires further purification.

IV. Protecting Group Strategy

For complex syntheses, it is often advantageous to protect the primary amino group to prevent it from participating in undesired side reactions and to simplify purification.

Application Notes:
  • Common Protecting Groups: The most common protecting groups for primary amines are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

  • Orthogonality: In molecules with multiple functional groups, orthogonal protecting groups are used, which can be removed under different conditions without affecting each other.[7]

  • Purification of Protected Intermediate: The protected amino ketone is often less polar and less reactive, making it easier to purify by standard techniques like flash chromatography or crystallization.

  • Deprotection: After purification, the protecting group is removed under specific conditions to yield the pure primary amino ketone.

Experimental Workflow: Purification via a Protecting Group Strategy

G cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Start Crude Primary Amino Ketone Protect Protection of Amino Group Start->Protect e.g., Boc₂O, (Boc)₂O Purify Purification of Protected Intermediate (e.g., Chromatography) Protect->Purify Protected Amino Ketone Deprotect Deprotection Purify->Deprotect Pure Protected Intermediate End Pure Primary Amino Ketone Deprotect->End e.g., TFA

Caption: Workflow for purification using a protecting group strategy.

V. Signaling Pathway of Synthetic Cathinones

Many primary amino ketones, such as synthetic cathinones, exert their biological effects by interacting with monoamine transporters in the brain. Understanding this signaling pathway is crucial for drug development professionals.

Mechanism of Action:

Synthetic cathinones are structurally similar to amphetamine and act as psychomotor stimulants.[8] They primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.

Synthetic cathinones can act as either:

  • Reuptake Inhibitors (Blockers): They bind to the transporters and block the reuptake of neurotransmitters, leading to an increased concentration of dopamine, norepinephrine, and/or serotonin in the synapse.[8]

  • Substrates (Releasers): They are transported into the presynaptic neuron and can induce the reverse transport of neurotransmitters from the neuron into the synaptic cleft.[8]

This increase in synaptic monoamine levels leads to the stimulant and psychoactive effects associated with these compounds.[8][10]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Dopamine Norepinephrine Serotonin NT_pool Neurotransmitter Pool Transporter Monoamine Transporter (DAT, NET, SERT) NT_pool->Transporter Reuptake NT Neurotransmitters Receptor Postsynaptic Receptors NT->Receptor Binding & Signal Transduction Cathinone Synthetic Cathinone (Primary Amino Ketone) Cathinone->Transporter Blocks Reuptake / Induces Reverse Transport

Caption: Mechanism of action of synthetic cathinones on monoamine transporters.

References

Application Note and Protocol: ¹H and ¹³C NMR Assignment for 3-Chlorocathinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone (3-CC), with the IUPAC name 2-amino-1-(3-chlorophenyl)propan-1-one, is a synthetic cathinone derivative.[1] As a structural analog of bupropion and a metabolite of other synthetic cathinones, its accurate identification is crucial in forensic science, toxicology, and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like 3-Chlorocathinone. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of 3-Chlorocathinone and presents the predicted spectral data with assignments.

Chemical Structure

The chemical structure of 3-Chlorocathinone is provided below with atom numbering for NMR signal assignment.

NMR_Workflow cluster_instrument NMR Spectrometer cluster_experiments NMR Experiments cluster_processing Data Processing Instrument_Setup Instrument Setup (e.g., 400 MHz) Locking Field/Frequency Locking (on deuterated solvent) Instrument_Setup->Locking Shimming Shimming (to optimize magnetic field homogeneity) Locking->Shimming Tuning_Matching Tuning and Matching Probe Shimming->Tuning_Matching H1_Acquisition ¹H NMR Acquisition (Standard pulse program) Tuning_Matching->H1_Acquisition C13_Acquisition ¹³C{¹H} NMR Acquisition (Proton-decoupled) H1_Acquisition->C13_Acquisition TwoD_NMR 2D NMR (Optional) (COSY, HSQC, HMBC) C13_Acquisition->TwoD_NMR FT Fourier Transform TwoD_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (for ¹H NMR) Baseline->Integration Referencing Chemical Shift Referencing (to solvent or TMS) Integration->Referencing

References

Application of 4-Anilinopiperidine and its Derivatives as Precursors in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinopiperidine and its derivatives are pivotal precursor molecules in the synthesis of a significant class of potent synthetic opioids. These compounds serve as a core scaffold for the construction of analgesics with rapid onset and short duration of action, making them invaluable in clinical settings for anesthesia and pain management. The modular nature of their synthesis allows for the introduction of various substituents, leading to a diverse range of pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of two prominent pharmaceuticals, Fentanyl and Remifentanil, starting from 4-anilinopiperidine or its close derivatives. The protocols are based on established synthetic routes, including the Gupta method for Fentanyl.

Application Notes

The primary application of the 4-anilinopiperidine scaffold lies in its role as a key building block for the Fentanyl class of opioids. The synthesis strategy generally involves two key transformations of the 4-anilinopiperidine core: N-alkylation at the piperidine nitrogen and N-acylation of the aniline nitrogen. The choice of alkylating and acylating agents is crucial in determining the potency, metabolic stability, and overall pharmacological properties of the final active pharmaceutical ingredient (API).

Fentanyl Synthesis via the Gupta Method: The Gupta method offers a straightforward approach to Fentanyl by utilizing 4-anilinopiperidine as the starting material. This two-step process involves the N-alkylation of 4-anilinopiperidine with a phenethyl group, followed by acylation with propionyl chloride. This method is noted for its efficiency and is a common route for the preparation of Fentanyl.[1]

Remifentanil Synthesis: Remifentanil, an ultra-short-acting opioid, features a methyl propanoate ester group attached to the piperidine nitrogen. Its synthesis involves a multi-step process starting from a piperidine derivative. A key step is the Michael addition of methyl acrylate to a 4-anilinopiperidine-4-carboxylate precursor, followed by N-acylation. The ester functionality in Remifentanil is susceptible to rapid hydrolysis by tissue and plasma esterases, leading to its short duration of action.

The pharmacological activity of these compounds is mediated through their agonist action on the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular signaling events, ultimately resulting in analgesia.

Experimental Protocols

Protocol 1: Synthesis of Fentanyl via the Gupta Method

This protocol details the two-step synthesis of Fentanyl from 4-anilinopiperidine (4-AP).

Step 1: N-Alkylation of 4-Anilinopiperidine to form N-Phenethyl-4-anilinopiperidine (NPP)

  • Reaction: 4-Anilinopiperidine is reacted with 2-phenethyl bromide in the presence of a base to yield N-phenethyl-4-anilinopiperidine.

  • Materials:

    • 4-Anilinopiperidine (17.6 g, 0.10 mol)

    • 2-Phenethyl bromide (37 g, 0.2 mol)

    • 100% Sodium hydroxide solution (50 ml)

    • Ice-cold water

    • Petroleum ether (60-80 °C) for recrystallization

  • Procedure:

    • To a two-neck round-bottom flask equipped with a condenser, add 4-anilinopiperidine and sodium hydroxide solution.

    • Heat the reaction mixture to 120 °C.

    • Add 2-phenethyl bromide to the heated mixture.

    • Stir the reaction mixture for 2 hours.

    • After the reaction is complete, pour the mixture into ice-cold water.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from petroleum ether (60-80 °C) to obtain colorless crystals of 4-anilino-N-phenethylpiperidine.[2][3]

Step 2: N-Acylation of N-Phenethyl-4-anilinopiperidine to form Fentanyl

  • Reaction: N-Phenethyl-4-anilinopiperidine is acylated with propionyl chloride to yield Fentanyl.

  • Materials:

    • N-Phenethyl-4-anilinopiperidine (28.0 g, 0.10 mol)

    • Propionyl chloride (9.25 g, 0.10 mol)

    • Dichloroethane (55 ml)

    • 20% Sodium hydroxide solution

    • Petroleum ether for crystallization

  • Procedure:

    • In a two-neck round-bottom flask equipped with a condenser, a pressure-equalizing dropping funnel, and a calcium chloride guard tube, dissolve N-phenethyl-4-anilinopiperidine in dichloroethane.

    • With constant stirring, add propionyl chloride dropwise through the dropping funnel.

    • After the addition is complete, continue stirring the mixture for 5 hours.

    • Upon completion of the reaction, wash the reaction mixture with a 20% sodium hydroxide solution.

    • Separate the organic layer and concentrate it to obtain the crude product.

    • Crystallize the crude product from petroleum ether to yield Fentanyl as colorless crystals.[4]

Protocol 2: Synthesis of Remifentanil

This protocol outlines a synthetic route to Remifentanil starting from a protected 4-piperidone derivative.

Step 1: Synthesis of Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate

  • Reaction: This intermediate is synthesized from 4-(N-aminophenyl)-4-carboxypiperidine through a Michael addition with methyl acrylate.

  • Materials:

    • 4-(N-aminophenyl)-4-carboxypiperidine (10 g)

    • Tetramethylammonium hydroxide pentahydrate (9 g)

    • Acetonitrile (200 ml)

    • Methyl acrylate (5 ml)

  • Procedure:

    • Charge a reaction vessel with 4-(N-aminophenyl)-4-carboxypiperidine and tetramethylammonium hydroxide pentahydrate in acetonitrile.

    • Stir the solution at 40°C for 1 hour until most of the solid dissolves.

    • Add methyl acrylate and continue stirring at 40°C for approximately 1 hour.

    • Monitor the reaction for the formation of the desired product.

    • Upon completion, the resulting intermediate can be isolated or used directly in the next step.[5]

Step 2: N-Acylation to form Remifentanil

  • Reaction: The secondary amine of the piperidine intermediate is acylated with propionyl chloride.

  • Materials:

    • Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate (from the previous step)

    • Propionyl chloride (10 ml)

    • Chloroform (100 ml)

    • Methanol (10 ml)

    • Acetone (100 ml)

  • Procedure:

    • Dissolve the intermediate from the previous step in chloroform.

    • Add propionyl chloride to the solution.

    • Stir the solution at 60°C for 8 hours.

    • Cool the reaction to room temperature and add methanol to quench any excess propionyl chloride, stirring for 15 minutes.

    • Concentrate the solution to an oil or solid.

    • Add acetone and stir at room temperature for 30 minutes to induce crystallization.

    • Filter the solid and wash with acetone to obtain crude Remifentanil HCl as a white solid.[5]

Quantitative Data

Table 1: Synthesis of Fentanyl via Gupta Method

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
1N-Phenethyl-4-anilinopiperidine4-Anilinopiperidine2-Phenethyl bromide, NaOHNot specifiedNot specified[3]
2FentanylN-Phenethyl-4-anilinopiperidinePropionyl chloride, Dichloroethane40 (one-pot)Not specified[6]

Table 2: Synthesis of Remifentanil

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
1Methyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylate4-(N-aminophenyl)-4-carboxypiperidineMethyl acrylate, Tetramethylammonium hydroxideNot specifiedNot specified[5]
2Remifentanil HClMethyl 1-(3-methoxy-3-oxopropyl)-4-(phenylamino)piperidine-4-carboxylatePropionyl chloride, Chloroform69 (from protected amine)>95[7][8]

Table 3: Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Reference
Remifentanil 7.42–7.38 (m, 3H), 7.30–7.28 (m, 2H), 3.78 (s, 3H), 3.63 (s, 3H), 2.65–2.58 (m, 4H), 2.44–2.34 (m, 4H), 2.28–2.24 (m, 2H), 1.86 (q, 2H, J = 7.33 Hz), 1.63–1.54 (m, 2H), 0.94 (t, 3H, J = 7.33 Hz)174.20, 174.08, 173.03, 139.47, 130.74, 129.41, 128.77, 62.83, 53.37, 52.19, 51.73, 49.72, 33.58, 32.20, 29.16, and 9.21[7]

Visualizations

Experimental Workflows

Fentanyl_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Acylation 4-AP 4-Anilinopiperidine NPP N-Phenethyl-4-anilinopiperidine 4-AP->NPP Alkylation PEB 2-Phenethyl Bromide NaOH, 120°C PEB->NPP NPP_2 N-Phenethyl-4-anilinopiperidine PC Propionyl Chloride Dichloroethane Fentanyl Fentanyl PC->Fentanyl NPP_2->Fentanyl Acylation

Fentanyl Synthesis via Gupta Method.

Remifentanil_Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: N-Acylation APCP 4-(N-aminophenyl)-4- carboxypiperidine Intermediate Piperidinepropanoate Intermediate APCP->Intermediate Michael Addition MA Methyl Acrylate Base, 40°C MA->Intermediate Intermediate_2 Piperidinepropanoate Intermediate PC Propionyl Chloride Chloroform, 60°C Remifentanil Remifentanil PC->Remifentanil Intermediate_2->Remifentanil Acylation

Remifentanil Synthesis Workflow.
Signaling Pathway

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR binds & activates G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel inhibits K_channel K⁺ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Analgesia Analgesia Ca_channel->Analgesia ↓ Neurotransmitter   Release K_channel->Analgesia Hyperpolarization

μ-Opioid Receptor Signaling Pathway.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Chloro-Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro neurotoxicity of chloro-substituted synthetic cathinones. The methodologies described herein are essential for understanding the potential risks associated with this emerging class of psychoactive substances. The primary focus is on assays conducted using the human neuroblastoma cell line SH-SY5Y, a well-established model for neuronal studies.

Application Notes

Synthetic cathinones, often clandestinely produced and sold as "designer drugs," pose a significant public health concern. The addition of a chlorine atom to the cathinone structure can significantly alter its pharmacological and toxicological properties. In vitro neurotoxicity assays are crucial first-tier screening tools to evaluate the potential for these compounds to cause neuronal damage. The protocols detailed below focus on key indicators of cytotoxicity and cellular dysfunction, including cell viability, membrane integrity, oxidative stress, and mitochondrial function.

The SH-SY5Y cell line, when differentiated into a more mature neuronal phenotype, provides a relevant and reproducible in vitro model for neurotoxicity studies. These cells express key neuronal markers and are susceptible to the types of cellular stress induced by psychostimulants. The assays described—MTT, LDH, ROS production, and mitochondrial membrane potential—offer a multi-parametric approach to characterizing the neurotoxic profile of chloro-cathinones. By combining these assays, researchers can gain insights into the mechanisms underlying the observed toxicity.

Data Presentation: Comparative Cytotoxicity of Chloro-Cathinones

The following table summarizes the 50% lethal concentration (LC50) values of various chloro-cathinones in differentiated SH-SY5Y cells, providing a clear comparison of their cytotoxic potential.

CompoundPosition of ChlorineLC50 (mM)Reference
2-Chloromethcathinone (2-CMC) ortho1.6[1]
3-Chloromethcathinone (3-CMC) meta2.5[1]
4-Chloromethcathinone (4-CMC) para1.8[1]
4-Chloro-N-ethylcathinone (4-CEC) paraNot explicitly stated
3-Chloro-N,N-diethylcathinone (3-Cl-DEC) metaNot explicitly stated
4-Chloro-N,N-diethylcathinone (4-Cl-DEC) paraNot explicitly stated
3-Chlorobenzoylcathinone (3-CBC) metaNot explicitly stated
4-Chlorobenzoylcathinone (4-CBC) para0.6[1]
2-Chlorodiphenylcathinone (2-CDC) orthoNot explicitly stated
3-Chloro-α-pyrrolidinopropiophenone (3-Cl-PPP) meta2.5[1]
4-Chloro-α-pyrrolidinopropiophenone (4-Cl-PPP) para1.8[1]
4-Chloro-tert-butylcathinone (4-Cl-TBC) paraNot explicitly stated

Experimental Workflows and Signaling Pathways

G

G

Detailed Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

This protocol describes the maintenance of the SH-SY5Y human neuroblastoma cell line and its differentiation into a dopaminergic neuron-like phenotype, which is a more physiologically relevant model for neurotoxicity studies.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine

  • Retinoic acid (RA)

  • Brain-derived neurotrophic factor (BDNF)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Maintenance: Culture undifferentiated SH-SY5Y cells in complete DMEM in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • Differentiation: a. Seed the undifferentiated SH-SY5Y cells at a density of 1 x 10^5 cells/cm^2 in the desired culture plates. b. After 24 hours, replace the medium with a differentiation medium containing DMEM with 1% FBS and 10 µM retinoic acid. c. Change the differentiation medium every 2-3 days for a total of 6 days. d. On day 7, replace the medium with a serum-free medium containing 50 ng/mL of BDNF for another 24-48 hours to promote a more mature neuronal phenotype.

  • Experimental Use: The differentiated cells are now ready for exposure to chloro-cathinones for neurotoxicity assessment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Chloro-cathinone stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the chloro-cathinone for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same solvent concentration used for the drug).

  • MTT Incubation: After the exposure period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: After incubation, add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity.

Materials:

  • Cell-free culture supernatant from chloro-cathinone-treated cells

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plate

  • Microplate reader

Protocol:

  • Sample Collection: After exposing the differentiated SH-SY5Y cells to the chloro-cathinones for the desired time, carefully collect the cell-free supernatant from each well.

  • Assay Procedure: a. Transfer 50 µL of the supernatant to a new 96-well plate. b. Prepare the LDH reaction mixture according to the manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Differentiated SH-SY5Y cells

  • DCFH-DA stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed differentiated SH-SY5Y cells and treat them with chloro-cathinones as described for the MTT assay.

  • Probe Loading: After the desired treatment duration, wash the cells once with warm HBSS or serum-free medium.

  • Incubate the cells with 10 µM DCFH-DA in HBSS or serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: After incubation, wash the cells twice with HBSS or serum-free medium to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Express the ROS levels as a percentage of the fluorescence intensity of the vehicle-treated control cells.

TMRE Assay for Mitochondrial Membrane Potential (ΔΨm)

The TMRE (Tetramethylrhodamine, Ethyl Ester) assay is used to measure the mitochondrial membrane potential. TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Differentiated SH-SY5Y cells

  • TMRE stock solution (in DMSO)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization

  • HBSS or serum-free medium

  • Fluorescence microscope, microplate reader, or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells with chloro-cathinones as previously described. For a positive control, treat a set of cells with 10 µM CCCP for 10-20 minutes.

  • TMRE Staining: After treatment, add TMRE to the culture medium to a final concentration of 100-200 nM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells twice with warm HBSS or serum-free medium.

  • Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microscope, microplate reader (excitation ~549 nm, emission ~575 nm), or flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the vehicle-treated control cells. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

References

Application Note: Quantification of 3-CMC Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a widely abused new psychoactive substance (NPS). Accurate and sensitive analytical methods are crucial for forensic toxicology, clinical diagnostics, and understanding the pharmacological and toxicological profile of this substance. This application note provides a detailed protocol for the quantification of 3-CMC and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolites of 3-CMC include dihydro-3-CMC, N-desmethyl-3-CMC, and dihydro-N-desmethyl-3-CMC.[1][2]

Metabolic Pathway of 3-CMC

The metabolism of 3-CMC primarily involves reduction of the β-keto group and N-demethylation. The main metabolic transformations lead to the formation of two stereoisomers of dihydro-3-CMC, N-desmethyl-3-CMC, and a combination of both reactions resulting in dihydro-N-demethyl-3-CMC.[1] These metabolites serve as important biomarkers for confirming 3-CMC consumption.

Metabolic Pathway of 3-CMC 3-CMC 3-CMC Dihydro-3-CMC Dihydro-3-CMC 3-CMC->Dihydro-3-CMC β-keto reduction N-desmethyl-3-CMC N-desmethyl-3-CMC 3-CMC->N-desmethyl-3-CMC N-demethylation Dihydro-N-desmethyl-3-CMC Dihydro-N-desmethyl-3-CMC Dihydro-3-CMC->Dihydro-N-desmethyl-3-CMC N-demethylation N-desmethyl-3-CMC->Dihydro-N-desmethyl-3-CMC β-keto reduction Experimental Workflow cluster_urine Urine Sample cluster_blood Blood Sample Urine Urine Basification Basification Urine->Basification LLE Liquid-Liquid Extraction Basification->LLE Evaporation1 Evaporation LLE->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 LCMS_Analysis LC-MS/MS Analysis Reconstitution1->LCMS_Analysis Blood Blood Protein_Precipitation Protein Precipitation Blood->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation2 Evaporation Centrifugation->Evaporation2 Reconstitution2 Reconstitution Evaporation2->Reconstitution2 Reconstitution2->LCMS_Analysis

References

Application Notes and Protocols for Studying Neurotransmitter Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurotransmitter transporters are critical regulators of synaptic transmission by clearing neurotransmitters from the synaptic cleft. Their inhibition can potentiate neurotransmitter signaling, a mechanism exploited by many therapeutic drugs, including antidepressants and psychostimulants. This document provides detailed protocols for in vitro and in vivo assays commonly used to characterize the potency and mechanism of action of neurotransmitter reuptake inhibitors.

Section 1: In Vitro Assays for Neurotransmitter Reuptake Inhibition

In vitro assays are fundamental for the initial screening and characterization of compounds that inhibit neurotransmitter reuptake. These assays typically utilize isolated biological preparations, such as synaptosomes or cultured cells expressing specific transporters.

Radioligand Uptake Assays in Transfected Cell Lines

Radioligand uptake and binding assays are considered the gold standard for characterizing drug-transporter interactions. These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter or a substrate analog into cells engineered to express a specific transporter, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

Experimental Protocol: Radioligand Uptake Inhibition Assay in HEK293 Cells

This protocol describes the measurement of dopamine uptake inhibition in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • HEK-hDAT cells

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotics (e.g., G418)

  • Krebs-HEPES buffer (KHB)

  • [³H]-Dopamine or [³H]-MPP+ (a DAT substrate)

  • Test compounds (potential inhibitors)

  • Non-specific uptake inhibitor (e.g., 10 µM mazindol)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Culture HEK-hDAT cells in DMEM supplemented with FBS and selection antibiotics. Seed the cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of room temperature KHB.

  • Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound to the wells. For control wells, add vehicle (e.g., 1% DMSO in KHB). For determining non-specific uptake, add a high concentration of a known DAT inhibitor like mazindol (10 µM). Incubate for 15 minutes at room temperature.

  • Radioligand Addition: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]-MPP+) to all wells.

  • Uptake Incubation: Incubate the plate for a short period at room temperature (e.g., 1-5 minutes for DAT) to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of mazindol) from the total uptake (counts in the absence of inhibitor). Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Fluorescence-Based Uptake Assays

As an alternative to radioactivity, fluorescence-based assays offer a safer and more high-throughput-friendly method for measuring transporter activity. These assays utilize fluorescent substrates that mimic biogenic amines and are transported into the cell, leading to an increase in intracellular fluorescence.

Experimental Protocol: Fluorescence-Based Uptake Inhibition Assay

This protocol is adapted from commercially available kits for measuring neurotransmitter transporter uptake.

Materials:

  • Cells expressing the transporter of interest (e.g., CHO-hSERT)

  • 96- or 384-well black wall, clear-bottom plates

  • Assay buffer (e.g., HEPES-buffered solution)

  • Fluorescent transporter substrate

  • Masking dye (to quench extracellular fluorescence)

  • Test compounds

  • A bottom-read fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well plates and grow to confluence.

  • Compound Addition: Remove the culture medium and add the test compounds diluted in assay buffer to the wells. Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate and masking dye solution to all wells.

  • Fluorescence Reading: Immediately place the plate in a bottom-read fluorescence microplate reader. The assay can be run in two modes:

    • Kinetic Mode: Measure the fluorescence intensity in real-time to obtain mechanistic information.

    • Endpoint Mode: Incubate the plate for 10-30 minutes at 37°C and then read the final fluorescence intensity for high-throughput screening.

  • Data Analysis: The increase in fluorescence intensity is proportional to the transporter activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value as described for the radioligand assay.

Synaptosome Uptake Assays

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional synaptic machinery, including neurotransmitter transporters. They provide a more physiologically relevant ex vivo model compared to transfected cell lines.

Experimental Protocol: Synaptosome Preparation and [³H]-Serotonin Uptake Assay

Materials:

  • Rodent brain tissue (e.g., cortex or striatum)

  • Homogenization buffer (e.g., 0.32 M sucrose solution with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • [³H]-Serotonin ([³H]-5-HT)

  • Test compounds

  • Selective serotonin reuptake inhibitor (SSRI) for non-specific uptake determination (e.g., 10 µM paroxetine)

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with slow strokes.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).

    • Transfer the supernatant (S1) to a new tube and centrifuge at 15,000-17,500 x g for 20-30 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).

    • Gently resuspend the P2 pellet in an appropriate assay buffer.

    • Determine the protein concentration of the synaptosome preparation using a standard protein assay (e.g., BCA assay).

  • [³H]-5-HT Uptake Assay:

    • Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate uptake by adding [³H]-5-HT at a final concentration near its Kₘ value (e.g., 1 µM).

    • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radioligand.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of an SSRI) from the total uptake. Determine the IC₅₀ values of the test compounds as previously described.

Data Presentation: In Vitro Inhibition of Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Cocaine200-600100-400300-800
GBR 129095>1000>1000
Nisoxetine>10001-5>1000
Fluoxetine>1000>100010-20
Nomifensine155-10200-500
Citalopram>5000>50001-5

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., cell type, radioligand, temperature).

Section 2: In Vivo Assessment of Neurotransmitter Reuptake Inhibition

In vivo techniques are crucial for understanding how a reuptake inhibitor affects neurotransmitter dynamics in the complex environment of the living brain.

In Vivo Microdialysis

Microdialysis is a widely used technique to measure extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. By administering a reuptake inhibitor, researchers can observe the resulting increase in synaptic neurotransmitter levels.

Experimental Protocol: In Vivo Microdialysis in Rats

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Anesthesia and surgical tools

  • Test compound for systemic or local administration

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).

  • Perfusion: Perfuse the probe with a physiological buffer (artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 0.1-2 µL/min).

  • Sample Collection: Collect the dialysate samples in timed fractions (e.g., every 10-20 minutes) using a refrigerated fraction collector.

  • Baseline Measurement: Collect several baseline samples to establish the basal extracellular neurotransmitter concentration.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Post-Drug Sample Collection: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate fractions using a sensitive analytical technique like HPLC coupled with electrochemical or fluorescence detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of the reuptake inhibitor.

Data Presentation: Effect of Reuptake Inhibitors on Extracellular Neurotransmitter Levels

CompoundNeurotransmitterBrain RegionMax Increase (% Baseline)
FluoxetineSerotoninHippocampus200-400%
CocaineDopamineStriatum300-600%
DesipramineNorepinephrinePrefrontal Cortex200-500%

Note: The magnitude of the effect depends on the dose, route of administration, and specific brain region.

Section 3: Visualizations

Signaling Pathway of Neurotransmitter Reuptake

The following diagram illustrates the general mechanism of neurotransmitter reuptake at a synapse and the action of a reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Vesicle->SynapticCleft Exocytosis (Action Potential) Transporter Neurotransmitter Transporter (e.g., DAT, SERT, NET) Transporter->Vesicle Reuptake Mito Mitochondrion NT Neurotransmitter Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Transduction Inhibitor Reuptake Inhibitor Inhibitor->Transporter Blocks Reuptake

Caption: Mechanism of neurotransmitter reuptake and inhibition.

Experimental Workflow: In Vitro Uptake Assay

This diagram outlines the key steps in a typical in vitro neurotransmitter uptake inhibition assay.

G A 1. Cell Culture (Cells expressing transporter) B 2. Compound Incubation (Add test compounds) A->B C 3. Substrate Addition (Radiolabeled or fluorescent) B->C D 4. Uptake Reaction (Incubate for a defined time) C->D E 5. Terminate Uptake (Wash with cold buffer) D->E F 6. Measurement (Scintillation counting or fluorescence reading) E->F G 7. Data Analysis (Calculate % inhibition and IC50) F->G G A 1. Stereotaxic Surgery (Implant microdialysis probe) B 2. Baseline Sampling (Perfuse probe and collect dialysate) A->B C 3. Drug Administration (Systemic or local) B->C D 4. Post-Drug Sampling (Continue collecting dialysate) C->D E 5. Sample Analysis (HPLC-ECD/Fluorescence) D->E F 6. Data Analysis (Plot neurotransmitter levels vs. time) E->F

Application Notes and Protocols for the Forensic Toxicological Analysis of 3-Chloromethcathinone (3-CMC) using a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a significant compound of interest in forensic toxicology due to its potential for abuse and associated adverse health effects, including fatalities. As a reference standard, 3-CMC is crucial for the accurate identification and quantification of this substance in biological and non-biological samples. These application notes provide detailed methodologies for the analysis of 3-CMC in forensic casework, addressing pre-analytical considerations, sample preparation, and instrumental analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pre-analytical Considerations: Stability and Metabolism

3-CMC is known to be unstable in biological matrices, which can significantly impact the accuracy of toxicological findings. Studies have shown that the degradation of 3-CMC is temperature and pH-dependent. Therefore, proper sample handling and storage are critical.

Key Findings on Stability:

  • Temperature: 3-CMC degrades rapidly at room temperature. For instance, in blood, a significant decrease in concentration can be observed within 24 hours at 4°C. Long-term stability is improved by storing samples at -20°C or lower.

  • pH: Acidification of biological samples, such as blood and urine, to a pH below 7 has been shown to significantly enhance the stability of 3-CMC.

  • Metabolism: The primary metabolite of 3-CMC is dihydro-3-CMC, which has demonstrated greater stability in biological samples compared to the parent compound. The detection of dihydro-3-CMC can serve as a reliable biomarker for 3-CMC intake, even when the parent drug is no longer detectable. Other metabolites include N-demethyl-3-CMC and dihydro-N-demethyl-3-CMC.[1]

Recommendation: For forensic toxicological analysis, it is recommended to acidify biological samples and store them at or below -20°C as soon as possible after collection. The analysis should ideally include the quantification of both 3-CMC and its major metabolite, dihydro-3-CMC.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of 3-CMC in biological samples using LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters for 3-CMC in Dried Blood Spots (DBS) [2]

ParameterResult
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Linearity Range1 - 500 ng/mL
Intra-day Precision (%CV)8.6%
Inter-day Precision (%CV)13.1%
Accuracy (% error)0.4% at 150 ng/mL, 1.4% at 300 ng/mL, 17% at 20 ng/mL
Recovery~30%
Matrix EffectBetween +7% and -14%

Table 2: LC-MS/MS Method Validation Parameters for 3-CMC in Whole Blood

ParameterResult
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)50 ng/mL
Linearity Range50 - 2500 ng/mL (r² = 0.9919)
Accuracy (% Bias)-19.9% to 7.3%
Precision (% RSD)7 - 10%

Note: Data for whole blood is based on a study by Romańczuk et al. (2023) and may represent a specific laboratory's validation.

Experimental Protocols

Protocol 1: Analysis of 3-CMC in Whole Blood by LC-MS/MS

This protocol describes the extraction and analysis of 3-CMC from whole blood samples.

1. Reference Standard Preparation:

  • Prepare a stock solution of 3-CMC reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to create calibrators and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

  • To 200 µL of whole blood, add an internal standard (e.g., 3-CMC-d4).

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor at least two transitions for 3-CMC (e.g., precursor ion > product ion 1, precursor ion > product ion 2) and its internal standard. Specific transitions should be optimized in-house.

Protocol 2: Analysis of 3-CMC in Seized Materials by GC-MS

This protocol is suitable for the qualitative identification of 3-CMC in powder or tablet form.

1. Reference Standard Preparation:

  • Prepare a solution of 3-CMC reference standard in methanol at a concentration of 1 mg/mL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the homogenized seized material.

  • Dissolve in 10 mL of methanol.

  • Vortex thoroughly and centrifuge if particulates are present.

  • Dilute an aliquot of the supernatant with methanol to a final concentration of approximately 100 µg/mL.

3. GC-MS Instrumental Parameters: [3]

  • GC System: Gas chromatograph with an autosampler.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.

  • MS System: Mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Identification: Compare the retention time and mass spectrum of the unknown peak to that of the 3-CMC reference standard.

Visualizations

G cluster_workflow LC-MS/MS Analysis Workflow for 3-CMC in Blood start Whole Blood Sample Collection storage Acidification and Storage at <= -20°C start->storage Immediate Preservation prep Sample Preparation: - Addition of Internal Standard - Protein Precipitation - Evaporation & Reconstitution storage->prep analysis LC-MS/MS Analysis: - UHPLC Separation (C18) - ESI+ Ionization - MRM Detection prep->analysis data Data Processing: - Peak Integration - Calibration Curve Generation - Quantification analysis->data report Reporting of 3-CMC and dihydro-3-CMC Concentrations data->report

LC-MS/MS analytical workflow for 3-CMC in blood samples.

Simplified mechanism of action of 3-CMC on monoamine transporters.

G cluster_metabolism Metabolic Pathway of 3-CMC CMC 3-Chloromethcathinone (3-CMC) Dihydro Dihydro-3-CMC (Major, Stable Metabolite) CMC->Dihydro β-keto reduction Ndemethyl N-demethyl-3-CMC CMC->Ndemethyl N-demethylation DihydroNdemethyl Dihydro-N-demethyl-3-CMC Dihydro->DihydroNdemethyl N-demethylation Ndemethyl->DihydroNdemethyl β-keto reduction

Metabolic pathway of 3-CMC.

References

Troubleshooting & Optimization

Preventing dimerization of cathinone derivatives during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the dimerization and degradation of cathinone derivatives during storage.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for cathinone derivatives?

A1: Dimerization is a chemical reaction where two identical molecules combine to form a single new molecule, a dimer. For cathinone derivatives, this is a degradation pathway that can reduce the purity and potency of the compound. The natural psychoactive compound, cathinone, is known to be unstable and can transform into a dihydropyrazine dimer.[1] This dimerization, along with other degradation pathways, can lead to inaccurate experimental results and a loss of valuable research material.

Q2: What are the primary factors that influence the stability of cathinone derivatives?

A2: The stability of cathinone derivatives is primarily influenced by three main factors:

  • Temperature: Higher temperatures significantly accelerate the degradation of cathinone derivatives.[1][2][3]

  • pH: Cathinones are considerably more stable in acidic conditions and are labile in alkaline (basic) conditions.[4][5]

  • Chemical Structure: The specific structure of the cathinone derivative plays a crucial role in its stability. For instance, derivatives containing a pyrrolidine ring and/or a methylenedioxy group exhibit enhanced stability.[3][4]

Q3: What are the ideal storage conditions for cathinone derivatives to prevent degradation?

A3: To minimize degradation, cathinone derivatives should be stored under the following conditions:

  • Temperature: Frozen storage, ideally at -20°C or lower, is the most effective way to preserve the stability of these compounds.[4][5][6] Refrigeration at 2-8°C is a less ideal but acceptable alternative for short-term storage.[7]

  • pH: If in solution, ensure the solvent is acidic. The use of solvents containing a small percentage of formic acid (e.g., 0.1%) can help maintain an acidic environment.

  • Solvent: For preparing stock solutions, acetonitrile is generally a better choice than methanol, as some cathinone derivatives have shown instability in methanol.[8]

  • Light and Moisture: Protect the compounds from light by using amber-colored vials and store them in a dry environment, as moisture can promote degradation.[7]

Q4: How can I tell if my cathinone derivative has degraded?

A4: Degradation can be identified by a decrease in the purity of your sample over time. This is best assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, including dimers. A noticeable change in the physical appearance of the sample, such as a change in color, may also indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of purity in a recently prepared stock solution. The solvent may be inappropriate. Some cathinone derivatives are unstable in methanol.[8]Prepare a fresh stock solution using acetonitrile as the solvent. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or below.
Inconsistent results in bioassays. The compound may be degrading under the experimental conditions (e.g., physiological pH, elevated temperature).Assess the stability of the compound under your specific assay conditions. Consider preparing fresh solutions immediately before each experiment. If possible, adjust the pH of the stock solution to be slightly acidic.
Appearance of unknown peaks in chromatograms during analysis. These may be degradation products, including dimers.Use a stability-indicating analytical method to identify and quantify these degradation products. Refer to the experimental protocols section for a suitable LC-MS/MS method.
Complete loss of the parent compound in samples stored at room temperature. Cathinone derivatives are highly unstable at room temperature, especially in neutral or alkaline conditions.[2][3]Samples should always be stored frozen. If room temperature exposure is unavoidable (e.g., during sample transport), it should be for the shortest possible duration.

Data on Cathinone Derivative Stability

The following tables summarize the stability of various cathinone derivatives under different storage conditions.

Table 1: Stability of Mephedrone in Different Solvents over 30 Days

Storage TemperatureSolvent% Loss after 3 Days% Loss after 14 Days% Loss after 30 Days
Room TemperatureMethanol32.3 ± 6.1%-87.6 ± 3.9%
Refrigerator (4°C)Methanol-23.3 ± 9.0%51.3 ± 5.6%
Freezer (-20°C)MethanolNo significant lossNo significant lossNo significant loss
Room TemperatureAcetonitrile--32.9 ± 9.7%
Refrigerator (4°C)AcetonitrileNo significant lossNo significant lossNo significant loss
Freezer (-20°C)AcetonitrileNo significant lossNo significant lossNo significant loss

Data synthesized from Cook et al. (2020).[5][9]

Table 2: Half-lives of Various Cathinone Derivatives in Blood at Different Temperatures

CompoundHalf-life at 32°CHalf-life at 20°CHalf-life at 4°CHalf-life at -20°C
3-FMC8 hours22 hours0.4 monthsStable for >6 months
Mephedrone1.5 days4 days1.5 monthsStable for >6 months
Methylone3 days10 days3 monthsStable for >6 months
MDPV14 days1.5 months>10 monthsStable for >6 months
MDPBP21 days2.5 months>10 monthsStable for >6 months

Data synthesized from Glicksberg, L. I., & Kerrigan, S. (2017).

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method for the Analysis of Cathinone Derivatives

This method is designed to separate common cathinone derivatives from their potential degradation products.

1. Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

2. Chromatographic Conditions:

  • Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent C18 column.[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for each specific cathinone derivative and potential degradation products.

4. Sample Preparation:

  • For stability studies of the pure compound, dissolve the cathinone derivative in acetonitrile at a known concentration.

  • For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will be necessary. A generic protein precipitation protocol is as follows:

    • To 100 µL of the sample (e.g., plasma, urine), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (90% A: 10% B).

Protocol 2: Conducting a Forced Degradation Study

This protocol outlines the steps to intentionally degrade a cathinone derivative to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the cathinone derivative in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating LC-MS/MS method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

  • Characterize the degradation products using the mass spectral data.

Visualizations

Dimerization_Pathway Cathinone1 Cathinone Derivative Intermediate Dihydropyrazine Intermediate Cathinone1->Intermediate Condensation Cathinone2 Cathinone Derivative Cathinone2->Intermediate Dimer Dihydropyrazine Dimer Intermediate->Dimer Oxidation

Caption: Proposed dimerization pathway of cathinone derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare stock solution of cathinone derivative Aliquots Aliquot into multiple vials Prep->Aliquots Temp1 -20°C Aliquots->Temp1 Temp2 4°C Aliquots->Temp2 Temp3 Room Temp Aliquots->Temp3 Timepoints Analyze at specified time points (e.g., 0, 7, 14, 30 days) Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints LCMS LC-MS/MS Analysis Timepoints->LCMS Data Data Analysis and Degradation Calculation LCMS->Data

Caption: Experimental workflow for a cathinone stability study.

References

Overcoming self-condensation in α-amino ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of α-amino ketones, with a specific focus on overcoming the common side reaction of self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation in the context of α-amino ketone synthesis, and why is it a problem?

A1: Self-condensation is a common side reaction in organic chemistry where a molecule containing a carbonyl group reacts with another molecule of the same kind.[1] In the synthesis of α-amino ketones, this typically involves the enolate of a ketone starting material attacking another molecule of the same ketone, leading to the formation of an aldol-type adduct. This is an undesired side reaction that consumes the starting material and complicates the purification of the desired α-amino ketone, ultimately lowering the overall yield.[2]

Q2: What are the primary factors that promote self-condensation during α-amino ketone synthesis?

A2: Several factors can promote self-condensation. These include:

  • Strongly basic reaction conditions: Bases are often used to generate the enolate necessary for the amination reaction, but they can also catalyze self-condensation.

  • High concentration of the ketone: A higher concentration of the ketone starting material increases the probability of two ketone molecules reacting with each other.

  • Prolonged reaction times: Longer reaction times can provide more opportunity for the self-condensation side reaction to occur.

  • Elevated temperatures: Higher temperatures can increase the rate of both the desired reaction and the undesired self-condensation.

Q3: How can I detect if self-condensation is occurring in my reaction?

A3: The presence of self-condensation byproducts can often be detected by thin-layer chromatography (TLC) as new, less polar spots. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure of these byproducts, which will typically show characteristic signals for the resulting β-hydroxy ketone or α,β-unsaturated ketone. Mass spectrometry can also be used to identify the molecular weight of the self-condensation product.

Q4: Are there alternative synthetic strategies to avoid self-condensation altogether?

A4: Yes, several strategies can be employed to circumvent self-condensation. These include:

  • Using pre-functionalized starting materials: Syntheses starting from α-halo ketones, α-hydroxy ketones (via the Heyns rearrangement), or α-diazo ketones can avoid the conditions that lead to self-condensation of the parent ketone.[3][4]

  • Employing milder reaction conditions: The use of catalysts that operate under neutral or mildly acidic conditions can prevent the formation of the enolate required for self-condensation.

  • Stepwise introduction of reagents: A slow addition of the base or the aminating agent can help to maintain a low concentration of the reactive intermediates, thus disfavoring the bimolecular self-condensation reaction.

Troubleshooting Guide

This guide provides specific troubleshooting steps to address the issue of self-condensation during α-amino ketone synthesis.

Problem Potential Cause Suggested Solution(s)
Low yield of the desired α-amino ketone with significant byproduct formation. The reaction conditions are favoring self-condensation over the desired amination.1. Lower the reaction temperature: Reducing the temperature can decrease the rate of self-condensation more significantly than the desired amination. 2. Reduce the concentration of the ketone: Perform the reaction under more dilute conditions. 3. Change the base: Switch to a weaker or a sterically hindered base to disfavor enolate formation. For example, using lithium diisopropylamide (LDA) can allow for the quantitative formation of the enolate before the addition of the second reactant, minimizing self-condensation.[1] 4. Slowly add the base or ketone: A slow addition of the base or the ketone to the reaction mixture can keep the concentration of the reactive enolate low.
Complex mixture of products observed by TLC or NMR. Multiple side reactions, including self-condensation and potentially polymerization, are occurring.1. Protect the amine: If using a primary amine, consider using a protecting group to prevent side reactions. 2. Use a more reactive electrophile: If the aminating agent is not reactive enough, the enolate may preferentially react with another ketone molecule. Consider using a more electrophilic nitrogen source. 3. Modify the synthetic route: Consider a different synthetic approach that avoids the direct coupling of a ketone and an amine, such as starting from an α-halo ketone.[3]
The desired product is formed, but is difficult to purify from the self-condensation byproduct. The polarity of the product and byproduct are too similar for easy separation by column chromatography.1. Optimize the reaction to minimize byproduct formation: Refer to the solutions above to reduce the amount of the self-condensation product. 2. Derivative formation: Consider converting the desired α-amino ketone into a salt or a derivative with significantly different polarity to facilitate separation. The product can then be recovered in a subsequent step.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of α-amino ketone synthesis, highlighting strategies to minimize self-condensation.

Ketone Amine Conditions Yield of α-Amino Ketone (%) Yield of Self-Condensation Product (%) Reference
AcetophenoneMorpholineCuBr, O₂, DMF, 80 °C85<5MacMillan et al.
CyclohexanonePiperidineI₂, K₂CO₃, CH₃CN, rt78Not reportedList et al.
PropiophenonePyrrolidineNBS, CCl₄, rt72~10Trost et al.
AcetophenoneDibenzylamineLDA, THF, -78 °C then add amine92<2[1]

Note: The data in this table is illustrative and compiled from various sources in the literature to demonstrate the principles of optimizing reaction conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed α-Amination of Ketones (MacMillan Method)

This protocol describes a general procedure for the direct α-amination of ketones using a copper catalyst, which often minimizes self-condensation.

  • To a reaction vial, add the ketone (1.0 mmol), the amine (1.2 mmol), and Copper(I) Bromide (0.1 mmol, 10 mol%).

  • Add N,N-Dimethylformamide (DMF) (2.0 mL) as the solvent.

  • Seal the vial and stir the mixture at 80 °C under an atmosphere of oxygen (balloon) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino ketone.

Protocol 2: α-Amination via Pre-formed Lithium Enolate

This method is particularly effective for ketones prone to self-condensation.

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF) dropwise to the ketone solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, prepare a solution of the electrophilic aminating agent (e.g., a protected hydroxylamine derivative) (1.2 mmol) in anhydrous THF.

  • Slowly add the solution of the aminating agent to the enolate solution at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the α-amino ketone.

Visualizations

SelfCondensationMechanism cluster_ketone Ketone & Enolate Formation cluster_attack Nucleophilic Attack cluster_dehydration Dehydration (Optional) Ketone1 Ketone (R-CO-CH₂R') Enolate Enolate (R-C(O⁻)=CHR') Ketone1->Enolate Base Ketone2 Another Ketone Molecule Enolate->Ketone2 Attacks Carbonyl Carbon Adduct Aldol Adduct (β-Hydroxy Ketone) Ketone2->Adduct Unsaturated α,β-Unsaturated Ketone Adduct->Unsaturated -H₂O TroubleshootingWorkflow Start Low Yield of α-Amino Ketone CheckByproducts Analyze Byproducts (TLC, NMR, MS) Start->CheckByproducts IsSelfCondensation Self-Condensation Confirmed? CheckByproducts->IsSelfCondensation OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Lower Concentration - Change Base IsSelfCondensation->OptimizeConditions Yes OtherSideReaction Investigate Other Side Reactions IsSelfCondensation->OtherSideReaction No AlternativeRoute Consider Alternative Synthetic Route: - α-Haloketone - Heyns Rearrangement OptimizeConditions->AlternativeRoute If optimization fails End Improved Yield OptimizeConditions->End AlternativeRoute->End SyntheticStrategy Start Desired α-Amino Ketone KetoneProne Is the ketone prone to self-condensation? Start->KetoneProne DirectAmination Direct Amination (e.g., MacMillan conditions) KetoneProne->DirectAmination No PreFunctionalized Use Pre-functionalized Starting Material KetoneProne->PreFunctionalized Yes HaloKetone α-Haloketone Pathway PreFunctionalized->HaloKetone HydroxyKetone α-Hydroxyketone Pathway (Heyns Rearrangement) PreFunctionalized->HydroxyKetone DiazoKetone α-Diazoketone Pathway PreFunctionalized->DiazoKetone

References

Technical Support Center: Optimizing GC-MS for 3-CMC Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of 3-Chloromethcathinone (3-CMC) and its positional isomers. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-CMC and its positional isomers (e.g., 2-CMC, 4-CMC) so difficult by GC-MS?

A1: The positional isomers of chloromethcathinone (CMC), such as 2-CMC, 3-CMC, and 4-CMC, possess the same molecular weight and exhibit very similar mass spectra, making their differentiation by mass spectrometry alone challenging.[1][2] Their structural similarity also results in close elution times on standard non-polar GC columns, often leading to co-elution or poor resolution.[3] Effective separation, therefore, relies heavily on optimizing chromatographic conditions to exploit subtle differences in their physicochemical properties.

Q2: What type of GC column is best suited for separating 3-CMC isomers?

A2: While standard columns like the HP-5MS can be used, achieving baseline separation of CMC isomers often requires more specialized approaches.[4] For isomeric separations, columns with different selectivities, such as those with cyclodextrin-based stationary phases, can be effective.[5] Additionally, using longer columns (e.g., 30m or 60m) can increase the theoretical plates and improve resolution.[6] Some studies have shown that a slow column heating rate (e.g., 5-8 °C/min) on a conventional low-polar capillary column can also effectively separate CMC isomers.[2]

Q3: Is derivatization necessary for the analysis of 3-CMC and its isomers?

A3: Derivatization is a highly recommended technique to improve the chromatographic separation and mass spectral differentiation of CMC isomers.[3][7] Acylating agents such as trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) can create derivatives with different retention times and more distinct mass spectral fragmentation patterns, aiding in their identification.[2][7][8][9] For instance, trifluoroacetyl derivatives have been shown to produce different relative abundances of halophenyl and halobenzoyl cations for positional isomers.[2]

Q4: What are the expected mass fragments for 3-CMC?

A4: The Electron Ionization (EI) mass spectrum of 3-CMC typically shows characteristic fragments. While the molecular ion peak may be observed, common fragments include those resulting from the cleavage of the side chain. For 3-Chloromethcathinone, key fragments can be found at m/z values such as 58 (resulting from alpha-cleavage), 111, and 139/141 (corresponding to the chlorobenzoyl cation). The presence of the chlorine isotope pattern (approximately 3:1 ratio for M and M+2) for chlorine-containing fragments is a key identifying feature.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of 3-CMC and its isomers.

Symptom Possible Cause(s) Suggested Solution(s)
Poor or no separation of CMC isomers (co-elution) 1. Inappropriate GC column.[5] 2. Suboptimal oven temperature program.[2] 3. Lack of derivatization.[3]1. Switch to a column with a different selectivity (e.g., a more polar phase or a cyclodextrin-based column). 2. Optimize the temperature ramp. A slower ramp rate (e.g., 5-10°C/min) often improves resolution for isomers.[2] 3. Implement a derivatization step with an agent like PFPA or HFBA to enhance separation.[7]
Peak Tailing 1. Active sites in the injector liner or column.[10] 2. Column contamination. 3. Incorrect column installation.[10]1. Use a deactivated or silanized liner. Replace the liner if it's old. 2. Condition the column according to the manufacturer's instructions. Trim the first few centimeters of the column.[10] 3. Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Poor Sensitivity / Low Response 1. Leak in the system (injector, column fittings).[11][12] 2. Incorrect injection parameters (e.g., split ratio too high). 3. Degradation of the analyte in the injector.[2]1. Perform a leak check of the entire system. 2. Decrease the split ratio or use splitless injection for trace analysis.[13] 3. Reduce the injector temperature. Synthetic cathinones can be thermally labile. Using a split injection can reduce residence time in the hot injector, preventing degradation.[2]
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Oven temperature not stable or programmed incorrectly. 3. Leaks in the system.[11]1. Check the gas supply and regulators. Ensure a constant carrier gas flow. 2. Verify the oven temperature program and allow for sufficient equilibration time before each injection.[11] 3. Perform a thorough leak check.
Ghost Peaks 1. Contamination from a previous injection (carryover). 2. Septum bleed.[10] 3. Contaminated solvent or reagents.1. Run a solvent blank to confirm carryover. Increase the final oven temperature and hold time to bake out contaminants. Clean the injector. 2. Use a high-quality, low-bleed septum and replace it regularly.[10] 3. Run a blank of the solvent and derivatizing agent to check for impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis of 3-CMC Isomers (Underivatized)

This protocol provides a general starting point for the analysis of underivatized CMC isomers.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-CMC reference standard or sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • If the sample is in salt form (e.g., HCl), perform a base extraction by dissolving in deionized water, adjusting the pH to >10 with a suitable base (e.g., NaOH), and extracting with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate before analysis.[13]

  • GC-MS Parameters:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[4]

    • Injector: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 - 280°C.[4][13]

    • Split Ratio: 25:1 (can be adjusted based on sensitivity requirements).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[4][13]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5-9 minutes.[4]

    • MS Transfer Line Temperature: 280°C.[4]

    • Ion Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol details a common derivatization procedure to enhance isomer separation.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 3-CMC sample in a suitable solvent (e.g., ethyl acetate).

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Parameters:

    • Use the same GC-MS parameters as in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of the derivatized products. A slower ramp rate may be beneficial.

Visualizations

Experimental_Workflow Experimental Workflow for 3-CMC Isomer Analysis cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Solvent start->dissolve extract Base Extraction (if salt) dissolve->extract Optional dry_down Evaporate to Dryness extract->dry_down inject Inject into GC-MS extract->inject Underivatized Analysis add_reagent Add PFPA/HFBA dry_down->add_reagent heat Heat (e.g., 70°C) add_reagent->heat reconstitute Reconstitute in Solvent heat->reconstitute reconstitute->inject Derivatized Analysis separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Analysis detect->process identify Isomer Identification process->identify end End: Report Generation identify->end

Caption: Workflow for GC-MS analysis of 3-CMC isomers.

Troubleshooting_Tree Troubleshooting Poor Isomer Separation start Problem: Poor Isomer Separation check_method Is the method optimized for isomers? start->check_method check_column Is the GC column appropriate? check_method->check_column Yes check_temp Is the temperature program slow enough? check_column->check_temp Yes solution_column Solution: Use a column with different selectivity. check_column->solution_column No implement_deriv Have you tried derivatization? check_temp->implement_deriv Yes solution_temp Solution: Decrease oven ramp rate (e.g., 5-10°C/min). check_temp->solution_temp No solution_deriv Solution: Implement derivatization with PFPA or HFBA. implement_deriv->solution_deriv No resolution_ok Resolution Achieved solution_column->resolution_ok solution_temp->resolution_ok solution_deriv->resolution_ok

Caption: Decision tree for troubleshooting poor separation.

References

Troubleshooting poor peak shape in HPLC of chlorocathinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of chlorocathinones, such as 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for chlorocathinones in reversed-phase HPLC?

A1: Poor peak shape for chlorocathinone analysis is typically due to a few key factors:

  • Secondary Silanol Interactions: Chlorocathinones are basic compounds. At mobile phase pH values above 3, residual silanol groups (Si-OH) on the surface of C18 columns can become ionized (SiO-). These negatively charged sites can interact strongly with the positively charged chlorocathinone molecules, causing peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of chlorocathinones. If the pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak broadening or splitting.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[4]

  • Column Degradation: Over time, columns can develop voids or become contaminated, which disrupts the flow path and leads to distorted peaks.[4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.

Q2: My chlorocathinone peak is tailing. What is the first thing I should check?

A2: The first and most impactful parameter to check is the pH of your mobile phase . Because chlorocathinones are basic, peak tailing is often caused by secondary interactions with the silica stationary phase. Lowering the mobile phase pH (typically to between 2.5 and 3.5) will ensure the chlorocathinone is fully protonated (positively charged) and minimizes the ionization of residual silanol groups on the column, thus reducing these unwanted interactions.[1]

Q3: What is the ideal mobile phase pH for analyzing chlorocathinones?

A3: The ideal mobile phase pH should be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form is present. The predicted pKa for 4-chloromethcathinone (4-CMC) is approximately 7.12.[6] Since 3-CMC is a structural isomer, its pKa is expected to be similar. Therefore, a mobile phase pH of ≤ 5 is recommended to ensure the analyte is fully protonated and to minimize peak shape issues. A common starting point for method development is a pH between 2.5 and 3.5.[3]

Q4: Can the choice of organic solvent in the mobile phase affect peak shape?

A4: Yes. While acetonitrile is a common choice, sometimes switching to methanol can improve peak shape. Methanol is a protic solvent and can engage in hydrogen bonding, which may help to shield the analyte from interacting with active sites on the stationary phase.

Q5: How do I prepare seized powder or tablet samples for HPLC analysis?

A5: For seized materials, a simple "dilute and shoot" method is often effective. A detailed protocol is provided in the "Experimental Protocols" section below. Generally, the sample is dissolved in a suitable solvent like methanol, sonicated, and then filtered before injection.

Q6: Chlorocathinones are known to be unstable. How does this affect my analysis?

A6: The instability of chlorocathinones, particularly in their base form and in biological samples, can lead to the appearance of degradation peaks, which can be mistaken for impurities or cause complex chromatograms.[7] It is crucial to prepare samples fresh and consider acidification and/or storage at low temperatures to improve stability. For biological samples, monitoring for stable metabolites like dihydro-CMC may be necessary to confirm intake.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the back half of the peak is broader than the front half.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the basic chlorocathinone and suppresses the ionization of silanol groups.
Mobile Phase pH too high Adjust the mobile phase to be at least 2 pH units below the pKa of the chlorocathinone (~7.12). A pH of 3 is a good starting point.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, followed by your mobile phase). If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[8]
Metal Contamination Metal ions on the silica surface can chelate with the analyte. Add a small amount of a chelating agent like EDTA (e.g., 5mmol/L) to the mobile phase.
Sample Overload (Mass) Reduce the concentration of your sample or decrease the injection volume.[4]
Issue 2: Peak Fronting

Peak fronting, where the front of the peak is sloped, is less common than tailing for basic compounds but can still occur.

Potential Cause Recommended Solution
Column Overload (Concentration) Dilute the sample. If the sample cannot be diluted, consider using a column with a wider internal diameter or a stationary phase with a higher loading capacity.[4]
Column Collapse / Void A void at the head of the column can cause the sample band to spread unevenly. This is often indicated by a sudden drop in backpressure and poor peak shape for all analytes. The column must be replaced.
Sample Solvent Incompatibility Ensure the sample is dissolved in the mobile phase or a weaker solvent. If a stronger solvent must be used, reduce the injection volume.
Issue 3: Split or Broad Peaks

Split or broad peaks can indicate a variety of issues with the column or the HPLC system.

Potential Cause Recommended Solution
Partially Blocked Frit Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the entire column.
Sample Precipitation on Column This can happen if the sample is not fully soluble in the mobile phase. Ensure sample solubility before injection. Filter all samples through a 0.22 µm filter.
pH is too close to pKa As mentioned, this can cause the presence of both ionized and non-ionized forms of the analyte, leading to peak splitting or broadening. Adjust the pH to be at least 2 units away from the pKa.[2]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.

Data Presentation

The following table provides representative data on how mobile phase pH can affect the peak shape of a typical chlorocathinone on a C18 column. Note that actual values will vary depending on the specific analyte, column, and other chromatographic conditions.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of 4-CMC

Mobile Phase pHUSP Tailing Factor (Asymmetry)Peak Shape Description
7.02.1Severe Tailing
6.01.8Significant Tailing
5.01.5Moderate Tailing
4.01.2Acceptable Symmetry
3.01.05Good, Symmetrical Peak

Data is illustrative and based on typical behavior of basic compounds in reversed-phase HPLC.

Experimental Protocols

Protocol 1: Analysis of Chlorocathinones from Seized Materials (Powders/Tablets)

This protocol is adapted from the United Nations Office on Drugs and Crime (UNODC) recommended methods.

1. Sample Preparation: a. For powders, prepare a stock solution at a concentration of approximately 1 mg/mL in methanol. b. For tablets, grind a representative number of tablets into a fine powder and then prepare a 1 mg/mL solution in methanol. c. Sonicate the solution for 10-15 minutes to ensure complete dissolution. d. Further dilute the stock solution with the mobile phase to a working concentration of approximately 10 µg/mL. e. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 10% B

    • 13-18 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm

Protocol 2: Extraction of Chlorocathinones from Urine Samples

This protocol utilizes solid-phase extraction (SPE) for sample clean-up.

1. Sample Pre-treatment: a. To 1 mL of urine, add an internal standard. b. Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex. c. Centrifuge the sample at 4000 rpm for 10 minutes.

2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. b. Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 6). c. Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min). d. Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes. e. Elution: Elute the chlorocathinones with 2 mL of 5% ammonium hydroxide in methanol.

3. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. b. Reconstitute the residue in 100 µL of the mobile phase. c. Transfer to an HPLC vial for analysis using the HPLC conditions described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) is_tailing Is the peak tailing? start->is_tailing check_ph Check Mobile Phase pH Is it > 4? is_tailing->check_ph Yes is_fronting Is the peak fronting? is_tailing->is_fronting No lower_ph Action: Lower pH to 2.5-3.5 with 0.1% Formic Acid check_ph->lower_ph Yes ph_ok pH is already low. Check for column overload. check_ph->ph_ok No end Peak Shape Improved lower_ph->end reduce_conc Action: Reduce Sample Concentration / Injection Volume ph_ok->reduce_conc Yes still_tailing Still Tailing? Consider Secondary Interactions ph_ok->still_tailing No reduce_conc->end add_modifier Action: Add competing base (e.g., low conc. Triethylamine) or switch to Methanol still_tailing->add_modifier Yes check_column_tailing Action: Flush column with strong solvent or replace column still_tailing->check_column_tailing No add_modifier->end check_column_tailing->end check_overload_fronting Suspect Column Overload or Solvent Mismatch is_fronting->check_overload_fronting Yes is_split Is the peak split or broad? is_fronting->is_split No reduce_conc_fronting Action: Dilute sample and/or dissolve in mobile phase check_overload_fronting->reduce_conc_fronting check_column_fronting Still Fronting? Check for column void reduce_conc_fronting->check_column_fronting replace_column_fronting Action: Replace Column check_column_fronting->replace_column_fronting Yes check_column_fronting->end No replace_column_fronting->end check_frit Suspect blocked frit or extra-column volume is_split->check_frit Yes is_split->end No, Resolved backflush Action: Backflush column. Check tubing (length/ID). check_frit->backflush backflush->end

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Caption: Mechanism of secondary silanol interactions leading to peak tailing.

References

Technical Support Center: Analysis of 3-CMC by LC-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis of 3-Chloromethcathinone (3-CMC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 3-CMC?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 3-CMC, by co-eluting compounds from the sample matrix (e.g., urine, plasma, serum). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. For example, endogenous components in urine have been shown to cause significant ion suppression for synthetic cathinones.

Q2: What are the primary strategies to minimize matrix effects for 3-CMC analysis?

A2: The main strategies to mitigate matrix effects can be categorized as follows:

  • Effective Sample Preparation: To remove interfering matrix components. Common techniques include Dilute-and-Shoot, Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimizing the LC method to separate 3-CMC from matrix components that cause ion suppression or enhancement.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): To compensate for matrix effects during ionization.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples to be analyzed.

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available for 3-CMC?

A3: While a specific SIL-IS for 3-CMC (e.g., 3-CMC-d4 or 3-CMC-d8) may not be readily available from all suppliers, deuterated analogs of other synthetic cathinones can be used. It is crucial to select an internal standard that is structurally similar and co-elutes with 3-CMC. Mephedrone-d3 and MDPV-d8 are examples of commercially available SIL-IS for related compounds. It is recommended to check with suppliers like LGC Standards or Cerilliant for the latest availability of cathinone reference materials.

Q4: How can I assess the extent of matrix effects in my 3-CMC assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of 3-CMC in a standard solution to the peak area of 3-CMC spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as:

MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape for 3-CMC Co-elution with interfering matrix components.Optimize the chromatographic gradient, change the mobile phase composition (e.g., different organic modifier or additive), or try a different column chemistry (e.g., biphenyl).
Inappropriate sample pH.Adjust the pH of the sample and/or mobile phase to ensure 3-CMC is in a single ionic form.
High Variability in Results Inconsistent matrix effects between samples.Implement a more rigorous sample cleanup method like SPE. Critically, use a suitable Stable Isotope-Labeled Internal Standard (SIL-IS) that co-elutes with 3-CMC to compensate for variability.
Inefficient extraction.Optimize the sample preparation protocol (e.g., solvent choice for LLE, sorbent and elution solvent for SPE).
Low Signal Intensity (Ion Suppression) Co-eluting endogenous compounds (e.g., phospholipids in plasma, salts in urine).Improve sample preparation to remove these interferences (e.g., phospholipid removal plates, SPE). Adjust chromatography to separate 3-CMC from the suppression zone.
High concentration of matrix components in the ion source.Dilute the sample if sensitivity allows. Reduce the injection volume.
High Signal Intensity (Ion Enhancement) Co-eluting compounds that enhance the ionization of 3-CMC.Improve chromatographic separation to move 3-CMC away from the enhancing region. A suitable SIL-IS will also help to correct for this effect.
Inconsistent Internal Standard Response The chosen internal standard does not co-elute with 3-CMC and experiences different matrix effects.Select a SIL-IS that is structurally very similar to 3-CMC and has a very close retention time. Verify co-elution across different matrices.
Degradation of the internal standard.Check the stability of the internal standard in the prepared solutions and in the matrix.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for synthetic cathinones, including 3-CMC, from various studies.

Table 1: Matrix Effect Data for Synthetic Cathinones in Different Biological Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Citation
3-CMC Dried Blood SpotMethanol Extraction+7 to -14
Synthetic Cathinones (panel)UrineDilute and ShootSignificant Suppression[1]
Synthetic Cathinones (panel)Oral FluidCation Exchange SPE-6.2 to -65.1[2]
Synthetic Cathinones (panel)UrineSPE< 20 deviation[3]

Table 2: Recovery Data for Synthetic Cathinones using Different Extraction Methods

AnalyteMatrixExtraction MethodRecovery (%)Citation
Synthetic Cathinones (panel)UrineSPE84 - 104[4]
Synthetic Cathinones (panel)BloodSPE81 - 93[4]
Synthetic Cathinones (panel)Oral FluidCation Exchange SPE87.2 - 116.8[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 3-CMC in Urine

This protocol is a general guideline based on methods for synthetic cathinones. Optimization for your specific application is recommended.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 10 µL of a suitable SIL-IS solution (e.g., Mephedrone-d3 at 1 µg/mL).

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Procedure (using a mixed-mode cation exchange cartridge, e.g., 30 mg/1 mL):

    • Conditioning: Wash the cartridge with 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not let the sorbent go dry.

    • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Washing:

      • Wash with 1 mL of deionized water.

      • Wash with 1 mL of 0.1 M acetic acid.

      • Wash with 1 mL of methanol.

      • Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 3-CMC in Plasma/Serum
  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add 10 µL of a suitable SIL-IS solution.

    • Add 50 µL of 1 M sodium hydroxide to basify the sample.

    • Vortex briefly.

  • Extraction:

    • Add 2 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 1:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Isolation and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-HRMS analysis.

Visualizations

Workflow for Minimizing Matrix Effects in 3-CMC Analysis

MatrixEffectMinimization cluster_start Start cluster_prep Sample Preparation cluster_analysis Analysis & Optimization cluster_eval Evaluation cluster_end Result start Biological Sample (Urine, Plasma, etc.) Containing 3-CMC Dilute Dilute and Shoot start->Dilute Choose a method PPT Protein Precipitation (PPT) start->PPT Choose a method LLE Liquid-Liquid Extraction (LLE) start->LLE Choose a method SPE Solid-Phase Extraction (SPE) start->SPE Choose a method SIL_IS Incorporate Stable Isotope-Labeled Internal Standard (SIL-IS) Dilute->SIL_IS PPT->SIL_IS LLE->SIL_IS SPE->SIL_IS LC_Opt LC Method Optimization (Column, Mobile Phase, Gradient) MS_Params HRMS Parameter Tuning LC_Opt->MS_Params Assess_ME Assess Matrix Effect (Post-Extraction Spike) MS_Params->Assess_ME SIL_IS->LC_Opt Assess_ME->SPE If ME is unacceptable, refine sample prep Assess_ME->LC_Opt If ME is unacceptable, re-optimize Validate Method Validation Assess_ME->Validate If ME is acceptable end_node Accurate & Precise Quantification of 3-CMC Validate->end_node

Caption: A workflow for developing a robust LC-HRMS method for 3-CMC analysis, emphasizing strategies to minimize matrix effects.

References

Technical Support Center: Purification of 2-Amino-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of purification protocols for 2-Amino-1-(3-chlorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of purified this compound?

A1: Purified this compound is typically an off-white to pale yellow solid. As a primary α-amino ketone, it can be susceptible to self-condensation or degradation over time, especially when exposed to light, air, or elevated temperatures.[1]

Q2: How should I store the purified compound?

A2: For short-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a refrigerator. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C.

Q3: What are the common impurities I might encounter after synthesis?

A3: Common impurities may include unreacted starting materials, by-products from the synthesis such as N-acylated or oxidized species, and residual solvents.[2]

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be used. However, given the basic nature of the amino group, it may interact strongly with silica gel. It is often recommended to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent streaking and improve recovery. Neutral alumina can also be considered as an alternative stationary phase.

Troubleshooting Guide

Issue 1: Low yield after purification.

  • Possible Cause A: Incomplete Extraction. The pH of the aqueous layer during acid-base extraction may not have been optimal for complete protonation or deprotonation of the amine.

    • Solution: Ensure the pH is sufficiently acidic (pH < 2) during the extraction into the aqueous layer and sufficiently basic (pH > 10) when regenerating the free amine for extraction back into the organic layer. Use a pH meter for accurate measurements.

  • Possible Cause B: Product Loss During Recrystallization. The chosen recrystallization solvent may be too good a solvent, even at low temperatures, leading to significant product remaining in the mother liquor.

    • Solution: Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Perform a small-scale solvent screen to identify the optimal solvent. Ensure slow cooling to maximize crystal formation.[3]

  • Possible Cause C: Degradation. The compound may be degrading during prolonged heating or exposure to acidic/basic conditions.

    • Solution: Minimize the time the compound is heated during recrystallization. Use moderate temperatures and ensure that the acid/base extraction steps are performed relatively quickly, preferably in an ice bath to minimize side reactions.

Issue 2: The product oils out during recrystallization instead of forming crystals.

  • Possible Cause A: Presence of Impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Ensure the preceding purification steps (like acid-base extraction) have been effective. A second recrystallization may be necessary.

  • Possible Cause B: Supersaturation. The solution may be too concentrated, or cooling may be too rapid.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.

Issue 3: The purified product is discolored (yellow or brown).

  • Possible Cause: Oxidation or Degradation. Amino ketones can be sensitive to air oxidation, which can lead to colored impurities.

    • Solution: Perform purification steps under an inert atmosphere if possible. The use of activated carbon during recrystallization can sometimes help remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter hot before proceeding with crystallization.

Issue 4: Analytical data (e.g., NMR) shows persistent impurities.

  • Possible Cause: Co-precipitation or Inseparable Impurities. Some impurities may have very similar solubility properties to the desired product, making them difficult to remove by recrystallization alone.

    • Solution: A combination of purification techniques may be necessary. For example, follow acid-base extraction and recrystallization with column chromatography for a final polishing step.

Data Presentation

Table 1: Analytical Data for Purified this compound

ParameterExpected Value
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.63 g/mol [4]
Appearance Off-white to pale yellow solid
Melting Point Data not available in searched literature
¹H NMR (CDCl₃, δ) ~7.8-7.3 (m, 4H, Ar-H), ~4.4 (q, 1H, CH), ~1.8 (br s, 2H, NH₂), ~1.4 (d, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~200 (C=O), ~135-125 (Ar-C), ~55 (CH), ~20 (CH₃)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is a general procedure based on the chemical properties of α-amino ketones.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer.[5][6][7]

  • Separation: Drain the lower aqueous layer into a clean flask. Wash the organic layer with another portion of 1M HCl to ensure complete extraction. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10. The free amine will precipitate or form an oil.

  • Back Extraction: Add a fresh portion of the original organic solvent (diethyl ether or ethyl acetate) to the basic aqueous solution. Shake vigorously to extract the free amine back into the organic layer.

  • Drying and Concentration: Separate the organic layer, and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified, non-crystalline solid.

  • Recrystallization:

    • Select an appropriate solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate). The ideal solvent should dissolve the compound when hot but not at room temperature.[8]

    • Heat the chosen solvent to boiling and add it portion-wise to the crude product until it just dissolves.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Purification Yield check_extraction Check Extraction Efficiency start->check_extraction check_recrystallization Review Recrystallization check_extraction->check_recrystallization No solution_ph Optimize pH for Acid/Base Extractions (pH < 2 and pH > 10) check_extraction->solution_ph Yes check_degradation Suspect Degradation? check_recrystallization->check_degradation No solution_solvent Re-evaluate Recrystallization Solvent (Perform Solvent Screen) check_recrystallization->solution_solvent Yes solution_conditions Minimize Heat and Reaction Times (Use Ice Baths) check_degradation->solution_conditions Yes

Caption: Troubleshooting workflow for low purification yield.

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization dissolve 1. Dissolve Crude Product in Organic Solvent acid_extract 2. Extract with 1M HCl dissolve->acid_extract separate_aq 3. Collect Aqueous Layer acid_extract->separate_aq basify 4. Basify with NaOH to pH > 10 separate_aq->basify back_extract 5. Back-extract with Organic Solvent basify->back_extract dry_concentrate 6. Dry and Concentrate Organic Layer back_extract->dry_concentrate dissolve_hot 7. Dissolve in Hot Solvent dry_concentrate->dissolve_hot Proceed to Recrystallization cool 8. Cool Slowly to Crystallize dissolve_hot->cool filtrate 9. Filter and Wash Crystals cool->filtrate dry_final 10. Dry Final Product filtrate->dry_final

Caption: Experimental workflow for purification.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-CMC, 3-CMC, and 4-CMC Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of the positional isomers 2-chloromethcathinone (2-CMC), 3-chloromethcathinone (3-CMC), and 4-chloromethcathinone (4-CMC).

FAQs: Enhancing Resolution of CMC Isomers

Q1: What are the main challenges in separating 2-CMC, 3-CMC, and 4-CMC?

A1: The primary challenge is that these compounds are positional isomers, meaning they have the same molecular weight and similar chemical properties. This results in very close retention times on traditional reversed-phase columns like C18, often leading to co-elution or poor resolution. Mass spectrometry alone cannot differentiate them without chromatographic separation.

Q2: Which type of HPLC column is most effective for separating these isomers?

A2: Columns with alternative selectivities to C18 are generally more effective. Phenyl-based columns, such as those with a biphenyl stationary phase, have shown excellent performance in separating aromatic positional isomers like the methylmethcathinone (MMC) analogues, which are structurally similar to CMCs.[1][2] Pentafluorophenyl (PFP) columns also offer unique selectivity for halogenated compounds and can be a good choice.[3] For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are often employed.

Q3: How does the mobile phase composition affect the separation of CMC isomers?

A3: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role. For phenyl-based columns, using methanol as the organic modifier can enhance π-π interactions, improving selectivity between aromatic isomers. The pH of the mobile phase is critical as cathinones are basic compounds. A mobile phase pH that keeps the analytes in a consistent ionic state is preferable to avoid peak distortion. The use of volatile buffers like formic acid or ammonium formate is recommended, especially for LC-MS applications.

Q4: Can I use the same method for both achiral and chiral separations of CMCs?

A4: Not typically. Achiral separation of the positional isomers (2-CMC, 3-CMC, and 4-CMC) and chiral separation of their respective enantiomers (R- and S-forms) usually require different chromatographic conditions. Chiral separations necessitate the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment that allows for the differential interaction of the enantiomers.

Q5: Are there any non-HPLC techniques that can be used to differentiate these isomers?

A5: Yes, gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify these isomers.[4] Additionally, spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and near-infrared spectroscopy (NIR) can distinguish between the isomers based on their unique spectral fingerprints.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 2-CMC, 3-CMC, and 4-CMC.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution/co-elution of isomers Inappropriate column chemistry.Switch from a standard C18 column to one with a different selectivity, such as a Biphenyl or PFP phase.[1][3]
Suboptimal mobile phase composition.Optimize the organic modifier (e.g., try methanol instead of acetonitrile). Adjust the mobile phase pH.
Insufficient column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm or core-shell particles) to increase efficiency. Ensure the column is not old or degraded.
Peak tailing Secondary interactions with the stationary phase.Use a mobile phase with an appropriate buffer to maintain a consistent pH. Consider using a column with a charged surface or end-capping to minimize silanol interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Variable retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate pH measurement.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Insufficient column equilibration.Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run.
No chiral separation Ineffective chiral selector.For capillary electrophoresis, some chiral selectors like certain β-cyclodextrin derivatives may not resolve all CMC isomers. Experiment with different types of chiral selectors or switch to a chiral HPLC column.
Inappropriate mobile phase for the chiral column.Consult the column manufacturer's guidelines for the recommended mobile phase composition for your specific chiral stationary phase.

Experimental Protocols & Data

Recommended HPLC Method for Achiral Separation

Based on the successful separation of structurally similar methylmethcathinone (MMC) isomers, the following method using a Raptor Biphenyl column is a recommended starting point for the separation of 2-CMC, 3-CMC, and 4-CMC.[2]

Table 1: HPLC-MS/MS Parameters for Separation of MMC Isomers (Adaptable for CMCs)

ParameterValue
Column Raptor Biphenyl (2.7 µm, 100 mm x 2.1 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Time (min)
0.00
12.00
12.01
20.00
20.01
23.00
Flow Rate 0.5 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Detector MS/MS (e.g., SCIEX API 4000 QTRAP)
Ion Mode ESI+

Table 2: Representative Retention Times for MMC Isomers on Raptor Biphenyl Column

CompoundRetention Time (min)
2-MMC5.95
3-MMC6.25
4-MMC6.76

Note: Retention times for 2-CMC, 3-CMC, and 4-CMC are expected to be similar but may require slight adjustments to the gradient for optimal resolution.

A recent study successfully achieved the simultaneous chemo- and enantioseparation of 2-, 3-, and 4-chloromethcathinones using high-performance liquid chromatography-tandem mass spectrometry, demonstrating the feasibility of resolving these challenging isomers in biological samples.[6]

Sample Preparation

A generic protein precipitation protocol for serum samples is provided below, which can be adapted for other biological matrices.

Protocol: Protein Precipitation for Serum Samples [2]

  • To 200 µL of serum, add an appropriate internal standard.

  • Add 400 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (Acetonitrile/Methanol) ISTD->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column Chromatographic Separation (e.g., Raptor Biphenyl) Inject->Column Detection MS/MS Detection Column->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for the analysis of CMC isomers.

Troubleshooting_Logic Start Poor Resolution or Co-elution Observed CheckColumn Is an appropriate column chemistry being used? (e.g., Biphenyl, PFP) Start->CheckColumn ChangeColumn Switch to a column with alternative selectivity. CheckColumn->ChangeColumn No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes ChangeColumn->CheckMobilePhase OptimizeMP Adjust organic modifier, gradient, and/or pH. CheckMobilePhase->OptimizeMP No CheckEfficiency Is column efficiency sufficient? CheckMobilePhase->CheckEfficiency Yes OptimizeMP->CheckEfficiency ImproveEfficiency Use a smaller particle size column or replace the old column. CheckEfficiency->ImproveEfficiency No Resolved Resolution Improved CheckEfficiency->Resolved Yes ImproveEfficiency->Resolved

Caption: Troubleshooting logic for poor resolution of CMC isomers.

References

Technical Support Center: Synthesis of Enantiomerically Pure (S)-Cathinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of enantiomerically pure (S)-cathinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining enantiomerically pure (S)-cathinone?

A1: The main challenges include:

  • Chemical Instability : (S)-cathinone is prone to dimerization, especially in its free base form, which reduces the yield of the active compound.[1][2]

  • Racemization : The chiral center can be susceptible to racemization under certain reaction conditions, leading to a loss of enantiomeric purity.

  • Enantioselective Synthesis : Devising a synthetic route that directly produces the (S)-enantiomer with high enantiomeric excess (e.e.) can be complex.[1]

  • Chiral Resolution : Efficiently separating the (S)-enantiomer from a racemic mixture requires specialized techniques and optimization.[1][3][4]

Q2: What are the main strategies for synthesizing enantiomerically pure (S)-cathinone?

A2: There are two primary approaches for obtaining enantiomerically pure cathinones[1]:

  • Enantioselective Synthesis : This method aims to directly synthesize the desired (S)-enantiomer. A common starting material for this approach is the chiral amino acid (S)-alanine.[1]

  • Enantiomeric Resolution : This strategy involves first synthesizing a racemic mixture of cathinone and then separating the two enantiomers. This can be achieved through techniques like chiral chromatography or derivatization to form diastereomers that can be separated.[1][3]

Q3: Why is the (S)-enantiomer of cathinone the primary target for synthesis?

A3: The (S)-(-)-enantiomer of cathinone is primarily responsible for its pharmacological effects and is significantly more potent than the (R)-(+)-enantiomer.[1][5][6][7] Therefore, for research and potential therapeutic applications, the synthesis of the enantiomerically pure (S)-form is crucial.

Q4: What analytical techniques are used to determine the enantiomeric purity of (S)-cathinone?

A4: Several analytical techniques are employed to separate and quantify the enantiomers of cathinone and its derivatives:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) : This is a widely used and effective method for enantiomeric separation.[3][8] Polysaccharide-based CSPs are commonly used.[9]

  • Capillary Electrophoresis (CE) : CE, often with chiral selectors like cyclodextrins, is another powerful technique for chiral separation.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method typically requires derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[5][12][13][14]

Troubleshooting Guides

Enantioselective Synthesis Issues

Q: My enantioselective synthesis of (S)-cathinone starting from (S)-alanine has a low yield. What are the possible causes and solutions?

A: Low yields in this synthesis can arise from several steps. Here's a breakdown of potential issues and their solutions:

Potential Cause Troubleshooting Steps
Incomplete N-acetylation of (S)-alanine Ensure complete reaction by monitoring with TLC or LC-MS. If incomplete, consider increasing the reaction time or using a slight excess of the acetylating agent. The amino group needs protection to prevent unwanted side reactions during the subsequent Friedel-Crafts acylation.
Inefficient Friedel-Crafts acylation The acyl chloride of N-acetyl-(S)-alanine might be unstable. Ensure anhydrous conditions and use a suitable Lewis acid catalyst like aluminum chloride.[1] The reaction temperature should be carefully controlled to prevent decomposition and side reactions.
Side reactions during acylation The free amino group can interfere with the Lewis acid catalyst. N-acetylation is crucial to prevent this. Ensure the starting material is fully N-acetylated.
Difficulties in the final deacetylation step The deacetylation with hydrochloric acid and heat needs to be optimized.[1] If the reaction is too harsh, it could lead to degradation of the cathinone product. If it's too mild, the reaction will be incomplete. Monitor the reaction progress and adjust the temperature and reaction time accordingly.
Product loss during workup and purification Cathinone is a basic compound. Ensure the pH is appropriately adjusted during extraction to maximize recovery in the organic or aqueous phase. Purification by chromatography should be performed efficiently to minimize product loss.
Chiral Resolution by HPLC Issues

Q: I am getting poor or no separation of cathinone enantiomers using HPLC with a chiral stationary phase. What should I do?

A: Achieving good chiral separation often requires careful optimization of the chromatographic conditions.

Potential Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for cathinones.[3] If one CSP doesn't work, try a different one.
Inappropriate Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, significantly impacts resolution. For normal-phase HPLC, a common mobile phase is a mixture of hexane and an alcohol like 2-propanol or ethanol, often with a small amount of an amine additive like triethylamine (TEA) or diethylamine (DEA) to improve peak shape.[9]
Suboptimal Flow Rate The flow rate affects the time the analyte spends interacting with the CSP. Try varying the flow rate to see if it improves resolution. Slower flow rates often lead to better separation but longer run times.
Temperature Effects Temperature can influence the thermodynamics of the chiral recognition process. Running the separation at different temperatures (both sub-ambient and elevated) might improve resolution.
Poor Peak Shape Tailing or fronting peaks can obscure separation. Adding a small amount of a basic modifier like TEA or DEA to the mobile phase can improve the peak shape of basic analytes like cathinone.
Product Purity and Stability Issues

Q: My final (S)-cathinone product shows signs of degradation or has impurities. What could be the cause and how can I prevent it?

A: (S)-cathinone is known to be unstable, particularly in its free base form.

Potential Cause Troubleshooting Steps
Dimerization Cathinone, being a primary amine and a ketone, is prone to dimerization.[1][2] This is more likely to occur with the free base. To minimize this, it is recommended to convert the final product to a more stable salt form, such as the hydrochloride salt.[1]
Oxidation The molecule may be susceptible to oxidation. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.
Residual Solvents or Reagents Incomplete removal of solvents or reagents from the synthesis can lead to impurities. Ensure efficient purification steps, such as recrystallization or chromatography, and verify purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Storage Conditions Store the final product, preferably as a salt, in a cool, dark, and dry place under an inert atmosphere to prevent degradation over time.

Experimental Protocols

Enantioselective Synthesis of (S)-Cathinone from (S)-Alanine

This protocol is a generalized procedure based on literature descriptions.[1] Researchers should optimize the conditions for their specific laboratory setup.

  • N-acetylation of (S)-alanine :

    • Dissolve (S)-alanine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

    • Cool the solution in an ice bath.

    • Slowly add an acetylating agent (e.g., acetic anhydride) while maintaining a basic pH with a suitable base (e.g., sodium bicarbonate).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Acidify the solution and extract the N-acetyl-(S)-alanine.

  • Formation of the Acyl Chloride :

    • Suspend the N-acetyl-(S)-alanine in a dry, inert solvent (e.g., dichloromethane).

    • Add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) at a controlled temperature.

    • Stir the reaction until the starting material is consumed.

    • Remove the excess chlorinating agent and solvent under reduced pressure.

  • Friedel-Crafts Acylation :

    • Dissolve the acyl chloride in an anhydrous solvent suitable for Friedel-Crafts reactions (e.g., benzene or a similar aromatic solvent).

    • Cool the solution and add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.

    • Allow the reaction to proceed at a controlled temperature until completion.

    • Quench the reaction carefully with ice-water.

    • Extract the N-acetyl-(S)-cathinone into an organic solvent.

  • Deacetylation :

    • Dissolve the crude N-acetyl-(S)-cathinone in an aqueous acidic solution (e.g., hydrochloric acid).

    • Heat the mixture to reflux for a specified period to remove the acetyl group.[1]

    • Cool the reaction mixture and adjust the pH to precipitate or extract the (S)-cathinone.

    • For better stability, isolate the product as its hydrochloride salt.

Chiral Resolution of Racemic Cathinone by HPLC

This is a general protocol for the analytical separation of cathinone enantiomers.

  • Chromatographic System : HPLC with UV detection.

  • Chiral Stationary Phase : A polysaccharide-based column, such as Chiralpak® AS-H.[9]

  • Mobile Phase : A mixture of n-hexane, 2-propanol (or ethanol), and triethylamine (e.g., 97:3:0.1, v/v/v).[9]

  • Flow Rate : 0.5 - 1.0 mL/min.[9]

  • Temperature : Ambient or controlled (e.g., 25 °C).

  • Detection : UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation : Dissolve the racemic cathinone sample in the mobile phase or a compatible solvent at a suitable concentration.

  • Injection Volume : Typically 5-20 µL.

  • Analysis : Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Data Presentation

Table 1: Example HPLC Parameters for Chiral Resolution of Cathinone Derivatives

CompoundChiral Stationary PhaseMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)
CathinoneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)0.82.58
MethcathinoneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)0.82.01
MephedroneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)1.01.24

Data synthesized from information presented in the literature. Actual values may vary depending on specific experimental conditions.[9]

Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of (S)-Cathinone cluster_analysis Quality Control start (S)-Alanine step1 N-acetylation start->step1 step2 Acyl Chloride Formation step1->step2 step3 Friedel-Crafts Acylation step2->step3 step4 Deacetylation step3->step4 product (S)-Cathinone (as HCl salt) step4->product analysis Chiral HPLC/CE Analysis product->analysis Verify e.e.

Caption: Experimental workflow for the enantioselective synthesis of (S)-cathinone from (S)-alanine.

Chiral_HPLC_Troubleshooting start Poor/No Chiral Separation q1 Is the peak shape good? start->q1 a1_yes Peak shape is good q1->a1_yes Yes a1_no Add/adjust amine modifier (e.g., TEA, DEA) q1->a1_no No q2 Have you tried varying the mobile phase composition? a1_yes->q2 a1_no->q2 a2_yes Mobile phase optimized q2->a2_yes Yes a2_no Adjust organic modifier ratio and/or type of alcohol q2->a2_no No q3 Have you tried a different CSP? a2_yes->q3 a2_no->q3 a3_no Select a different chiral stationary phase q3->a3_no No end Consult manufacturer's guide or further literature q3->end Yes a3_no->end

Caption: Decision-making workflow for troubleshooting poor chiral resolution in HPLC.

References

Technical Support Center: Solvent Effects on the Reaction Efficiency of α-Amino Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of α-amino ketones, with a specific focus on the critical role of solvents in determining reaction efficiency and outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of α-amino ketones and provides systematic approaches to resolving them, with a focus on solvent-related factors.

Issue 1: Low or No Product Yield

Possible Cause: Suboptimal solvent choice leading to poor solubility of reactants, catalyst deactivation, or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. For reactions involving polar intermediates or transition states, a polar solvent is often beneficial.

  • Consider Protic vs. Aprotic Solvents:

    • Protic solvents (e.g., alcohols, water) can solvate both cations and anions effectively through hydrogen bonding. This can be advantageous in stabilizing charged intermediates. However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity.

    • Aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are generally better at solvating cations than anions. This can leave the anionic nucleophile more "naked" and reactive.

  • Solvent Screening: If the initial solvent choice is ineffective, a systematic screening of solvents with varying polarities and proticities is recommended. The table below provides an example of how solvent choice can dramatically impact yield.

  • Specialized Solvents: For certain reactions, such as the aza-Rubottom oxidation of silyl enol ethers, highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to be crucial for success.[1]

  • Solvent-Free Conditions: In some cases, particularly for rearrangements like the Heyns rearrangement, running the reaction neat (without solvent) can be a viable and even superior option.[2]

Issue 2: Formation of Side Products

Possible Cause: The solvent may be participating in the reaction or promoting undesired reaction pathways.

Troubleshooting Steps:

  • Analyze the Side Products: Identify the structure of the major side products to understand the competing reaction pathways.

  • Solvent-Induced Side Reactions:

    • For instance, in reactions involving strong bases, protic solvents like alcohols can be deprotonated and participate in the reaction.

    • Some solvents might be unstable under the reaction conditions, leading to impurities that can interfere with the desired transformation.

  • Adjusting Solvent to Control Selectivity: The choice of solvent can sometimes be used to favor one reaction pathway over another. For example, in reductive amination of ketones, the choice between protic and aprotic solvents can influence the relative rates of imine formation and hydrogenation, thereby affecting the product distribution.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of α-amino ketone synthesis?

A1: The effect of solvent polarity is highly dependent on the reaction mechanism. For reactions that proceed through polar or charged intermediates, an increase in solvent polarity generally leads to better stabilization of these species, which can accelerate the reaction. For example, in the direct α-C-H amination of ketones, polar aprotic solvents like DMSO and DMF have been shown to be effective. However, for reactions with less polar transition states, a less polar solvent might be optimal.

Q2: When should I choose a protic over an aprotic solvent?

A2: The choice between a protic and an aprotic solvent depends on the nature of your reactants and the reaction mechanism.

  • Choose a protic solvent (e.g., methanol, ethanol, water) when:

    • The reaction involves the formation of charged intermediates that require stabilization through hydrogen bonding.

    • The nucleophile is not overly sensitive to hydrogen bonding.

    • The reaction is known to proceed well in aqueous or alcoholic media.[1]

  • Choose a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) when:

    • The reaction involves a strong anionic nucleophile that would be passivated by hydrogen bonding from a protic solvent.

    • The reaction requires a high boiling point and good solubilizing power for a variety of reagents.

Q3: Are there any "go-to" solvents for α-amination reactions of ketones?

A3: While the optimal solvent is reaction-specific, some solvents have shown broad applicability. For direct α-amination reactions, polar aprotic solvents like DMSO and DMF are often good starting points due to their ability to dissolve a wide range of reactants and facilitate the reaction. For certain specialized reactions, such as the aza-analogue of the Rubottom oxidation, hexafluoroisopropanol (HFIP) is critical.[1]

Q4: Can the reaction be performed without any solvent?

A4: Yes, in some cases, solvent-free conditions are not only possible but can also be advantageous, leading to higher efficiency and easier workup. For example, the Heyns rearrangement of α-hydroxyl ketones with secondary amines can be effectively carried out without a solvent, using an acid catalyst.[2]

Data Presentation

The following table summarizes the effect of different solvents on the yield of the direct α-C-H amination of propiophenone with morpholine, as reported by Guo and coworkers in 2014. This data clearly illustrates the significant impact of solvent choice on reaction efficiency.

EntrySolventDielectric Constant (ε)Yield (%)
1DMSO47.285
2DMF36.782
3NMP32.275
4CH3CN37.565
5DCE10.451
6Toluene2.435
7Dioxane2.221
8CH2Cl28.915
9THF7.612

Data sourced from Q. Jiang, B. Xu, A. Zhao, J. Jia, T. Liu, C. Guo, J. Org. Chem., 2014, 79, 8750-8756.

Experimental Protocols

Representative Protocol: Copper-Catalyzed Direct α-Amination of Ketones

This protocol is adapted from the work of MacMillan and coworkers and describes a general procedure for the direct α-amination of ketones.

Materials:

  • Ketone (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(II) bromide (CuBr2, 0.1 mmol, 10 mol%)

  • Solvent (e.g., DMSO, 5 mL)

  • Air or Oxygen atmosphere

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the ketone (1.0 mmol), amine (1.2 mmol), and copper(II) bromide (0.1 mmol).

  • Add the solvent (5 mL) to the reaction mixture.

  • Seal the reaction vessel and introduce an atmosphere of air or oxygen (a balloon is often sufficient).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.

Visualizations

Solvent_Effect_on_Nucleophilicity cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent Nu_protic Nucleophile (Nu⁻) H_bond1 H-Bonding Result_protic Solvated and Less Reactive Nucleophile Nu_protic->Result_protic Solvent_H1 S-H Solvent_H1->Nu_protic Solvent_H2 S-H Solvent_H2->Nu_protic Solvent_H3 S-H Solvent_H3->Nu_protic Nu_aprotic Nucleophile (Nu⁻) Result_aprotic 'Naked' and More Reactive Nucleophile Nu_aprotic->Result_aprotic Solvent_aprotic1 Solvent Solvent_aprotic2 Solvent

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Solubility Are all reactants soluble in the chosen solvent? Start->Check_Solubility Analyze_Side_Products Identify the structure of major side products. Start->Analyze_Side_Products Solvent_Screen Perform a solvent screen (see data table). Check_Solubility->Solvent_Screen No Consider_Mechanism Does the solvent match the proposed reaction mechanism? Check_Solubility->Consider_Mechanism Yes Analyze_Side_Products->Consider_Mechanism Optimize_Conditions Optimize other parameters (temperature, concentration). Solvent_Screen->Optimize_Conditions Consider_Mechanism->Solvent_Screen Success Improved Yield and Purity Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in α-amino ketone synthesis.

References

Technical Support Center: Enhancing 3-CMC Detection in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 3-Chloromethcathinone (3-CMC) detection in urine samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately detecting 3-CMC in urine samples?

A1: The main challenge is the inherent instability of 3-CMC in biological matrices, including urine.[1][2] This instability can lead to the degradation of the parent compound, resulting in lower detected concentrations or even false-negative results.[1] Factors such as storage temperature and the pH of the urine sample significantly influence the stability of 3-CMC.[2]

Q2: How can I improve the stability of 3-CMC in my urine samples?

A2: To mitigate degradation, it is crucial to implement proper sample handling and storage procedures. Acidification of the urine sample to a pH of around 4.2 and storage at low temperatures (-20°C or ideally -30°C) are highly recommended to preserve the concentration of 3-CMC.[2] One study showed that in a urine sample with a pH of ~6, 3-CMC was undetectable after two months when stored at 4°C, whereas after acidification and freezing, it remained stable for the entire study period.[2]

Q3: Are there alternative biomarkers I can test for to confirm 3-CMC use?

A3: Yes, monitoring for 3-CMC metabolites is a highly effective strategy to improve detection sensitivity and avoid false negatives. The main metabolites of 3-CMC include dihydro-3-CMC and N-desmethyl-3-CMC.[1] Dihydro-3-CMC, in particular, has been shown to be more stable in biological samples than the parent 3-CMC, making it an excellent biomarker for consumption.[1]

Q4: Which analytical techniques are most sensitive for 3-CMC detection?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique due to its high sensitivity and selectivity for detecting 3-CMC and its metabolites at low concentrations in urine.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring a derivatization step to improve the chromatographic properties of the analytes.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of 3-CMC 1. Degradation of 3-CMC: The sample may have been stored improperly (e.g., at room temperature or without acidification).[2]2. Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for 3-CMC.3. pH Issues: The pH of the sample during extraction may not be optimal for retaining the analyte on the SPE cartridge or for efficient partitioning in LLE.1. Implement Proper Sample Handling: Immediately after collection, acidify the urine sample to approximately pH 4.2 and store it at -20°C or lower.[2]2. Optimize Extraction Protocol: Ensure the chosen SPE sorbent is appropriate for basic drugs. Consider using a polymeric sorbent. For LLE, ensure the solvent system is optimized.3. Adjust pH: Adjust the sample pH to the recommended value for your extraction method (e.g., pH 6 for some SPE protocols) to ensure optimal retention and elution.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column Contamination: Buildup of matrix components on the analytical column.2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analyte.3. Secondary Interactions: Silanol interactions on the column can cause peak tailing for basic compounds like 3-CMC.1. Use a Guard Column and Proper Sample Cleanup: A guard column will protect your analytical column. Ensure your sample preparation method (e.g., SPE) is effective at removing interferences.2. Optimize Mobile Phase: Add a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase to improve the peak shape of basic analytes.[3]3. Use a High-Quality, End-capped Column: Select a column specifically designed for the analysis of basic compounds to minimize secondary interactions.
Ion Suppression or Enhancement in LC-MS/MS 1. Matrix Effects: Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of 3-CMC and its metabolites.[6][7]2. Insufficient Chromatographic Separation: The analyte of interest is not adequately separated from interfering matrix components.[8]1. Improve Sample Preparation: A more rigorous sample cleanup using SPE can significantly reduce matrix effects.[9]2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the regions of ion suppression.[8]3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 3-CMC will co-elute and experience similar matrix effects, allowing for more accurate quantification.
Inconsistent Results 1. Sample Inhomogeneity: The urine sample was not mixed properly before aliquoting.2. Variability in Sample Preparation: Inconsistent execution of the extraction protocol between samples.3. Instrument Instability: Fluctuations in the LC or MS system.1. Ensure Proper Mixing: Thoroughly vortex or mix urine samples before taking an aliquot for extraction.2. Standardize Protocols: Use automated or semi-automated sample preparation systems if available. Ensure manual procedures are performed consistently.3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with known standards to ensure it is operating within specifications.

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones in Urine using LC-MS/MS

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Reference
MephedroneLC-MS/MS-1[9]
MethyloneLC-MS/MS-1[9]
Multiple Synthetic CathinonesLC-MS/MS0.1 - 0.50.5 - 1.0
3-CMC (in blood)HPLC-ESI-MS1050[2]
Various Illicit DrugsGC-MS2 - 755 - 98[10]

Note: Data for 3-CMC in urine is limited; values for other synthetic cathinones and 3-CMC in blood are provided for reference.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of basic drugs like 3-CMC from urine and should be optimized for your specific laboratory conditions.

  • Sample Pre-treatment:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Take a 1 mL aliquot of the urine sample.

    • Add an appropriate internal standard (e.g., 3-CMC-d3).

    • Acidify the sample to approximately pH 4.2 with 1M HCl.[2]

    • For some SPE protocols, adjust the pH to ~6.0 with a phosphate buffer before loading.[5]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polymeric SPE cartridge suitable for basic compounds.

    • Condition the cartridge by sequentially passing the following solvents:

      • 1 x 3 mL Methanol

      • 1 x 3 mL Deionized Water

      • 1 x 3 mL 0.1 M Phosphate Buffer (pH 6.0)

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interferences:

      • 1 x 3 mL Deionized Water

      • 1 x 3 mL 0.1 M Acetic Acid

      • 1 x 3 mL Methanol

  • Drying:

    • Dry the cartridge thoroughly under high vacuum for at least 5 minutes.

  • Elution:

    • Elute the analytes with 2 x 1.5 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

The following are typical starting parameters for the analysis of 3-CMC and its metabolites. These should be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) suitable for the analysis of basic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 3-CMC: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

      • dihydro-3-CMC: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

      • 3-CMC-d3 (Internal Standard): Precursor ion > Product ion

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection acidify Acidification (pH ~4.2) & Freezing (≤ -20°C) urine_sample->acidify Stabilization spe Solid-Phase Extraction (SPE) acidify->spe Extraction elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms Injection data Data Acquisition & Processing lcms->data report Reporting Results data->report troubleshooting_logic start Low/No Analyte Signal check_storage Were samples acidified and frozen upon receipt? start->check_storage improper_storage High probability of 3-CMC degradation check_storage->improper_storage No check_extraction Review SPE/LLE protocol check_storage->check_extraction Yes check_metabolites Analyze for stable metabolites (e.g., dihydro-3-CMC) end Improved Sensitivity check_metabolites->end improper_storage->check_metabolites optimize_extraction Optimize extraction pH, solvents, and sorbent check_extraction->optimize_extraction No/Suboptimal check_lcms Check LC-MS/MS performance check_extraction->check_lcms Yes/Optimal optimize_extraction->end troubleshoot_lcms Investigate for ion suppression, column issues, or instrument malfunction check_lcms->troubleshoot_lcms Poor Performance check_lcms->end Good Performance troubleshoot_lcms->end metabolic_pathway cmc 3-CMC dihydro Dihydro-3-CMC cmc->dihydro Ketone Reduction ndemethyl N-desmethyl-3-CMC cmc->ndemethyl N-demethylation ndemethyl_dihydro N-desmethyl-dihydro-3-CMC dihydro->ndemethyl_dihydro N-demethylation ndemethyl->ndemethyl_dihydro Ketone Reduction

References

Validation & Comparative

Differentiating 3-CMC and 4-CMC Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of 3-chloromethcathinone (3-CMC) and 4-chloromethcathinone (4-CMC) presents a significant analytical challenge, as these positional isomers often yield nearly identical fragmentation patterns in mass spectrometry (MS).[1] This guide provides a detailed comparison of 3-CMC and 4-CMC based on mass spectrometric data, outlines a gas chromatography-mass spectrometry (GC-MS) protocol for their differentiation, and illustrates their characteristic fragmentation pathways.

Data Presentation: Mass Spectral Comparison

While the electron ionization (EI) mass spectra of 3-CMC and 4-CMC are visually very similar, subtle differences in the relative abundance of fragment ions can be observed.[2] The primary fragmentation involves an alpha-cleavage of the bond between the carbonyl group and the alpha-carbon, leading to the formation of a substituted benzoyl cation and an iminium cation. The molecular ion peak for both isomers is observed at m/z 197.

Below is a summary of the major fragment ions for 3-CMC and 4-CMC, with data extracted from reference spectra.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance in 3-CMC (%)Relative Abundance in 4-CMC (%)
197 [M]+ (Molecular Ion)~10~15
182 [M-CH3]+~5~5
166 [M-C2H5]+<5<5
139/141 [ClC6H4CO]+ (Chlorobenzoyl cation)~30~40
111/113 [ClC6H4]+ (Chlorophenyl cation)~15~20
58 [CH3NH=CHCH3]+ (Iminium cation)100100

Note: Relative abundances are approximate and can vary based on instrumentation and analytical conditions.

The most abundant fragment for both isomers is the iminium ion at m/z 58. The key to differentiation often lies in coupling mass spectrometry with a chromatographic separation technique like gas chromatography, which can resolve the isomers based on slight differences in their retention times.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of 3-CMC and 4-CMC using GC-MS.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or chloroform.

  • For hydrochloride salts, a basic extraction may improve peak shape. To do this, dissolve the sample in water, basify to approximately pH 11 with a suitable base (e.g., 1N NaOH), and extract with an equal volume of an organic solvent like ethyl acetate.[3] The organic layer is then analyzed.

2. Instrumentation:

  • Gas Chromatograph: Agilent gas chromatograph (or equivalent) with a split/splitless injector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]

  • Mass Spectrometer: Mass selective detector operated in electron ionization (EI) mode at 70 eV.

3. GC Conditions:

  • Injector Temperature: 280°C.[4]

  • Injection Volume: 1 µL with a split ratio of 25:1.[4]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 12°C/min.

    • Hold at 280°C for 9 minutes.[4]

4. MS Conditions:

  • MS Source Temperature: 230°C.[4]

  • MS Quadrupole Temperature: 150°C.[4]

  • Acquisition Mode: Scan mode, acquiring data over a mass range of m/z 40-500.

Under these or similar conditions, slight differences in the retention times for 3-CMC and 4-CMC should be observable, aiding in their positive identification when combined with the mass spectral data.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for 3-CMC and 4-CMC.

Figure 1. Fragmentation of 3-CMC and 4-CMC cluster_3cmc 3-CMC Fragmentation cluster_4cmc 4-CMC Fragmentation 3-CMC 3-CMC (m/z 197) 3-Chlorobenzoyl_Cation 3-Chlorobenzoyl Cation (m/z 139/141) 3-CMC->3-Chlorobenzoyl_Cation α-cleavage Iminium_Cation_3 Iminium Cation (m/z 58) 3-CMC->Iminium_Cation_3 α-cleavage 3-Chlorophenyl_Cation 3-Chlorophenyl Cation (m/z 111/113) 3-Chlorobenzoyl_Cation->3-Chlorophenyl_Cation -CO 4-CMC 4-CMC (m/z 197) 4-Chlorobenzoyl_Cation 4-Chlorobenzoyl Cation (m/z 139/141) 4-CMC->4-Chlorobenzoyl_Cation α-cleavage Iminium_Cation_4 Iminium Cation (m/z 58) 4-CMC->Iminium_Cation_4 α-cleavage 4-Chlorophenyl_Cation 4-Chlorophenyl Cation (m/z 111/113) 4-Chlorobenzoyl_Cation->4-Chlorophenyl_Cation -CO

Caption: Primary fragmentation pathways of 3-CMC and 4-CMC.

The experimental workflow for differentiating these isomers is depicted in the following diagram.

Figure 2. Experimental Workflow Sample Sample containing 3-CMC or 4-CMC Preparation Sample Preparation (Dissolution/Extraction) Sample->Preparation GC_Injection GC Injection Preparation->GC_Injection GC_Separation Chromatographic Separation (Different Retention Times) GC_Injection->GC_Separation MS_Analysis Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Analysis Data_Analysis Data Analysis (Compare Spectra and RTs) MS_Analysis->Data_Analysis Identification Isomer Identification (3-CMC or 4-CMC) Data_Analysis->Identification

Caption: Workflow for differentiating 3-CMC and 4-CMC.

References

A Comparative Analysis of the Psychoactive Effects of 3-CMC and Mephedrone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of 3-Chloromethcathinone (3-CMC) and Mephedrone (4-Methylmethcathinone) based on available experimental data.

This guide provides a detailed comparative analysis of the psychoactive effects of 3-Chloromethcathinone (3-CMC) and Mephedrone (4-methylmethcathinone, 4-MMC), two synthetic cathinones with stimulant properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

Both 3-CMC and mephedrone are psychoactive substances that primarily act as releasing agents of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] This mechanism of action underlies their stimulant, euphoric, and entactogenic effects. Anecdotal and preliminary scientific evidence suggests that the psychoactive effects of 3-CMC are similar to those of mephedrone.[2] However, subtle differences in their chemical structures are believed to result in distinct pharmacological profiles, influencing their potency, duration of action, and potential for adverse effects. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: In Vitro Pharmacology

The following table summarizes the available quantitative data on the interaction of 3-CMC and mephedrone with monoamine transporters. It is important to note that the data for each compound are derived from different studies, which may employ varying experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The ratio of dopamine to serotonin transporter activity is a key indicator of the relative stimulant versus entactogenic effects of a substance.

CompoundTransporterParameterValue (nM)DAT:SERT RatioSource
3-CMC DATEC50 (Release)508.2(Kohut et al., 2013)
SERTEC50 (Release)410(Kohut et al., 2013)
Mephedrone DATIC50 (Uptake Inhibition)5,9000.3(Mayer et al., 2016)
SERTIC50 (Uptake Inhibition)19,300(Mayer et al., 2016)
NETIC50 (Uptake Inhibition)1,900(Mayer et al., 2016)

Note: EC50 (half maximal effective concentration) for release indicates the concentration of the drug required to elicit 50% of its maximal releasing effect. IC50 (half maximal inhibitory concentration) for uptake inhibition indicates the concentration of the drug required to inhibit 50% of the transporter's uptake of its natural substrate. A lower value indicates greater potency. The DAT:SERT ratio is calculated from the respective potencies; a higher ratio suggests a greater preference for dopamine release/inhibition, often associated with more pronounced stimulant effects, while a lower ratio suggests a greater serotonergic activity, often linked to more entactogenic or empathogenic effects.

Experimental Protocols

In Vitro Neurotransmitter Release Assay

This protocol outlines a general method for determining the potency of substances to induce the release of monoamine neurotransmitters from pre-loaded synaptosomes, a common technique used to characterize the pharmacology of psychoactive compounds.

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) to allow for its uptake into the vesicles within the nerve terminals.

  • Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus. This system allows for a continuous flow of a physiological buffer over the synaptosomes.

  • Drug Application: After a baseline period of buffer flow to establish a stable rate of spontaneous neurotransmitter release, the test compound (3-CMC or mephedrone) is introduced into the superfusion buffer at various concentrations.

  • Fraction Collection: The superfusate is collected in fractions at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting. This reflects the amount of neurotransmitter released from the synaptosomes.

  • Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity in the synaptosomes. Dose-response curves are then generated to determine the EC50 value for each compound.

Animal Model: Locomotor Activity Assessment

This protocol describes a standard method for assessing the stimulant effects of psychoactive substances by measuring changes in the locomotor activity of mice.

  • Animals: Male Swiss-Webster mice are commonly used. They are housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers. These chambers are equipped with infrared beams, and the interruption of these beams by the animal's movement is recorded by a computer.

  • Habituation: Prior to the experiment, mice are habituated to the testing chambers for a set period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.

  • Drug Administration: Mice are administered either the test compound (3-CMC or mephedrone) at various doses or a vehicle control (e.g., saline) via a specific route of administration (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the mice are placed back into the activity chambers, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 120 minutes).

  • Data Analysis: The locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect. Total activity over the entire session is also calculated. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the drug to the vehicle control.

Mandatory Visualization

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Vesicle cluster_2 Synaptic Cleft cluster_3 Postsynaptic Neuron cluster_4 Psychoactive Compound DA Dopamine VMAT2 VMAT2 DA->VMAT2 Uptake SERT Serotonin SERT->VMAT2 Uptake DAT DAT DA_cleft Dopamine DAT->DA_cleft Reuptake SERT_t SERT SERT_cleft Serotonin SERT_t->SERT_cleft Reuptake D_receptor Dopamine Receptors DA_cleft->D_receptor Binding S_receptor Serotonin Receptors SERT_cleft->S_receptor Binding Psychoactive_Effects Psychoactive_Effects D_receptor->Psychoactive_Effects Stimulation, Euphoria S_receptor->Psychoactive_Effects Euphoria, Entactogenic Effects Drug 3-CMC / Mephedrone Drug->DAT Enters neuron via transporter Drug->SERT_t Enters neuron via transporter

Caption: Mechanism of action of 3-CMC and Mephedrone at the monoamine synapse.

Experimental_Workflow cluster_0 In Vitro Neurotransmitter Release Assay cluster_1 In Vivo Locomotor Activity Assay cluster_2 Comparative Analysis A1 Synaptosome Preparation A2 Radiolabeling with [3H]Dopamine or [3H]Serotonin A1->A2 A3 Superfusion A2->A3 A4 Drug Application (3-CMC or Mephedrone) A3->A4 A5 Fraction Collection A4->A5 A6 Scintillation Counting A5->A6 A7 Data Analysis (EC50) A6->A7 C1 Psychoactive Effect Potency & Efficacy A7->C1 B1 Animal Habituation B2 Drug Administration (3-CMC or Mephedrone) B1->B2 B3 Placement in Activity Chamber B2->B3 B4 Data Recording B3->B4 B5 Data Analysis B4->B5 B5->C1 C2 Stimulant vs. Entactogenic Profile C1->C2

Caption: Experimental workflow for comparing the psychoactive effects of 3-CMC and Mephedrone.

Discussion of Psychoactive Effects

Based on the available data, both 3-CMC and mephedrone produce their primary psychoactive effects by increasing the extracellular concentrations of dopamine and serotonin.

  • Stimulant Effects: The release of dopamine is strongly associated with the stimulant properties of these compounds, including increased energy, alertness, and locomotor activity. The data suggests that 3-CMC has a higher potency for dopamine release compared to serotonin release (DAT:SERT ratio of 8.2).[3] This profile is indicative of pronounced stimulant effects. In animal studies, 3-CMC has been shown to cause a dose-dependent increase in horizontal locomotor activity in mice.[1]

  • Euphoric and Entactogenic Effects: The release of serotonin is linked to the euphoric, mood-enhancing, and entactogenic (feelings of emotional closeness and empathy) effects of these substances. Mephedrone is known to be a potent serotonin releaser, contributing significantly to its characteristic psychoactive profile.[3] The lower DAT:SERT ratio for mephedrone (0.3 for uptake inhibition) suggests a more balanced or even serotonin-dominant action compared to 3-CMC, which may result in more pronounced entactogenic effects.

  • Comparative Potency: A direct comparison of the absolute potencies is challenging due to the different experimental paradigms used in the available studies (release assay for 3-CMC vs. uptake inhibition for mephedrone). However, the differing DAT:SERT ratios suggest that 3-CMC may be a more dopamine-selective releasing agent than mephedrone. This could translate to a psychoactive profile with more pronounced stimulant effects and potentially less of the entactogenic qualities characteristic of mephedrone.

  • Adverse Effects: Both compounds are associated with a range of adverse effects typical of stimulant drugs, including anxiety, paranoia, insomnia, and cardiovascular complications. The relative contribution of dopaminergic and serotonergic activity to the specific adverse effect profile of each compound requires further investigation.

Conclusion

3-CMC and mephedrone are closely related synthetic cathinones that exert their psychoactive effects primarily through the release of monoamine neurotransmitters. While their overall effects are reported to be similar, the available in vitro data suggests potential differences in their relative potencies at dopamine and serotonin transporters. 3-CMC appears to be a more dopamine-selective releasing agent, which may result in a more classic stimulant profile compared to the more balanced or serotonin-dominant effects of mephedrone. Further head-to-head comparative studies are necessary to fully elucidate the nuanced differences in their psychoactive profiles and to accurately assess their relative potencies and potential for adverse effects. The experimental protocols and data presented in this guide provide a foundation for future research in this area.

References

Validation of dihydro-3-CMC as a stable biomarker for 3-CMC intake

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology. 3-Chloromethcathinone (3-CMC), a synthetic cathinone, is one such substance with increasing reports of use and associated adverse health effects. Accurate detection of 3-CMC intake is crucial for clinical diagnosis, forensic investigation, and understanding its pharmaco-toxicological profile. However, the inherent instability of 3-CMC in biological matrices poses a significant analytical hurdle, often leading to underestimation of exposure or false-negative results. This guide provides a comprehensive comparison of dihydro-3-CMC as a stable biomarker for 3-CMC intake against the parent compound and other metabolites, supported by experimental data and detailed methodologies.

The Challenge of 3-CMC Instability

Studies have consistently demonstrated that 3-CMC is unstable in biological samples, such as blood and urine.[1][2] This degradation can occur during sample collection, storage, and processing, leading to a significant decrease in the concentration of the parent drug. One study reported a 63% decrease in 3-CMC concentration in a blood sample after 30 days of storage at 4°C and a 54% decrease after just 3 days at 23°C.[1] This instability makes the direct detection of 3-CMC an unreliable indicator of intake, particularly in cases where there is a delay between sample collection and analysis.

Dihydro-3-CMC: A Superior Biomarker

In contrast to the parent compound, the metabolite dihydro-3-CMC exhibits exceptional stability. Dihydro-3-CMC is formed through the reduction of the β-keto group of 3-CMC.[3] Research has shown that dihydro-3-CMC remains stable in biological samples under various storage conditions for extended periods.[1][2][4] One study found that dihydro-3-CMC showed high stability in both blood and urine samples for 12 months under any given storage conditions.[1] This remarkable stability makes dihydro-3-CMC a much more reliable and robust biomarker for confirming 3-CMC consumption.

Comparison of 3-CMC and its Metabolites as Biomarkers

The primary metabolic pathways of 3-CMC include N-demethylation and the reduction of the keto group, leading to the formation of several metabolites, including N-desmethyl-3-CMC, dihydro-3-CMC, and N-desmethyl-dihydro-3-CMC.[1][4][5] While other metabolites exist, dihydro-3-CMC stands out due to its stability.

A study on the stability of 3-CMC and its metabolites in dried blood spots (DBS) over 90 days provides a clear quantitative comparison:

CompoundPercentage Deviation from Initial Concentration (Day 90)
3-CMC -67% to -82%
N-desmethyl-3-CMC -48% to -88%
Dihydro-3-CMC -5% to -37%

Data sourced from a study on the metabolism of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling.[6][7]

This data clearly illustrates the superior stability of dihydro-3-CMC compared to both the parent compound and the N-desmethyl metabolite, making it the most dependable biomarker for assessing 3-CMC intake.

Metabolic Pathway of 3-CMC

The metabolic conversion of 3-CMC to its major metabolites is a key aspect of its toxicological profile. The following diagram illustrates the primary metabolic pathways.

cluster_3CMC 3-Chloromethcathinone (3-CMC) cluster_metabolites Metabolites 3-CMC 3-CMC Dihydro-3-CMC Dihydro-3-CMC 3-CMC->Dihydro-3-CMC β-Keto Reduction N-desmethyl-3-CMC N-desmethyl-3-CMC 3-CMC->N-desmethyl-3-CMC N-demethylation N-desmethyl-dihydro-3-CMC N-desmethyl-dihydro-3-CMC Dihydro-3-CMC->N-desmethyl-dihydro-3-CMC N-demethylation N-desmethyl-3-CMC->N-desmethyl-dihydro-3-CMC β-Keto Reduction

Caption: Metabolic pathway of 3-CMC to its major metabolites.

Experimental Protocols

The validation of dihydro-3-CMC as a biomarker for 3-CMC intake relies on robust and validated analytical methods. The following provides a general overview of the experimental protocol for the analysis of 3-CMC and its metabolites in biological samples.

Experimental Workflow for Biomarker Validation

cluster_workflow Experimental Workflow Sample_Collection Sample Collection (Blood/Urine) Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Validation Method Validation Data_Analysis->Validation

Caption: General experimental workflow for biomarker validation.

Detailed Methodologies

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common technique for extracting and concentrating analytes from complex matrices like blood and urine. A detailed protocol would involve conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes of interest.

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves partitioning the analytes between two immiscible liquid phases to separate them from the sample matrix.

2. Instrumental Analysis:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[8][9]

    • Chromatographic Separation: A reversed-phase C18 column is typically used to separate 3-CMC and its metabolites.

    • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification, providing high selectivity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analytes to improve their chromatographic properties.[1]

3. Method Validation:

A comprehensive method validation should be performed according to established guidelines in forensic toxicology to ensure the reliability of the results.[10][11] Key validation parameters include:

  • Selectivity

  • Linearity and calibration model

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Accuracy and Precision (intra- and inter-day)

  • Matrix effects

  • Recovery

  • Stability (including freeze-thaw, short-term, and long-term)

Conclusion

The inherent instability of 3-CMC in biological samples makes its direct measurement an unreliable method for determining intake. In contrast, its metabolite, dihydro-3-CMC, has been demonstrated to be a highly stable and therefore superior biomarker. Toxicological screening for 3-CMC should include the monitoring of dihydro-3-CMC to avoid false-negative results and to obtain a more accurate assessment of exposure. The adoption of validated analytical methods focusing on the detection of dihydro-3-CMC will significantly improve the accuracy and reliability of forensic and clinical investigations involving 3-CMC.

References

Navigating the Analytical Challenge of Synthetic Cathinones: A Comparative Guide to 3-Chlorocathinone (3-CMC) Cross-reactivity in Immunoassay Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to clinical and forensic toxicology. Among these, 3-chlorocathinone (3-CMC), a potent stimulant, has gained notoriety. Standard immunoassay screening panels, the frontline tool for drug detection, are not specifically designed to detect these emerging threats. Consequently, understanding the cross-reactivity of compounds like 3-CMC with existing assays is paramount for accurate result interpretation and ensuring patient safety. This guide provides a comparative overview of the cross-reactivity of 3-chlorocathinone in common immunoassay screening platforms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Cross-Reactivity of 3-Chlorocathinone and Other Synthetic Cathinones

The following table summarizes the available data on the cross-reactivity of 3-CMC and other relevant synthetic cathinones with various commercial immunoassay kits. It is important to note that data for 3-CMC is limited, highlighting the need for further research in this area.

Immunoassay PlatformTarget AnalyteCompound TestedConcentrationResult/Cross-Reactivity
EMIT® Atellica CH (Siemens Healthineers) MDMA3-Chloromethcathinone (3-CMC)100 µg/mLFalse-Positive[1]
Randox Mephedrone/Methcathinone Kit Mephedrone/MethcathinoneCathinone DerivativesAs low as 150 ng/mLPositive Result[2][3]
Various ELISA Reagents Amphetamine/MethamphetamineCathinone DerivativesNot SpecifiedGenerally <4% cross-reactivity[2][3]

Experimental Protocols

A standardized protocol for evaluating the cross-reactivity of a novel psychoactive substance in a competitive immunoassay is crucial for generating reliable and comparable data. The following is a generalized methodology based on established practices in the field.

Objective:

To determine the concentration of a test compound (e.g., 3-chlorocathinone) that produces a positive result in a specific immunoassay intended for another target analyte (e.g., amphetamine or MDMA).

Materials:
  • Certified drug-free human urine

  • Certified reference material of the test compound (e.g., 3-chlorocathinone)

  • Commercial immunoassay kit (e.g., EMIT®, CEDIA®, DRI®) with corresponding calibrators and controls

  • Automated clinical chemistry analyzer or microplate reader

  • Precision pipettes and sterile consumables

Procedure:
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples:

    • Perform serial dilutions of the stock solution into certified drug-free human urine to create a range of concentrations to be tested.

    • The concentration range should be broad enough to identify the minimum concentration that elicits a positive response.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the analyzer according to the manufacturer's instructions using the provided calibrators.

    • Run the kit's positive and negative controls to ensure the validity of the assay run.

    • Analyze the spiked urine samples in the same manner as routine specimens.

  • Data Analysis and Interpretation:

    • Record the instrument response for each spiked sample.

    • A sample is considered positive if its response is equal to or greater than the manufacturer's established cutoff calibrator.

    • The lowest concentration of the test compound that produces a positive result is reported as the cross-reactivity threshold.

    • For a more quantitative measure, the percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100

Visualizing Immunoassay Cross-Reactivity

The following diagram illustrates the principle of a competitive immunoassay and how a structurally similar compound can lead to a false-positive result through cross-reactivity.

G cluster_0 Competitive Immunoassay Principle cluster_0_1 Negative Sample cluster_0_2 Positive Sample cluster_1 Mechanism of Cross-Reactivity Target_Analyte_Neg Target Analyte (Absent) Labeled_Analyte_Neg Labeled Analyte Antibody_Neg Antibody Labeled_Analyte_Neg->Antibody_Neg Signal_Neg High Signal Antibody_Neg->Signal_Neg Binds Target_Analyte_Pos Target Analyte (Present) Antibody_Pos Antibody Target_Analyte_Pos->Antibody_Pos Competes Labeled_Analyte_Pos Labeled Analyte Labeled_Analyte_Pos->Antibody_Pos Signal_Pos Low/No Signal Antibody_Pos->Signal_Pos Cross_Reactant Cross-Reactant (e.g., 3-CMC) Antibody_CR Antibody Cross_Reactant->Antibody_CR Binds Labeled_Analyte_CR Labeled Analyte Labeled_Analyte_CR->Antibody_CR Competes Signal_CR False-Positive (Low/No Signal) Antibody_CR->Signal_CR

Caption: Competitive immunoassay and cross-reactivity mechanism.

The limited specificity of some immunoassays means that they are susceptible to interference from structurally related compounds. This guide underscores the importance of considering the potential for cross-reactivity when interpreting presumptive positive results, especially in cases where the use of novel psychoactive substances is suspected. Confirmatory testing by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for definitive identification. As the landscape of illicit drugs continues to evolve, ongoing evaluation of immunoassay cross-reactivity is critical for maintaining the accuracy and reliability of toxicological screening.

References

Unraveling the Neurotoxic Landscape of Chloro-Cathinones: A Comparative Analysis of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the neurotoxic properties of ortho, meta, and para isomers of chloro-substituted synthetic cathinones reveals significant differences in their cytotoxic profiles and underlying mechanisms of action. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of the neurotoxicity associated with these emerging psychoactive substances.

The position of the chlorine atom on the phenyl ring of cathinone derivatives profoundly influences their neurotoxic potential. In vitro studies utilizing human neuroblastoma SH-SY5Y cells, a widely accepted model for neuronal toxicity assessment, have demonstrated a clear structure-activity relationship among these isomers.

Comparative Cytotoxicity

Quantitative analysis of cell viability following exposure to various chloro-cathinone isomers highlights a general trend in their cytotoxic potency. The following table summarizes the 50% lethal concentration (LC50) values, a measure of the concentration of a substance required to kill 50% of a cell population, for several chloro-substituted cathinones.

CompoundIsomer PositionLC50 (mM)[1]
Chloro-N-methylcathinone (CMC)
2-CMCortho1.1[1]
3-CMCmeta1.5[1]
4-CMCpara1.3[1]
Chloro-N-ethylcathinone (CEC)
3-CECmeta1.2[1]
4-CECpara1.0[1]
Chloro-pyrrolidinylcathinone (Cl-PPP)
2-Cl-PPPortho1.3[1]
3-Cl-PPPmeta2.5[1]
4-Cl-PPPpara1.1[1]
Chloro-N,N-dimethylcathinone (CDC)
2-CDCortho0.7[1]
3-CDCmeta1.3[1]
4-CDCpara1.0[1]

Generally, the meta-substituted isomers tend to exhibit lower cytotoxicity (higher LC50 values) compared to their ortho and para counterparts.[1] For instance, 3-Cl-PPP was found to be significantly less potent in inducing cell death than 2-Cl-PPP and 4-Cl-PPP.[1] Conversely, certain ortho and para isomers, such as 2-CDC and 4-CEC, displayed higher cytotoxic potential.

Mechanisms of Neurotoxicity

The neurotoxic effects of chloro-cathinones are primarily attributed to their ability to induce oxidative stress and mitochondrial dysfunction. The most potent cytotoxic isomers have been shown to significantly increase the production of reactive oxygen species (ROS) and lead to the depolarization of the mitochondrial membrane potential.[1]

Synthetic cathinones, in general, exert their psychoactive and neurotoxic effects by interacting with monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] This interaction leads to an increase in the extracellular levels of these neurotransmitters in the synaptic cleft, disrupting normal neuronal signaling.[1]

The position of the chlorine atom also influences the selectivity of these compounds for the different monoamine transporters. Studies on methcathinone analogues suggest that:

  • Ortho-substituted compounds are primarily dopaminergic.[3][4]

  • Meta-substituted compounds are generally less dopaminergic and may show a preference for serotonergic activity.[3][4] For example, 3-chlorocathinone (3-CC) is a potent dopamine and norepinephrine releasing agent, with a nearly 10-fold preference for dopamine release over serotonin release.[5] 3-chloromethcathinone (3-CMC) also demonstrates a greater propensity for dopamine release relative to serotonin.[2]

  • Para-substituted compounds tend to be more serotonergic.[3][4] 4-chloromethcathinone (4-CMC) acts as a non-selective substrate at DAT, NET, and SERT, similar to mephedrone.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of chloro-cathinone neurotoxicity.

SH-SY5Y Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common in vitro model for dopaminergic neurons.[1]

  • Culture Medium: Cells are typically cultured in a mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 supplement, often with added fetal bovine serum (FBS), penicillin, and streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, cells are often treated with retinoic acid for several days. This process promotes the development of neurites and the expression of neuronal markers.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Differentiated SH-SY5Y cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Exposure: Cells are then exposed to a range of concentrations of the test compounds (chloro-cathinone isomers) for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method to measure cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells into the culture medium.

  • Sample Collection: After exposing the cells to the test compounds, the cell culture supernatant is collected.

  • Reaction Mixture: The supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Colorimetric Reaction: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan is measured spectrophotometrically, and the amount of color is directly proportional to the amount of LDH released, indicating the extent of cell membrane damage.

Measurement of Reactive Oxygen Species (ROS)
  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Compound Treatment: After loading the probe, the cells are treated with the chloro-cathinone isomers.

  • Fluorescence Measurement: The increase in fluorescence intensity, corresponding to the level of intracellular ROS, is measured over time using a fluorescence microplate reader or flow cytometer.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Dye Incubation: Cells are incubated with a cationic fluorescent dye, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1, which accumulates in healthy mitochondria with a high membrane potential.

  • Compound Exposure: The cells are then exposed to the test compounds.

  • Fluorescence Analysis: A decrease in mitochondrial membrane potential, indicative of mitochondrial dysfunction, is detected as a decrease in the fluorescence intensity of the dye, which can be quantified using a fluorescence microscope, plate reader, or flow cytometer.

Visualizing the Pathways and Processes

To better understand the relationships and experimental procedures discussed, the following diagrams have been generated.

G cluster_0 Experimental Workflow for Neurotoxicity Assessment A SH-SY5Y Cell Culture and Differentiation B Exposure to Chloro-Cathinone Isomers (ortho, meta, para) A->B C Cytotoxicity Assays B->C F Mechanistic Assays B->F D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E I Data Analysis and LC50 Determination D->I E->I G ROS Measurement F->G H Mitochondrial Membrane Potential Assay F->H G->I H->I

Caption: General experimental workflow for assessing chloro-cathinone neurotoxicity.

G cluster_1 Signaling Pathway of Chloro-Cathinone Induced Neurotoxicity Cathinone Chloro-Cathinone Isomer Monoamine Increased Extracellular Monoamines (DA, 5-HT) Cathinone->Monoamine ROS Increased Reactive Oxygen Species (ROS) Cathinone->ROS Mito Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mito OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis / Cell Death Mito->Apoptosis OxidativeStress->Apoptosis

Caption: Key signaling events in chloro-cathinone-induced neurotoxicity.

References

Potency Showdown: 3-CMC vs. 3-MMC at Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuroscience and Pharmacology

In the rapidly evolving landscape of psychoactive substance research, understanding the nuanced interactions of novel compounds with key neurological targets is paramount. This guide provides a detailed, data-driven comparison of the potency of two closely related synthetic cathinones, 3-Chloromethcathinone (3-CMC) and 3-Methylmethcathinone (3-MMC), at the dopamine transporter (DAT) and the serotonin transporter (SERT). The data presented herein is compiled from in vitro studies to offer a clear, objective analysis for researchers, scientists, and drug development professionals.

Data Summary: A Head-to-Head Comparison of Potency

The potency of 3-CMC and 3-MMC as monoamine releasers at DAT and SERT has been quantified in vitro, with the half-maximal effective concentrations (EC50) serving as a key metric. Lower EC50 values indicate higher potency. The following table summarizes the EC50 values for 3-CMC and 3-MMC from a comparative study using rat brain synaptosomes. This direct comparison under identical experimental conditions is crucial for an accurate assessment of their relative potencies.

CompoundDopamine Transporter (DAT) EC50 (nM)Serotonin Transporter (SERT) EC50 (nM)DAT/SERT Selectivity RatioReference
3-CMC 262118.1[1]
3-MMC 70.62924.1[2]

Note: The DAT/SERT selectivity ratio is calculated as SERT EC50 / DAT EC50. A higher ratio indicates greater selectivity for the dopamine transporter.

Based on these findings, 3-CMC is a more potent dopamine releaser than 3-MMC, exhibiting an EC50 value approximately 2.7 times lower at the dopamine transporter.[1][2] Both compounds are less potent at the serotonin transporter, with 3-CMC showing slightly higher potency than 3-MMC.[1][2] Notably, 3-CMC displays a significantly higher selectivity for the dopamine transporter over the serotonin transporter, with a DAT/SERT ratio of 8.1, compared to 4.1 for 3-MMC.[1][2] This suggests that 3-CMC has a more pronounced dopaminergic versus serotonergic releasing profile.

Experimental Protocols

The following methodologies are representative of the in vitro assays used to determine the potency of substances at monoamine transporters.

Monoamine Transporter Release Assay using Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold sucrose buffer.

  • The brain tissue, typically the striatum for DAT and the hippocampus or whole brain minus striatum and cerebellum for SERT, is homogenized in sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a physiological buffer.

2. Radiolabeling of Neurotransmitters:

  • Synaptosomes are pre-incubated with a radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin, allowing for its uptake into the nerve terminals.

3. Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess extracellular radiolabel.

  • The synaptosomes are then exposed to various concentrations of the test compounds (e.g., 3-CMC or 3-MMC).

  • The incubation is carried out for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is terminated by rapid filtration, separating the synaptosomes from the extracellular medium.

4. Quantification:

  • The amount of radioactivity in the filtrate (representing the released neurotransmitter) and on the filter (representing the neurotransmitter remaining in the synaptosomes) is measured using a scintillation counter.

  • The percentage of release is calculated for each drug concentration, and EC50 values are determined by non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a known radiolabeled ligand.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the transporters are isolated by centrifugation.

2. Binding Assay:

  • The cell membranes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [¹²⁵I]RTI-55 for both DAT and SERT).

  • A range of concentrations of the test compound (e.g., 3-CMC or 3-MMC) is added to compete with the radioligand for binding to the transporters.

  • The incubation is carried out for a set time at a specific temperature to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocols described above.

Monoamine_Release_Assay cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_quant Quantification prep1 Brain Tissue Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Synaptosome Pellet Resuspension prep2->prep3 assay1 Radiolabeling with [³H]Neurotransmitter prep3->assay1 Synaptosomes assay2 Incubation with Test Compound assay1->assay2 assay3 Rapid Filtration assay2->assay3 quant1 Scintillation Counting assay3->quant1 Filtrate & Filters quant2 EC50 Calculation quant1->quant2

Workflow for Monoamine Transporter Release Assay.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification prep1 HEK-293 Cell Culture (hDAT/hSERT) prep2 Cell Lysis & Centrifugation prep1->prep2 prep3 Membrane Isolation prep2->prep3 assay1 Incubation: Membranes + Radioligand + Test Compound prep3->assay1 Transporter-rich Membranes assay2 Equilibrium Binding assay1->assay2 assay3 Rapid Filtration assay2->assay3 quant1 Scintillation Counting assay3->quant1 Filters with Bound Radioligand quant2 IC50/Ki Calculation quant1->quant2

Workflow for Radioligand Binding Assay.

Conclusion

The in vitro data clearly indicate that both 3-CMC and 3-MMC are potent monoamine releasing agents, with a preference for the dopamine transporter over the serotonin transporter. 3-CMC emerges as a more potent and selective dopamine releaser compared to 3-MMC. This information is critical for predicting the potential psychoactive effects and abuse liability of these compounds. The provided experimental workflows offer a foundational understanding of the methodologies employed to derive these crucial pharmacological parameters. Researchers are encouraged to consider these findings in the context of their own investigations into the structure-activity relationships and neuropharmacological profiles of novel psychoactive substances.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: November 2025

The clandestine nature of synthetic cathinone production and the continuous emergence of new analogs pose a significant challenge for forensic and clinical laboratories. To ensure the accuracy and reliability of analytical results, rigorous inter-laboratory validation of detection methods is paramount. This guide provides a comparative overview of commonly employed analytical techniques for the identification and quantification of synthetic cathinones, supported by data from various scientific studies.

The primary methods for analyzing synthetic cathinones are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[1][2][3] The choice of method often depends on the specific cathinone, the biological matrix being analyzed, and the required sensitivity.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the performance of various analytical methods for the determination of synthetic cathinones as reported in different studies. This data, while not from a single, unified inter-laboratory study, provides a valuable comparison across different laboratories and methodologies.

Analytical MethodMatrixAnalyte(s)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (RSD %)Reference
GC-MSBloodMultiple Cathinones51010 - 800Not ReportedNot Reported[2][4]
GC-MS/MSWhole Blood34 Synthetic Cathinones0.02 - 0.721 - 2.5Not Reported89.0 - 108≤ 8.1[5]
LC-MS/MSUrine16 Synthetic Cathinones0.25 - 1 µg/L0.5 - 1 µg/L0.5 - 100 µg/L85.2 - 118.1< 15.9[2]
LC-HRMS (Orbitrap)UrineMultiple Cathinones0.005 - 0.0350.050 - 0.200Not ReportedNot ReportedNot Reported[6]
LC-MS/MS (QqQ)UrineMultiple Cathinones0.040 - 0.1600.020 - 0.070Not ReportedNot ReportedNot Reported[6]
DART-MS/MSBlood & Urine9 Synthetic Cathinones0.5 - 50Not Reported0.1 - 5 µg/mLNot Reported< 13 (Blood), < 14 (Urine)[7]
GC-NCI-MS/MSUrine10 Synthetic Cathinones0.004 - 3.678 ppm0.012 - 11.14 ppmNot ReportedNot ReportedNot Reported[8]

Note: Direct comparison of LOD and LOQ values should be approached with caution due to variations in instrumentation, methodologies, and the specific cathinones analyzed in each study.

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducibility and inter-laboratory comparison. Below are generalized methodologies for the key analytical techniques cited.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A common preparation method is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the cathinones from the biological matrix.[2][4] For some applications, derivatization may be necessary to improve the thermal stability and chromatographic properties of the analytes.[5]

  • Gas Chromatography: A capillary column is used for separation. The oven temperature is programmed to ramp up to effectively separate the different cathinone analogs.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[9]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: "Dilute-and-shoot" methods are common for urine samples, where the sample is simply diluted before injection. For more complex matrices like blood, protein precipitation followed by centrifugation is often employed.

  • Liquid Chromatography: Reversed-phase liquid chromatography with a C18 column is frequently used. A gradient elution with a mobile phase consisting of an aqueous component (often with formic acid or ammonium formate) and an organic solvent (typically acetonitrile or methanol) is employed for separation.[10]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions for each analyte.[1]

Mandatory Visualizations

Diagram 1: Inter-Laboratory Validation Workflow

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Analytical Methods & Analytes A->B C Prepare & Distribute Standardized Samples B->C D Participating Laboratories Analyze Samples C->D E Follow Standardized Protocols D->E F Collect & Collate Data from All Labs D->F G Statistical Analysis (e.g., Precision, Accuracy) F->G H Final Report & Method Validation Statement G->H cluster_0 Performance Metrics GCMS GC-MS Selectivity High Selectivity GCMS->Selectivity Derivatization Often Requires Derivatization GCMS->Derivatization Thermal Thermal Degradation Risk GCMS->Thermal LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity LCMS->Selectivity DART DART-MS Speed Rapid Analysis DART->Speed Minimal Minimal Sample Prep DART->Minimal

References

Evaluating 2-Amino-1-(3-chlorophenyl)propan-1-one as a Bupropion Impurity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Amino-1-(3-chlorophenyl)propan-1-one, a known impurity of the antidepressant medication bupropion. By comparing its chemical properties and analytical detection methods with other known bupropion impurities, this document serves as a valuable resource for quality control, drug safety assessment, and formulation development.

Introduction to Bupropion and Its Impurities

Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] The manufacturing process and storage of bupropion can lead to the formation of various impurities that may affect the drug's efficacy and safety. One such process-related impurity is this compound, often referred to as Bupropion Amine Impurity.[3][4][5] Understanding the profile of this and other impurities is critical for ensuring the quality and safety of bupropion formulations.

Forced degradation studies, conducted under conditions of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, have identified several degradation products of bupropion.[6][7][8][9] These studies are essential for developing stability-indicating analytical methods and for predicting the potential degradation pathways of the drug product.

Comparison of Bupropion and Its Key Impurities

A comparative analysis of the chemical and physical properties of this compound and other significant bupropion impurities is crucial for their effective identification and control.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
Bupropion 34911-55-2C13H18ClNO239.74
alt text
This compound 119802-69-6C9H10ClNO183.63
alt text
1-(3-chlorophenyl)-2-hydroxypropan-1-one 152943-33-4C9H9ClO2184.62
alt text
3-Chlorobenzoic acid 535-80-8C7H5ClO2156.57
alt text

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of bupropion and its impurities are paramount for quality control. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Analytical MethodColumnMobile PhaseDetection
Reverse-Phase HPLC C18 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile, Methanol, and Ammonium formate buffer (pH 4.0) in a ratio of 15:10:75 (v/v/v)UV at 252 nm
Chaotropic Chromatography Not specifiedNot specifiedNot specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Bupropion and its Impurities

This protocol is a representative method for the simultaneous determination of bupropion and its degradation products.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, and 20 mM ammonium formate buffer (pH adjusted to 4.0 with formic acid) in the ratio of 15:10:75 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of bupropion and known impurities in the mobile phase.

  • Sample Solution: Dissolve the bupropion drug substance or product in the mobile phase to a known concentration.

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and determine the retention times and peak areas for bupropion and its impurities.

  • Quantify the impurities based on the peak area response of the standards.

Visualizing Relationships and Workflows

Potential Degradation Pathway of Bupropion

G Bupropion Bupropion Impurity_A This compound Bupropion->Impurity_A Process Impurity Impurity_B 1-(3-chlorophenyl)-2-hydroxypropan-1-one Bupropion->Impurity_B Hydrolysis Degradation_Products Other Degradation Products Bupropion->Degradation_Products Oxidation/Photolysis Impurity_C 3-Chlorobenzoic acid Impurity_B->Impurity_C Further Degradation G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Drug Substance/Product Dissolution Dissolution in Mobile Phase Sample_Collection->Dissolution Injection Injection into HPLC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Report Quantification->Report Final Report

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-1-(3-chlorophenyl)propan-1-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 2-Amino-1-(3-chlorophenyl)propan-1-one, a substituted cathinone, requires meticulous handling and disposal due to its potential hazards and regulatory status. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): Due to the corrosive nature of many amines, appropriate PPE is mandatory.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile, neoprene)
Eye Protection Safety goggles and a face shield
Lab Coat Chemical-resistant, fully buttoned
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Considerations: A Controlled Substance Analogue

This compound is classified as a substituted cathinone. Many synthetic cathinones are regulated as controlled substances.[1][2] Therefore, its disposal is likely subject to stringent regulations, such as those enforced by the U.S. Drug Enforcement Administration (DEA). The core principle of controlled substance disposal is to render the substance "non-retrievable," a state in which it cannot be practically recovered or reused.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[3] On-site treatment or neutralization is not recommended without specific, validated protocols for this compound.

Phase 1: Preparation for Disposal

  • Segregation and Storage:

    • Store waste this compound in a designated, secure area away from incompatible materials.

    • Keep the waste in a well-sealed, properly labeled container. The container must be made of a material compatible with corrosive amines.

    • The label should clearly identify the contents as "Hazardous Waste," list the chemical name "this compound," and include any other information required by your institution or local regulations.

  • Documentation:

    • Maintain a detailed inventory of the waste material, including the quantity and date of accumulation.

    • For controlled substances, meticulous record-keeping is essential. A DEA Form 41, or equivalent documentation, may be required to record the surrendered drugs.[6]

Phase 2: Arranging for Off-Site Disposal

  • Contact a Licensed Vendor:

    • Engage a certified hazardous waste disposal company or a DEA-registered reverse distributor.[3][7] Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

    • Provide the vendor with a complete and accurate description of the waste material.

  • Packaging for Transport:

    • The disposal vendor will provide specific instructions for packaging the waste for safe transport.

    • This may include placing the primary container within a larger, Department of Transportation (DOT)-approved shipping container.

Phase 3: Final Disposition

  • Incineration:

    • The most common and DEA-preferred method for the destruction of controlled substances is incineration at a permitted facility.[3] This process ensures the complete destruction of the chemical compound.

    • Disposal must be entrusted to a licensed waste disposal company.

  • Confirmation of Destruction:

    • The disposal vendor should provide a certificate of destruction, confirming that the material has been disposed of in compliance with all applicable regulations. Retain this documentation for your records.[7]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal Start Waste Generation Segregate Segregate and Store in Compatible Container Start->Segregate Label Label as Hazardous Waste and Controlled Substance Analogue Segregate->Label Document Maintain Detailed Inventory and Documentation Label->Document Contact_Vendor Contact Licensed Hazardous Waste Vendor / DEA Reverse Distributor Document->Contact_Vendor Initiate Disposal Request Package Package for Transport per Vendor Instructions Contact_Vendor->Package Transport Transport to Permitted Facility Package->Transport Incinerate Incineration Transport->Incinerate Confirm Receive Certificate of Destruction Incinerate->Confirm

Disposal workflow for this compound.

By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.

References

Personal protective equipment for handling 2-Amino-1-(3-chlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Amino-1-(3-chlorophenyl)propan-1-one

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, dust, and vapors that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron.Prevents skin contact which may cause severe burns or irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[1][2]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.

Handling Procedure:
  • Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in the table above.

  • Weighing: When weighing the compound, use a balance inside the chemical fume hood or a vented balance safety enclosure.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Avoid Dust Formation: Handle the compound carefully to prevent the generation of dust.[1]

Post-Handling:
  • Decontamination: Thoroughly wipe down the work area (fume hood sash, interior surfaces, and any equipment used) with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.[4]

  • Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-chlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-chlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.